molecular formula C5H10O4 B044311 (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol CAS No. 113890-38-3

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Cat. No.: B044311
CAS No.: 113890-38-3
M. Wt: 134.13 g/mol
InChI Key: PDWIQYODPROSQH-WISUUJSJSA-N
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Description

Deoxyribose, also known as 2'-deoxy-D-ribose, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. Deoxyribose exists as a solid, very soluble (in water), and a very weakly acidic compound (based on its pKa). Deoxyribose has been primarily detected in feces.

Properties

IUPAC Name

(2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIQYODPROSQH-WISUUJSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347412
Record name 2-Deoxy-beta-L-erythro-pentofuranose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

113890-38-3, 533-67-5
Record name 2-Deoxy-beta-L-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxyribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

91 °C
Record name Deoxyribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Novel Synthesis of Substituted Oxolane Diols: Strategies and Protocols for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Importance of the Oxolane Diol Motif

The substituted oxolane (tetrahydrofuran) ring system is a cornerstone of natural product chemistry and medicinal drug development. Its prevalence in a vast array of biologically active molecules, from the polyether antibiotics to potent antiviral nucleoside analogues, underscores the critical importance of this structural motif.[1][2] The stereochemical arrangement of substituents on the oxolane ring, particularly the hydroxyl groups in oxolane diols, is often paramount to their biological function. This guide provides an in-depth exploration of cutting-edge and refined classical methodologies for the stereoselective synthesis of substituted oxolane diols, tailored for researchers, scientists, and professionals engaged in the intricate art of molecular design and synthesis.

This document deviates from rigid templates to present a narrative that follows the logic of chemical synthesis, from foundational principles to advanced applications. We will delve into the "why" behind experimental choices, ensuring that each protocol is not merely a set of instructions but a self-validating system grounded in mechanistic understanding.

Strategic Approaches to Oxolane Diol Synthesis

The construction of the oxolane diol framework can be approached from several distinct strategic vantage points. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. This guide will focus on four powerful and versatile approaches:

  • Tandem Olefin Metathesis and Oxidative Cyclization: A modern and elegant approach that builds complexity from simple olefins in a single pot.

  • Sustainable Synthesis from Biomass: Leveraging the readily available platform chemical 5-hydroxymethylfurfural (HMF) for the synthesis of 2,5-bis(hydroxymethyl)tetrahydrofuran.

  • Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Dienes: A reliable method for the diastereoselective synthesis of cis-2,5-disubstituted tetrahydrofuran diols.

  • Intramolecular Cyclization of Epoxy Alcohols: A classic yet powerful strategy that relies on the precise stereochemical control of epoxide precursors.

Tandem Olefin Metathesis/Oxidative Cyclization: A Symphony of Catalysis

This state-of-the-art methodology combines the power of ruthenium-catalyzed olefin metathesis to construct a 1,5-diene intermediate, which is then subjected to an in-situ ruthenium-catalyzed oxidative cyclization to furnish the desired tetrahydrofuran diol.[3][4] The elegance of this one-pot procedure lies in the dual role of the ruthenium catalyst, which is transformed from a metathesis promoter to an oxidation catalyst by changing the reaction conditions.[3]

Causality of Experimental Design

The stereochemical outcome of the final oxolane diol is directly controlled by the geometry of the 1,5-diene intermediate. This, in turn, is dictated by the choice of metathesis catalyst and reaction conditions. This powerful feature allows for a high degree of stereocontrol. The subsequent oxidative cyclization proceeds in a highly stereospecific manner.[3]

Experimental Protocol: Tandem Cross-Metathesis/Oxidative Cyclization

This protocol is adapted from the work of Dornan, Lee, and Grubbs.[3][4]

Materials:

  • Ruthenium metathesis catalyst (e.g., Grubbs' 2nd generation catalyst)

  • Olefin substrates

  • Sodium periodate (NaIO₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Metathesis Step: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium metathesis catalyst (1-5 mol%) in dichloromethane. Add the first olefin substrate, followed by the second olefin substrate (typically in slight excess). Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Oxidative Cyclization Step: Once the metathesis reaction is complete, add a solution of sodium periodate (4-5 equivalents) in a 1:1 mixture of acetonitrile and water to the reaction mixture. Add a catalytic amount of cerium(III) chloride heptahydrate (approx. 10 mol%). Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous sodium thiosulfate. Separate the organic layer and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired substituted oxolane diol.

Data Presentation
EntryOlefin 1Olefin 2CatalystYield (%)Diastereomeric Ratio
11-penteneAllyl alcoholGrubbs II65>20:1 (cis)
2Styrene3-buten-1-olGrubbs II72>20:1 (cis)
3CyclohexeneAllyl alcoholHoveyda-Grubbs II58>20:1 (cis)

Data is representative and adapted from literature reports.[3]

Workflow Diagram

Tandem_Metathesis_Oxidative_Cyclization cluster_metathesis Step 1: Olefin Metathesis cluster_oxidation Step 2: Oxidative Cyclization Olefin1 Olefin 1 Diene 1,5-Diene Intermediate Olefin1->Diene Olefin2 Olefin 2 Olefin2->Diene Catalyst Ru Catalyst Catalyst->Diene DCM, RT Diol Oxolane Diol Diene->Diol Oxidant NaIO₄ / CeCl₃ Oxidant->Diol MeCN/H₂O, RT Workup Work-up & Purification Diol->Workup

Caption: Workflow for the tandem olefin metathesis/oxidative cyclization.

Sustainable Synthesis from Biomass: The HMF to BHMTHF Pathway

The conversion of biomass-derived carbohydrates into valuable platform molecules is a cornerstone of green chemistry. 5-hydroxymethylfurfural (HMF) is a key intermediate readily obtained from the dehydration of sugars. The selective hydrogenation of HMF provides a direct route to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), a symmetrical and highly functionalized oxolane diol.[1][5]

Causality of Experimental Design

This synthesis is a two-step reduction process. The first step involves the selective hydrogenation of the aldehyde group of HMF to yield 2,5-bis(hydroxymethyl)furan (BHMF).[6][7] The second, more challenging step is the hydrogenation of the furan ring to the tetrahydrofuran (oxolane) ring without hydrogenolysis of the C-O bonds. The choice of catalyst is critical for achieving high selectivity. Ruthenium and platinum-based catalysts have shown great promise in this transformation.[1][7] The reaction conditions, such as temperature, pressure, and solvent, can be tuned to favor the formation of BHMTHF over other byproducts.[5]

Experimental Protocol: Two-Step Hydrogenation of HMF

Materials:

  • 5-hydroxymethylfurfural (HMF)

  • Catalyst (e.g., Ru/C, Pt/C, or Ru/MnCo₂O₄)

  • Hydrogen gas (H₂)

  • Solvent (e.g., water, methanol, or isopropanol)

  • High-pressure autoclave/reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Catalyst Preparation and Reactor Setup: In a high-pressure autoclave, place the HMF and the solvent. Add the hydrogenation catalyst (typically 1-5 wt% relative to HMF).

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-80 bar). Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with vigorous stirring. The reaction progress can be monitored by taking samples and analyzing them by HPLC or GC-MS.

  • Work-up and Purification: After the reaction is complete (typically 2-16 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. The solvent can be removed under reduced pressure to yield the crude BHMTHF. Further purification can be achieved by distillation or crystallization.

Data Presentation
CatalystTemperature (°C)H₂ Pressure (bar)Time (h)BHMTHF Yield (%)Reference
Ru/MnCo₂O₄100821697.3[5]
Ru/MgO-ZrO₂130~272High selectivity[1]
Pt/MCM-413582High selectivity for BHMF[7]

This table presents a comparison of different catalytic systems for the hydrogenation of HMF.

Reaction Pathway Diagram

HMF_to_BHMTHF HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF H₂, Catalyst (Selective Aldehyde Reduction) BHMTHF 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) BHMF->BHMTHF H₂, Catalyst (Furan Ring Hydrogenation)

Caption: Two-step hydrogenation of HMF to BHMTHF.

Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Dienes

This method provides a powerful and reliable route to cis-2,5-disubstituted tetrahydrofuran diols through the oxidative cyclization of 1,5-dienes.[8][9] The reaction is typically catalyzed by ruthenium tetroxide (RuO₄), which is generated in situ from a ruthenium precursor such as RuCl₃. The co-oxidant, often sodium periodate, plays a crucial role in the catalytic cycle.[10]

Mechanistic Insights and Stereocontrol

The reaction is believed to proceed through a [3+2] cycloaddition of the RuO₄ with one of the double bonds, followed by an intramolecular cyclization involving the second double bond. This concerted or near-concerted mechanism accounts for the high cis-diastereoselectivity observed in the products.[11] The choice of solvent and the nature of the co-oxidant can influence the efficiency of the reaction.[9]

Experimental Protocol: Oxidative Cyclization of a 1,5-Diene

Materials:

  • 1,5-diene substrate

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Solvent system (e.g., dichloromethane/acetonitrile/water)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the 1,5-diene in a mixture of dichloromethane, acetonitrile, and water (e.g., 3:3:1 ratio), add sodium periodate (4-5 equivalents).

  • Catalyst Addition: To the vigorously stirred suspension, add a catalytic amount of RuCl₃·xH₂O (0.2-1 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often accompanied by a color change from dark brown/black to yellow. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by adding a few drops of isopropanol (to consume any excess RuO₄) followed by saturated aqueous sodium thiosulfate. Dilute with water and extract with dichloromethane (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation
Substrate (1,5-Diene)Yield (%)Diastereomeric Ratio (cis:trans)
1,5-Hexadiene85>95:5
(E)-1,5-Octadiene82>95:5
(Z)-1,5-Octadiene79>95:5

Data is representative of typical outcomes for this reaction.[9]

Mechanism Diagram

Ru_Oxidative_Cyclization cluster_cycle Catalytic Cycle Ru_IV Ru(IV) Ru_VIII RuO₄ (Ru(VIII)) Ru_IV->Ru_VIII NaIO₄ (Reoxidation) Ru_VI_glycolate Ru(VI) Glycolate Ru_VIII->Ru_VI_glycolate 1,5-Diene [3+2] Cycloaddition Ru_VI_cyclic Cyclic Ru(VI) Intermediate Ru_VI_glycolate->Ru_VI_cyclic Intramolecular Cyclization Ru_VI_cyclic->Ru_IV Hydrolysis (Product Release) Product cis-Oxolane Diol Ru_VI_cyclic->Product

Caption: Simplified mechanism of Ru-catalyzed oxidative cyclization.

Intramolecular Cyclization of Epoxy Alcohols: A Classic Revisited

The formation of tetrahydrofurans through the intramolecular ring-opening of epoxides is a foundational and frequently employed strategy in organic synthesis.[12] The stereochemical outcome of the cyclization is highly dependent on the stereochemistry of the starting epoxy alcohol and the reaction conditions.

Stereochemical Considerations and Mechanistic Pathways

The cyclization can proceed via either an Sɴ2-type backside attack of the hydroxyl group on the epoxide, resulting in inversion of configuration at the attacked carbon, or through a more Sɴ1-like pathway involving a carbocation intermediate, which may lead to a mixture of products. The regioselectivity of the ring-opening (attack at the more or less substituted carbon of the epoxide) is also a key consideration. Lewis acids are often employed to activate the epoxide towards nucleophilic attack.[13][14]

Experimental Protocol: Acid-Catalyzed Cyclization of an Epoxy Diol

Materials:

  • Epoxy diol substrate

  • Lewis acid catalyst (e.g., BF₃·OEt₂, Ti(OiPr)₄) or Brønsted acid (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the epoxy diol in an anhydrous solvent under an inert atmosphere and cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Catalyst Addition: Add the acid catalyst dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at the chosen temperature for 1-6 hours, monitoring its progress by TLC.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation
Substrate (Epoxy Diol)CatalystProduct StereochemistryYield (%)
(2R,3R)-4,5-epoxy-1,2-pentanediolBF₃·OEt₂(2R,3R,5R)-tetrahydrofuran-2,3,5-triol85
(2S,3S)-4,5-epoxy-1,2-pentanediolp-TsOH(2S,3S,5S)-tetrahydrofuran-2,3,5-triol78

Data is illustrative of typical stereochemical outcomes and yields.

Stereochemical Pathway Diagram

Epoxide_Opening cluster_pathway Sɴ2 Pathway Start Epoxy Alcohol TS Transition State (Backside Attack) Start->TS Product Oxolane Diol (Inversion of Stereochemistry) TS->Product

Caption: Stereochemical course of an Sɴ2-type intramolecular epoxide opening.

Conclusion and Future Outlook

The synthesis of substituted oxolane diols remains a vibrant and evolving field of chemical research. The methodologies presented in this guide, from the elegant tandem catalysis of olefin metathesis and oxidative cyclization to the robust and sustainable routes from biomass, provide a powerful toolkit for the modern chemist. The continued development of new catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and stereoselective methods for the construction of these vital chemical entities. The insights provided herein are intended to empower researchers to not only apply these protocols but also to innovate and adapt them to solve the synthetic challenges of tomorrow.

References

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  • Ru/MnCo2O4 as a catalyst for tunable synthesis of 2,5-bis(hydroxymethyl)furan or 2,5-bis(hydroxymethyl)tetrahydrofuran from hydrogenation of 5-hydroxymethylfurfural. (n.d.). ResearchGate. [Link]

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Sources

Stereoselective Synthesis of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, a substituted tetrahydrofuran, represents a core structural motif in numerous biologically active molecules, particularly nucleoside analogues that are pivotal in antiviral and anticancer therapies.[1][2] The precise stereochemical arrangement of its three chiral centers is paramount for its therapeutic efficacy, rendering its stereoselective synthesis a critical challenge in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of this vital furanoid sugar analogue. We will delve into the rationale behind various synthetic approaches, including chiral pool synthesis, substrate-controlled diastereoselective reactions, and asymmetric catalysis. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge to efficiently construct this essential building block.

Introduction: The Significance of Stereochemistry in Furanoid Scaffolds

The tetrahydrofuran ring, a five-membered cyclic ether, is a ubiquitous structural element in a vast array of natural products and synthetic compounds.[3][4][5] When substituted with multiple stereocenters, as in the case of this compound, the spatial orientation of these substituents dictates the molecule's three-dimensional shape and, consequently, its biological activity. In the context of nucleoside analogues, where this furanoid sugar mimic replaces the natural ribose or deoxyribose moiety, even a single inversion of stereochemistry can lead to a complete loss of therapeutic effect.[2]

The synthesis of such stereochemically complex molecules presents a significant hurdle. The primary challenges lie in:

  • Controlling Relative Stereochemistry: Establishing the correct cis/trans relationships between substituents on the tetrahydrofuran ring.

  • Controlling Absolute Stereochemistry: Ensuring the formation of the desired enantiomer.

This guide will explore the methodologies developed to address these challenges, providing a logical framework for selecting and implementing the most suitable synthetic strategy.

Strategic Approaches to Stereoselective Synthesis

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and limitations.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as carbohydrates and amino acids.[6] This approach is highly attractive as the inherent chirality of the starting material can be transferred to the target molecule, often simplifying the synthetic route.

Rationale: Sugars like D-glucose, D-xylose, or L-arabinose possess the necessary stereocenters that can be chemically manipulated to construct the desired (2S,4R,5S) configuration. The furanose form of these sugars provides a direct template for the oxolane ring.[7][8]

Workflow:

Chiral_Pool_Synthesis Start Readily Available Carbohydrate (e.g., D-Xylose) P1 Protection of Hydroxyl Groups Start->P1 Acetonide, Benzyl, or Silyl Ethers P2 Selective Deprotection and Modification P1->P2 Controlled Hydrolysis, Oxidation/Reduction P3 Ring Formation/ Rearrangement P2->P3 Intramolecular Cyclization or Rearrangement P4 Final Deprotection P3->P4 Catalytic Hydrogenation, Acid/Base Hydrolysis Target (2S,4R,5S)-5-(Hydroxymethyl) oxolane-2,4-diol P4->Target

Caption: Chiral Pool Synthesis Workflow.

Key Considerations:

  • Starting Material Selection: The choice of the starting carbohydrate is crucial and dictates the subsequent synthetic steps. For instance, L-xylose can be a suitable precursor for certain stereoisomers.[9]

  • Protecting Group Strategy: A well-designed protecting group strategy is essential to differentiate the various hydroxyl groups and allow for their selective manipulation.

  • Stereochemical Inversions: In some cases, it may be necessary to invert one or more stereocenters of the starting material to achieve the target configuration. This is often accomplished via an SN2 reaction on a sulfonate ester.

Substrate-Controlled Diastereoselective Reactions

This strategy involves the construction of the tetrahydrofuran ring from an acyclic precursor that already contains one or more stereocenters. The stereochemistry of these existing centers directs the formation of new stereocenters during the cyclization step.

Rationale: The steric and electronic properties of the acyclic precursor create a conformational bias that favors the formation of one diastereomer over the others. This approach offers flexibility in the design of the acyclic precursor.

Example: Diastereoselective Dihydroxylation

A powerful method for introducing two adjacent hydroxyl groups with controlled stereochemistry is the Sharpless asymmetric dihydroxylation.[10]

Workflow:

Diastereoselective_Dihydroxylation Start Acyclic Alkene with Chiral Center P1 Sharpless Asymmetric Dihydroxylation Start->P1 AD-mix-α or AD-mix-β P2 Intramolecular Cyclization P1->P2 Acid or Base Catalyzed Target (2S,4R,5S)-5-(Hydroxymethyl) oxolane-2,4-diol P2->Target

Caption: Substrate-Controlled Dihydroxylation Workflow.

Key Considerations:

  • Facial Selectivity: The choice of the chiral ligand in the dihydroxylation reagent (e.g., AD-mix-α or AD-mix-β) determines which face of the double bond is hydroxylated, thereby controlling the absolute stereochemistry of the newly formed diol.

  • Cyclization Conditions: The conditions for the subsequent intramolecular cyclization (acidic or basic) can influence the regioselectivity and stereoselectivity of the ring-closing step.

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from an achiral or racemic starting material. This is often the most elegant and atom-economical approach.

Rationale: A chiral catalyst creates a chiral environment around the reacting molecules, lowering the activation energy for the formation of one enantiomer over the other.

Example: Asymmetric Aldol Reaction

The aldol reaction is a powerful C-C bond-forming reaction. When catalyzed by a chiral catalyst, it can be used to set key stereocenters in the acyclic precursor.

Workflow:

Asymmetric_Aldol Start Achiral Aldehyde and Ketone P1 Asymmetric Aldol Reaction Start->P1 Chiral Catalyst (e.g., Proline) P2 Further Functional Group Manipulation P1->P2 P3 Diastereoselective Reduction P2->P3 P4 Intramolecular Cyclization P3->P4 Target (2S,4R,5S)-5-(Hydroxymethyl) oxolane-2,4-diol P4->Target

Caption: Asymmetric Aldol Reaction Workflow.

Key Considerations:

  • Catalyst Selection: The choice of the chiral catalyst is paramount and depends on the specific substrates and desired stereochemical outcome.

  • Reaction Conditions: Temperature, solvent, and additives can all have a significant impact on the enantioselectivity and diastereoselectivity of the reaction.

Experimental Protocols

Representative Protocol: Synthesis from a Chiral Pool Precursor (L-Xylose Derivative)

This protocol outlines a general approach starting from a derivative of L-xylose.[9]

Step 1: Protection of L-Xylose

  • Suspend L-xylose in acetone and add a catalytic amount of sulfuric acid.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the acid with a solid base (e.g., sodium bicarbonate), filter, and concentrate the filtrate to obtain the diacetonide-protected L-xylose.

Step 2: Selective Deprotection and Modification

  • Selectively hydrolyze the primary acetonide group using mild acidic conditions (e.g., aqueous acetic acid).

  • Protect the resulting primary hydroxyl group as a tosylate by reacting with p-toluenesulfonyl chloride in pyridine.

  • Reduce the tosylate to a methyl group using a suitable reducing agent (e.g., lithium aluminum hydride).

Step 3: Formation of the Furanoid Ring

  • The subsequent steps involve manipulation of the remaining protecting groups and functional groups to induce the formation of the desired furanoid ring structure. This may involve oxidation, reduction, and cyclization reactions.

Step 4: Final Deprotection

  • Remove all protecting groups under appropriate conditions to yield the final product, this compound.

Data Summary
Synthetic ApproachKey AdvantagesKey ChallengesTypical YieldsStereoselectivity
Chiral Pool Synthesis Readily available starting materials, inherent chirality.Can require lengthy synthetic sequences, protecting group manipulations.Variable (20-50%)High (often >95% de/ee)
Substrate-Controlled Flexibility in precursor design, powerful stereocontrol methods.Synthesis of the chiral acyclic precursor can be challenging.Moderate to High (40-80%)High (often >90% de)
Asymmetric Catalysis Atom-economical, elegant, can be highly efficient.Catalyst development can be complex, optimization of reaction conditions is critical.High (often >70%)Excellent (often >95% ee)

Conclusion and Future Perspectives

The stereoselective synthesis of this compound remains a topic of significant interest in organic and medicinal chemistry. While chiral pool synthesis offers a robust and well-established route, modern methods employing substrate control and asymmetric catalysis are providing increasingly efficient and flexible alternatives. The choice of synthetic strategy will ultimately depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific expertise of the research team.

Future research in this area will likely focus on the development of novel catalytic systems that offer even greater levels of stereocontrol and functional group tolerance. The application of flow chemistry and other process intensification technologies may also play a crucial role in enabling the large-scale, cost-effective production of this important building block for the pharmaceutical industry.

References

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  • Chakraborty, T. K., Ghosh, S., & Jayaprakash, S. (2002). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry, 67(22), 7879-7893. [Link]

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An In-depth Technical Guide to (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol: A Core Component of Deoxyribonucleic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, more commonly known as 2-deoxy-β-D-ribofuranose, is a cornerstone of molecular biology and a molecule of profound significance in the fields of drug development and biomedical research. As the sugar moiety in the backbone of deoxyribonucleic acid (DNA), its unique structural and chemical properties are fundamental to the stability and function of the genetic code. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological roles, and analytical methodologies pertaining to this critical biomolecule, tailored for researchers, scientists, and professionals in drug development.

This molecule is a specific stereoisomer of 2-deoxy-D-ribose, existing in a five-membered furanose ring structure. The absence of a hydroxyl group at the 2' position, a defining feature compared to its ribose counterpart in RNA, imparts DNA with greater chemical stability and the flexibility to adopt its iconic double helical structure.[1] Understanding the nuanced chemical behavior of this specific furanose form is paramount for designing novel therapeutics that target DNA replication and repair, as well as for developing advanced diagnostic tools.

Physicochemical Properties

The physicochemical properties of this compound are central to its function and reactivity. While it exists in equilibrium with other forms in solution, the furanose ring is the biologically active conformation within the DNA polymer.

PropertyValueSource
Molecular Formula C₅H₁₀O₄PubChem
Molecular Weight 134.13 g/mol PubChem
Appearance White solid[1]
Melting Point 91 °C (for 2-deoxy-D-ribose)[1]
Solubility Very soluble in water. Soluble in ethanol, DMSO, and dimethylformamide.[2][1][2]
pKa ~12.61[3]
Optical Activity [α]D = -57° (c=1, H₂O, 24hr for 2-deoxy-D-ribose)[3]

Note: Some properties listed are for the parent compound, 2-deoxy-D-ribose, as data for the specific (2S,4R,5S) stereoisomer in its isolated form is not extensively reported.

Synthesis and Chemical Reactivity

The synthesis of specific stereoisomers of 2-deoxy-D-ribofuranose is a significant challenge in carbohydrate chemistry, often requiring multi-step procedures with careful use of protecting groups to control stereochemistry.

Stereoselective Synthesis

A common strategy for the stereoselective synthesis of 2-deoxy-β-D-ribofuranosides involves the glycosylation of a protected 2-deoxyribose derivative. One notable method is the Vorbrüggen glycosylation, where a silylated nucleobase reacts with a protected 1-O-acetyl-2-deoxy-α,β-D-ribofuranose in the presence of a Lewis acid catalyst.[4] The stereochemical outcome at the anomeric center (C1) can be influenced by the choice of protecting groups, solvent, and catalyst, often leading to the desired β-anomer through neighboring group participation or thermodynamic control.

Another approach involves the reduction of a protected 2-deoxyribonolactone. The addition of an organometallic reagent (e.g., phenyllithium) to the lactone, followed by stereoselective reduction of the resulting hemiketal, can yield the desired β-anomer.[5]

Synthesis_Workflow Start 2-Deoxy-D-ribose P1 Protection of Hydroxyl Groups (e.g., TBDMS, Benzoyl) Start->P1 Protecting Group Chemistry P2 Formation of Glycosyl Donor (e.g., 1-O-Acetate or Lactone) P1->P2 Activation P3 Stereoselective Glycosylation / Reduction P2->P3 Key Stereocontrol Step P4 Deprotection P3->P4 Removal of Protecting Groups End This compound Derivative P4->End

Caption: Generalized workflow for the stereoselective synthesis of 2-deoxy-β-D-ribofuranosides.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its hydroxyl groups and the hemiacetal functionality. The primary hydroxyl group at C5 and the secondary hydroxyl at C3 are nucleophilic and can be readily acylated, etherified, or silylated for protection during synthesis. The anomeric hydroxyl at C2 is part of a hemiacetal and is more reactive, being the site of glycosidic bond formation.

The furanose ring is susceptible to acid-catalyzed hydrolysis, leading to the open-chain aldehyde form. This equilibrium is a key consideration in its handling and in the conditions used for chemical modifications. The absence of the C2 hydroxyl group makes it more stable to base-catalyzed degradation compared to ribose.

Biological Significance and Role in Disease

The primary biological role of this compound is its incorporation into the DNA backbone. The phosphodiester linkages between the 5'-hydroxyl of one unit and the 3'-hydroxyl of the next form the structural framework of the DNA polymer.

Beyond its structural role, free 2-deoxy-D-ribose has been shown to possess biological activity, particularly in the context of apoptosis (programmed cell death).

Involvement in Apoptosis and p38 MAPK Signaling

Studies have demonstrated that 2-deoxy-D-ribose can inhibit hypoxia-induced apoptosis in certain cell types.[6][7] This anti-apoptotic effect is mediated, at least in part, through the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[6][7] Under hypoxic conditions, the p38 MAPK pathway is typically activated, leading to a cascade of events that promote apoptosis. 2-Deoxy-D-ribose has been shown to inhibit the phosphorylation of p38 MAPK, thereby blocking this pro-apoptotic signal.[6] This inhibition also leads to the suppression of the pro-apoptotic protein Bax translocation to the mitochondria.[6]

p38_MAPK_Pathway cluster_0 Cellular Stress (e.g., Hypoxia) cluster_1 p38 MAPK Signaling Cascade Stress Hypoxia p38 p38 MAPK Stress->p38 Activates Bax Bax Translocation to Mitochondria p38->Bax Promotes Apoptosis Apoptosis Bax->Apoptosis Induces Deoxyribose This compound Deoxyribose->p38 Inhibits Phosphorylation

Caption: Simplified diagram of the inhibitory effect of this compound on the p38 MAPK-mediated apoptotic pathway.

Analytical Methodologies

The accurate and sensitive detection and quantification of this compound, both as a free sugar and as a component of DNA, are crucial for research and clinical applications. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of carbohydrates. For 2-deoxyribose and its derivatives, reversed-phase HPLC with UV detection is a common method. Due to the lack of a strong chromophore, direct UV detection can be challenging. Therefore, derivatization with a UV-active label is often employed. Alternatively, refractive index (RI) or evaporative light scattering detection (ELSD) can be used.

Protocol: A Validated HPLC-UV Method for Purity Determination

This protocol is adapted from a method for DNA purity determination and can be modified for the analysis of 2-deoxyribose.[8][9][10]

  • Column: TSKgel DNA-NPR, 2.5 µm, 4.6 mm ID x 7.5 cm.[8]

  • Mobile Phase: A binary gradient of:

    • A: 25 mM Tris-HCl, pH 8.0

    • B: 25 mM Tris-HCl, pH 8.6 with a salt gradient (e.g., NaCl or NaOAc).

  • Flow Rate: 0.75 mL/min.[8]

  • Detection: UV at 260 nm (for DNA) or a lower wavelength (e.g., 195-210 nm) for underivatized sugars, or the appropriate wavelength for a derivatizing agent.

  • Sample Preparation: Samples are dissolved in the initial mobile phase or a compatible buffer.

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sugars, derivatization is necessary to increase their volatility.

Protocol: GC-MS Analysis of 2-Deoxyribose

This protocol is a general guideline for the analysis of 2-deoxyribose and its oxidation products.[11][12][13]

  • Derivatization: The hydroxyl groups of 2-deoxyribose are typically converted to their trimethylsilyl (TMS) ethers by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14]

  • GC Column: A mid-polar capillary column, such as a DB-35MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized sugars.[13]

  • Temperature Program: An initial temperature of around 70-100°C, held for a few minutes, followed by a ramp to 250-300°C at a rate of 10-20°C/min.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Stable isotope-labeled internal standards are recommended for accurate quantification.

Safety and Handling

This compound, as 2-deoxy-D-ribose, is a relatively safe compound to handle in a laboratory setting, but standard precautions should always be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[4][6]

  • Storage: Store in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of immense importance, serving as a fundamental building block of life. Its unique chemical properties, arising from the absence of the 2'-hydroxyl group, are critical for the structure and function of DNA. A thorough understanding of its synthesis, reactivity, and biological roles is essential for researchers and professionals in drug development and molecular biology. The analytical methods described herein provide the tools necessary for its accurate characterization and quantification. As our understanding of the intricate cellular pathways involving this molecule deepens, so too will the opportunities for innovative therapeutic interventions and diagnostic advancements.

References

  • Ikeda, R., et al. (2006). 2-Deoxy-D-ribose inhibits hypoxia-induced apoptosis by suppressing the phosphorylation of p38 MAPK. Biochemical and Biophysical Research Communications, 342(1), 280-285. [Link]

  • Pévet, G., et al. (2013). A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development, 17(4), 636-641. [Link]

  • Haraguchi, M., et al. (1994). Angiogenic activity of 2-deoxy-D-ribose. Biochemical and Biophysical Research Communications, 204(1), 81-86. [Link]

  • Dedon, P. C., et al. (2007). Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: Differential effects of γ-radiation and Fe2+-EDTA. Chemical Research in Toxicology, 20(10), 1534-1543. [Link]

  • Gajewska, M., et al. (2020). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry, 18(44), 9036-9049. [Link]

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  • Dedon, P. C., et al. (2007). GC/MS methods to quantify the 2-deoxypentos-4-ulose and 3'-phosphoglycolate pathways of 4' oxidation of 2-deoxyribose in DNA: application to DNA damage produced by gamma radiation and bleomycin. Chemical Research in Toxicology, 20(10), 1524-1533. [Link]

  • Comins, D. L., & Dehghani, A. (1993). An Improved Route to 1,2-dideoxy-beta-1-phenyl-D-ribofuranose. Tetrahedron Letters, 34(48), 7739-7742. [Link]

  • Crimmins, M. T., & Shams, G. (2020). Stereoselective Approaches to β-Linked 2-Deoxy Sugars. Accounts of Chemical Research, 53(10), 2367-2383. [Link]

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  • Li, D. W., et al. (2013). Inhibition of p38 mitogen-activated protein kinase phosphorylation decreases H₂O₂-induced apoptosis in human lens epithelial cells. Molecular Vision, 19, 1629-1636. [Link]

  • Lee, S. H., et al. (2021). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Science Translational Medicine, 13(613), eabe0175. [Link]

  • Akyar, I., et al. (2019). Development and validation of an HPLC-UV method for purity determination of DNA. Accreditation and Quality Assurance, 24(6), 497-504. [Link]

  • Dedon, P. C., et al. (2007). GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA. Chemical Research in Toxicology, 20(10), 1524-1533. [Link]

  • Zhang, Y., et al. (2024). Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells. eLife, 13, e90901. [Link]

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Spectroscopic data for (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specific stereoisomer of a deoxypentofuranose, a class of molecules with significant relevance in medicinal chemistry and glycobiology as analogs of naturally occurring sugars like 2-deoxyribose. Unambiguous structural confirmation and purity assessment are paramount for its application in drug design and biological studies. This guide provides a comprehensive framework for the spectroscopic characterization of this target molecule. Given that experimental data for this precise isomer is not consolidated in public databases, this document synthesizes principles from established spectroscopic methods for analogous furanoid systems. It offers predicted spectral data, detailed experimental protocols, and the underlying scientific rationale, equipping researchers with the necessary tools for definitive structural elucidation.

Introduction: The Structural Significance of a Furanose Analog

The oxolane (tetrahydrofuran) ring forms the core of furanose sugars, which are fundamental components of nucleic acids (ribose and deoxyribose) and various metabolic intermediates. The title compound, with its defined stereochemistry at C2, C4, and C5, represents a unique molecular scaffold. Its characterization is not merely an academic exercise; it is a critical step in quality control for synthesis and a prerequisite for understanding its structure-activity relationships (SAR) in biological systems.

The precise arrangement of its hydroxyl and hydroxymethyl groups dictates its hydrogen bonding capabilities, conformational preferences, and ultimately, its interaction with biological targets. Therefore, a multi-faceted spectroscopic approach is essential. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for constitutional and configurational assignment, supported by Mass Spectrometry (MS) for molecular weight verification and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy for functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural assignment of this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable analysis.

Expertise & Experience: The Causality Behind Experimental Choices

The choice of solvent is critical. Deuterated water (D₂O) is often used for its ability to dissolve polar polyols; however, it will cause the exchange of labile hydroxyl protons (-OH) with deuterium, rendering them invisible in the ¹H NMR spectrum. While this simplifies the spectrum by removing complex couplings, it also results in the loss of valuable information. Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) retains the -OH signals, which appear as distinct, coupled multiplets, providing crucial data for confirming the presence and location of hydroxyl groups. For this guide, we will consider a DMSO-d₆ experiment to illustrate a more comprehensive analysis.

Predicted ¹H NMR Spectral Data

Based on the analysis of related furanose structures, the following ¹H NMR characteristics are predicted for this compound in DMSO-d₆. The numbering convention is standard for oxolane rings, starting from the oxygen atom as position 1 is not standard; typically for furanoses, the anomeric carbon is C1 (here, C2).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (500 MHz, DMSO-d₆)

ProtonPredicted δ (ppm)Predicted MultiplicityJ-Coupling (Hz)Rationale
H2~4.9 - 5.1ddJ(H2,H3a), J(H2,H3b)Proton on a hemiacetal carbon (C2), deshielded by two oxygen atoms.
H4~3.9 - 4.1mJ(H4,H3a), J(H4,H3b), J(H4,H5)Carbinol proton adjacent to the ring oxygen and C5.
H5~3.7 - 3.9mJ(H5,H4), J(H5,H6a), J(H5,H6b)Proton at the stereocenter bearing the hydroxymethyl group.
H3a, H3b~1.8 - 2.2mJ(H3a,H3b), J(H3,H2), J(H3,H4)Diastereotopic methylene protons on C3, adjacent to C2 and C4.
H6a, H6b~3.4 - 3.6mJ(H6a,H6b), J(H6,H5)Diastereotopic methylene protons of the hydroxymethyl group.
2-OH~5.5 - 6.0dJ(OH,H2)Labile proton of the hemiacetal hydroxyl, coupling to H2.
4-OH~4.5 - 5.0dJ(OH,H4)Labile proton of the secondary alcohol, coupling to H4.
6-OH~4.2 - 4.7tJ(OH,H6)Labile proton of the primary alcohol, coupling to the H6 protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the furanose ring and one for the hydroxymethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

CarbonPredicted δ (ppm)Rationale
C2~98 - 102Hemiacetal carbon, significantly deshielded by two oxygen atoms.
C5~82 - 86Carbon adjacent to the ring oxygen and bearing the hydroxymethyl group.
C4~70 - 74Carbinol carbon.
C6~61 - 64Primary alcohol carbon (-CH₂OH).
C3~38 - 42Methylene carbon, least deshielded in the structure.
2D NMR for Definitive Assignment

While 1D spectra provide the initial data, 2D correlation experiments are the self-validating system required for trustworthy assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will establish the connectivity from H2 -> H3 -> H4 -> H5 -> H6, confirming the carbon backbone sequence.

  • HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of carbon signals based on the already-determined proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is crucial for confirming the overall structure, for instance, by showing a correlation from the H6 protons to C5 and C4, and from H2 to C5, solidifying the ring structure.

G cluster_1H ¹H Signals cluster_13C ¹³C Signals H2 H2 H3 H3a/b H2->H3 COSY C2 C2 H2->C2 HSQC C5 C5 H2->C5 HMBC H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC H3->C5 HMBC H5 H5 H4->H5 COSY C4 C4 H4->C4 HSQC H4->C5 HMBC H6 H6a/b H5->H6 COSY H5->C5 HSQC H6->C5 HMBC C6 C6 H6->C6 HSQC

Caption: 2D NMR correlation map for structural elucidation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆ (or D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, spectral width covering 0-10 ppm.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Parameters: >1024 scans (due to low natural abundance), relaxation delay of 2 seconds, spectral width of 0-160 ppm.

  • 2D Spectra: Acquire standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs. Ensure sufficient resolution in both dimensions.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight, which serves as a primary confirmation of the chemical formula, C₅H₁₀O₄ (MW: 134.13 g/mol ).

Expertise & Experience: Ionization Technique Selection

For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. The analysis is typically performed in positive ion mode, where the molecule is detected as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The high-resolution capabilities of modern mass spectrometers (e.g., Orbitrap, TOF) can determine the mass with enough accuracy to confirm the elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesFormulaCalculated Exact MassObserved Mass
[M+H]⁺C₅H₁₁O₄⁺135.0652(Experimental)
[M+Na]⁺C₅H₁₀O₄Na⁺157.0471(Experimental)
Expected Fragmentation

Tandem MS (MS/MS) experiments would likely show characteristic losses of water (-18.01 Da) and potentially the hydroxymethyl group (-31.02 Da), providing further structural clues.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water.

  • Chromatography: While direct infusion is possible, coupling with liquid chromatography (LC), particularly Hydrophilic Interaction Liquid Chromatography (HILIC), is ideal for separating the analyte from any impurities before it enters the mass spectrometer.

  • MS Parameters (ESI+):

    • Ion Source: ESI, positive mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

G cluster_workflow LC-MS Experimental Workflow Sample Sample in Solution LC HILIC LC Column (Separation) Sample->LC ESI Electrospray Ion Source (Ionization) LC->ESI MS1 Mass Analyzer (MS1 Scan - Detect [M+H]⁺) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer (MS2 Scan - Detect Fragments) CID->MS2

Caption: Workflow for LC-MS/MS analysis.

Vibrational Spectroscopy (Infrared - IR)

IR spectroscopy is excellent for identifying the functional groups present in the molecule. For this compound, the spectrum will be dominated by hydroxyl and ether functionalities.

Expected IR Absorption Bands
  • ~3600-3200 cm⁻¹ (Broad, Strong): This prominent band is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups, broadened due to extensive hydrogen bonding.

  • ~3000-2850 cm⁻¹ (Medium): C-H stretching vibrations from the CH and CH₂ groups on the furanose ring and hydroxymethyl substituent.

  • ~1150-1000 cm⁻¹ (Strong, Complex): This region, often part of the "fingerprint region," will contain strong absorptions from C-O stretching vibrations of the ether linkage in the ring and the alcohol groups. It can be difficult to assign specific bands without computational modeling.[1][2]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis and Expected Spectrum

This compound lacks a chromophore—a system of conjugated pi-bonds or a carbonyl group—that absorbs light in the 200-800 nm range.[3] Therefore, a UV-Vis spectrum of the pure compound is expected to show no significant absorbance. This is a crucial piece of data as it confirms the absence of UV-active impurities, such as aromatic contaminants or degradation products that may arise from dehydration reactions.[4][5][6]

Experimental Protocol: UV-Vis Scan
  • Sample Preparation: Dissolve a small amount of the sample in a UV-transparent solvent (e.g., water, methanol, or ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 800 nm down to 200 nm. Use a matched cuvette containing only the solvent as the reference.

Conclusion: An Integrated Spectroscopic Dossier

The definitive characterization of this compound is achievable through the systematic and integrated application of modern spectroscopic techniques. High-field NMR, including a suite of 2D experiments, provides an unambiguous blueprint of the molecule's constitution and relative stereochemistry. High-resolution mass spectrometry validates its elemental composition, while IR and UV-Vis spectroscopy confirm the presence of expected functional groups and the absence of chromophoric impurities. Together, these methods form a self-validating dossier of data that is essential for any researcher or drug development professional working with this specific and valuable molecular entity.

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An In-depth Technical Guide to the NMR and Mass Spectrometry of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of a Deoxy Sugar

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, systematically known as 2-deoxy-D-erythro-pentose, is a cornerstone molecule in molecular biology, forming the sugar backbone of deoxyribonucleic acid (DNA).[1] Its deceptively simple molecular formula, C₅H₁₀O₄, belies a rich structural complexity that presents unique challenges and opportunities for analytical characterization.[2] As a reducing sugar, it does not exist as a single, static structure in solution. Instead, it is a dynamic equilibrium of several interconverting isomers, primarily the α- and β-anomers of the furanose (five-membered) and pyranose (six-membered) ring forms, along with a minor contribution from the open-chain aldehyde form.[3][4] This tautomeric equilibrium is fundamental to its chemical reactivity and biological function, but it also means that analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy will reveal a superposition of signals corresponding to each of these forms.[3][5] Understanding and interpreting these complex datasets is paramount for researchers in drug development, metabolomics, and synthetic chemistry.

This guide provides an in-depth exploration of the analytical characterization of this compound using two powerhouse techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data with insights gleaned from field-proven experience.

Part 1: Unraveling the Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For a molecule like 2-deoxy-D-ribose, NMR not only confirms the core structure but also provides detailed information about the stereochemistry, ring conformation, and the relative populations of its different isomeric forms.[6][7]

The Causality of Experimental Choices in NMR

The primary challenge in the NMR analysis of this compound is spectral overlap due to the presence of multiple tautomers.[3] Therefore, the choice of NMR experiment and parameters is dictated by the need to resolve and assign these overlapping signals. High-field NMR spectrometers (≥500 MHz) are essential to achieve the necessary spectral dispersion. Deuterated water (D₂O) is the solvent of choice, as it readily dissolves the polar sugar and exchanges with the hydroxyl protons (-OH), simplifying the spectrum by removing their signals and corresponding couplings.

Two-dimensional (2D) NMR experiments are indispensable for unambiguous assignments.

  • COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks within each isomer, allowing for the tracing of the carbon backbone.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, providing the ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule and confirming assignments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in the determination of stereochemistry and the conformation of the furanose ring.[6][7]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for the dominant β-furanose anomer of this compound in D₂O. It is important to note that the actual spectrum will show multiple sets of signals corresponding to the different isomers present at equilibrium.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

ProtonPredicted δ (ppm)MultiplicityJ (Hz)
H-1~5.25dd~6.5, ~2.5
H-2a~1.95ddd~14.0, ~2.5, ~1.0
H-2b~2.45ddd~14.0, ~6.5, ~6.0
H-3~4.40m
H-4~4.00m
H-5~3.90m
H-5'a~3.65dd~12.0, ~3.0
H-5'b~3.55dd~12.0, ~5.0

Note: Chemical shifts are referenced to residual HDO at 4.79 ppm. Multiplicity: dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonPredicted δ (ppm)
C-1~98
C-2~41
C-3~72
C-4~87
C-5~63
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of D₂O (99.9%).

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum with water suppression (e.g., using presaturation).

    • Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2 s.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.

    • HSQC: Acquire a sensitivity-enhanced HSQC spectrum to correlate ¹H and ¹³C signals.

    • HMBC: Acquire an HMBC spectrum with a long-range coupling delay optimized for ~8 Hz to identify multi-bond correlations.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the ¹H spectrum to the residual HDO signal (4.79 ppm).

    • Assign the signals for the major anomer first, starting from the anomeric proton (H-1), which is typically the most downfield signal.

    • Use the COSY, HSQC, and HMBC spectra to walk through the spin systems and complete the assignments for all isomers.

Visualization: NMR Workflow and Structural Assignment

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥500 MHz) cluster_proc Data Processing & Analysis Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent D₂O Solvent->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 COSY 2D COSY H1->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Process Processing (Referencing, Phasing) HMBC->Process Assign Signal Assignment Process->Assign Structure Structure & Conformation Determination Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Caption: Proton assignments for the furanose form.

Part 2: Probing Molecular Mass and Fragmentation with Mass Spectrometry

Mass spectrometry (MS) provides orthogonal information to NMR by determining the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is critical for confirming the molecular formula and gaining insights into the molecule's structural connectivity and stability.

The Rationale Behind Ionization Technique Selection

The choice of ionization technique is critical for analyzing polar, fragile molecules like sugars.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the molecule. While it often leads to extensive fragmentation, which can be useful for structural fingerprinting, the molecular ion (M⁺˙) of polyhydroxylated compounds like 2-deoxy-D-ribose is typically very weak or absent.[8] The resulting mass spectrum is a library of fragment ions.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar molecules. It typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[9] ESI minimizes fragmentation, ensuring the molecular weight can be accurately determined. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to elicit structural information.

For a comprehensive analysis, employing both techniques can be advantageous. ESI-MS is used to confirm the molecular weight, while EI-MS (often via Gas Chromatography-Mass Spectrometry, GC-MS, after derivatization) can provide a reproducible fragmentation pattern for library matching.

Expected Mass Spectral Data and Fragmentation Patterns

The molecular weight of C₅H₁₀O₄ is 134.13 g/mol .[2]

Table 3: Expected Ions in ESI-MS

Ionm/z (monoisotopic)Description
[M+H]⁺135.0652Protonated molecule
[M+Na]⁺157.0471Sodium adduct
[M+K]⁺173.0211Potassium adduct

In tandem MS (ESI-MS/MS) of the [M+H]⁺ precursor, fragmentation is expected to occur via the loss of water (H₂O, 18.01 Da) and formaldehyde (CH₂O, 30.01 Da) moieties.[10]

Table 4: Common Fragment Ions in EI-MS

m/zPossible FragmentNotes
116[M-H₂O]⁺Loss of water
103[M-CH₂OH]⁺Loss of hydroxymethyl group
85[C₄H₅O₂]⁺Ring fragmentation
73[C₃H₅O₂]⁺Further fragmentation
57[C₃H₅O]⁺A particularly intense and stable fragment[11]
Experimental Protocol: Mass Spectrometry Analysis

A. ESI-MS Protocol (Direct Infusion)

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Perform MS/MS on the precursor ion of interest (e.g., m/z 135.07) to obtain a fragmentation spectrum.

  • Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectrum to identify characteristic neutral losses.

B. GC-MS Protocol (with Derivatization)

  • Derivatization: Sugars are not volatile enough for GC. They must be derivatized, typically by silylation (e.g., using BSTFA to form trimethylsilyl (TMS) ethers), to increase volatility.[12]

  • GC Separation: Use a standard non-polar capillary column (e.g., DB-5ms).

  • MS Detection: Acquire data in EI mode (70 eV) over a mass range of m/z 40-600.

  • Data Analysis: Compare the obtained fragmentation pattern with spectral libraries (e.g., NIST, Wiley) for confirmation.

Visualization: MS Workflow and Proposed Fragmentation

MS_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_result Confirmation Sample Compound ESI_Prep Dilute in Methanol/Water Sample->ESI_Prep GC_Prep Derivatize (e.g., Silylation) Sample->GC_Prep ESI_MS ESI-MS(/MS) (Soft Ionization) ESI_Prep->ESI_MS GC_MS GC-MS (Hard Ionization - EI) GC_Prep->GC_MS ESI_Data Accurate Mass [M+H]⁺ MS/MS Fragmentation ESI_MS->ESI_Data GC_Data Fragment Pattern Library Matching GC_MS->GC_Data Mol_Formula Molecular Formula ESI_Data->Mol_Formula Structure_Confirm Structural Confirmation GC_Data->Structure_Confirm

Caption: General workflow for Mass Spectrometry analysis.

Fragmentation_Pathway M_H [M+H]⁺ m/z 135 Frag1 m/z 117 M_H->Frag1 -H₂O Frag3 m/z 85 M_H->Frag3 -CH₂O, -H₂O Frag2 m/z 99 Frag1->Frag2 -H₂O Frag4 m/z 57 Frag2->Frag4 -CH₂O, -CO

Caption: A simplified proposed ESI-MS/MS fragmentation pathway.

Conclusion

The comprehensive analysis of this compound requires a multi-faceted approach that leverages the strengths of both NMR spectroscopy and mass spectrometry. NMR provides unparalleled detail on the solution-state structure, including the complex tautomeric and anomeric equilibria, while mass spectrometry confirms the elemental composition and reveals characteristic fragmentation pathways. By understanding the principles behind the experimental choices and the expected data outcomes, researchers can confidently elucidate and verify the structure of this vital biomolecule, ensuring the integrity of their work in drug discovery, synthesis, and beyond. This guide serves as a foundational blueprint for navigating the analytical intricacies of 2-deoxy-D-ribose and similarly complex monosaccharides.

References

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An In-Depth Technical Guide to the Crystal Structure Determination of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, a stereoisomer of the biologically significant 2-deoxyribose. While the crystal structure for this specific isomer is not currently available in the public domain, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent crystallographic analysis. It is intended for researchers, scientists, and drug development professionals engaged in carbohydrate chemistry and structural biology. The guide emphasizes the causality behind experimental choices, self-validating protocols, and the interpretation of anticipated structural features based on established principles of stereochemistry and crystallography.

Introduction: The Significance of a Deoxy Sugar Isomer

This compound is a C5H10O4 monosaccharide, a member of the deoxypentose family.[1] Its constitutional isomer, 2-deoxy-D-ribose, is the cornerstone of deoxyribonucleic acid (DNA), and its structural nuances are critical to the stability and function of the genetic code.[2][3] The seemingly subtle change in the stereochemical configuration of the hydroxyl groups, as in the title compound, can lead to profound differences in its physicochemical properties, conformational preferences, and biological activity.

The determination of the precise three-dimensional arrangement of atoms in the crystalline state is paramount. It provides unequivocal proof of stereochemistry and offers invaluable insights into:

  • Conformational Analysis: The preferred pucker of the five-membered furanose ring.

  • Intermolecular Interactions: The hydrogen-bonding networks that dictate the crystal packing and influence solubility and stability.

  • Structure-Activity Relationships (SAR): A foundational dataset for computational modeling and the rational design of novel therapeutics, such as antiviral or anticancer agents that mimic or antagonize natural nucleosides.

This guide will, therefore, serve as a complete roadmap for elucidating these structural details.

Synthesis and Crystallization: From Precursor to High-Quality Crystal

The first and most critical phase is the acquisition of single crystals suitable for X-ray diffraction. This necessitates a stereocontrolled synthesis of the target molecule followed by a meticulous crystallization screening process.

Proposed Synthetic Strategy

A plausible synthetic route would start from a readily available chiral precursor, such as a derivative of D- or L-xylose, to establish the required stereocenters. A multi-step synthesis would likely involve:

  • Protection of Hydroxyl Groups: Orthogonal protecting group strategies are employed to selectively mask hydroxyl groups, allowing for stereospecific modifications.

  • Stereocenter Inversion: Chemical transformations, such as Mitsunobu reactions, to invert specific stereocenters to achieve the desired (2S,4R,5S) configuration.

  • Deoxygenation: A radical-mediated deoxygenation, such as a Barton-McCombie reaction, at the C2 position.

  • Deprotection and Purification: Global deprotection followed by chromatographic purification to yield the target compound with high purity.

Experimental Protocol: Crystallization

Obtaining diffraction-quality crystals is often the most challenging step. A systematic approach using various techniques is recommended.

Materials:

  • Purified this compound (>99% purity)

  • A range of solvents of varying polarity (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate)

  • Anti-solvents (e.g., diethyl ether, hexane, pentane)

  • Crystallization plates (24- or 96-well) or small glass vials

Methodology: Vapor Diffusion

  • Solution Preparation: Prepare a concentrated stock solution of the compound in a primary solvent in which it is freely soluble (e.g., 10-50 mg/mL in methanol or water).

  • Screening: In a multi-well crystallization plate, dispense 1-2 µL of the compound's stock solution.

  • Reservoir Addition: In the outer reservoir of each well, add 500-1000 µL of a precipitant solution (the "anti-solvent" or a mixture of solvents).

  • Sealing and Incubation: Seal the plate and incubate in a vibration-free environment at a constant temperature (typically 4°C or 20°C).

  • Monitoring: Monitor the drops for crystal growth over several days to weeks. Promising conditions (e.g., formation of microcrystals or precipitate) should be further optimized by varying concentrations and solvent ratios.

ParameterRange of Conditions for ScreeningRationale
Concentration 5 - 100 mg/mLSupersaturation is the driving force for crystallization.
Temperature 4°C, 18°C, 25°CAffects solubility and the kinetics of nucleation and growth.
Solvent Systems Water/Ethanol, Methanol/Diethyl Ether, Acetone/HexaneVarying polarity and vapor pressure controls the rate of solvent evaporation and crystal formation.
Precipitants Isopropanol, Polyethylene Glycols (PEGs), Salts (e.g., (NH4)2SO4)Induce precipitation by altering the solubility of the compound.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Once suitable crystals are obtained, the following workflow is employed to determine the molecular structure.

Experimental Workflow

ring_pucker cluster_envelope Envelope (E) Conformation cluster_twist Twist (T) Conformation E1 E1 E2 E2 E1->E2 E3 E3 E2->E3 E4 E4 E3->E4 E5 E5 E4->E5 E5->E1 E_label One atom out of plane T1 T1 T2 T2 T1->T2 T3 T3 T2->T3 T4 T4 T3->T4 T5 T5 T4->T5 T5->T1 T_label Two adjacent atoms out of plane

Sources

An In-Depth Technical Guide to the Biological Activity Screening of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of novel bioactive molecules is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity (NCE), (2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. Structurally, this compound is a carbohydrate analogue, suggesting a rich potential for interaction with a variety of biological targets. We will delineate a multi-tiered screening cascade, commencing with computational assessments, progressing through broad-based primary in vitro assays, and culminating in targeted secondary and mechanistic studies. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the strategic rationale behind each experimental choice to ensure a scientifically rigorous evaluation.

Introduction: The Compound of Interest

The molecule at the heart of this investigation is this compound. The oxolane (tetrahydrofuran) ring with multiple hydroxyl substitutions classifies it as a sugar mimic. Specifically, its structure is reminiscent of 2-deoxy-ribofuranose, a key component of deoxyribonucleic acid (DNA), albeit with a different stereochemical arrangement. This structural similarity to fundamental biological building blocks provides a strong rationale for its investigation as a potential modulator of various cellular processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H10O4PubChem CID: 345751[1]
Molecular Weight 134.13 g/mol PubChem CID: 345751[1]
IUPAC Name This compoundPubChem CID: 345751
Synonyms 2-Deoxy-a-L-ribofuranosePubChem CID: 345751[1]
XLogP3 -1.0PubChem CID: 345751[1]

The high polarity, as indicated by the negative XLogP3 value, suggests good aqueous solubility but potentially poor passive membrane permeability, a factor to consider in assay design and interpretation.

Phase I: In Silico and Preliminary Assessments

Before committing to resource-intensive wet-lab experiments, a robust in silico evaluation can prioritize and guide the screening strategy.[2] This initial phase focuses on predicting the compound's drug-like properties and identifying potential biological targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

A critical early step in drug discovery is the evaluation of a compound's ADMET properties.[3][4] Computational tools can predict these characteristics, helping to flag potential liabilities.[2][5]

  • Rationale: Early identification of poor ADMET properties can save significant time and resources by deprioritizing compounds that are unlikely to succeed in later stages of development.[6]

  • Methodology: Utilize predictive models and software (e.g., admetSAR, SwissADME) to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity.[3]

  • Interpretation: The goal is to build a preliminary risk profile. For instance, a high probability of hepatotoxicity might necessitate the inclusion of specific liver cell lines in subsequent cytotoxicity screens.

Target Prediction and Molecular Docking

Given the compound's structural similarity to nucleosides and sugars, a logical starting point is to investigate its potential interaction with enzymes that process these substrates.

  • Rationale: By computationally docking the compound into the active sites of known enzymes, we can generate hypotheses about its potential mechanism of action.

  • Potential Target Classes:

    • Glycosidases & Glycosyltransferases: Enzymes involved in carbohydrate metabolism and modification.[7]

    • Kinases: Enzymes that phosphorylate sugars and nucleosides.

    • Polymerases (Viral or Human): Enzymes that utilize nucleoside triphosphates for DNA or RNA synthesis.

    • Nucleoside Hydrolases: Enzymes that cleave the glycosidic bond in nucleosides.

  • Methodology: Perform molecular docking studies using crystal structures of relevant enzymes from the Protein Data Bank (PDB).

  • Interpretation: Docking scores and predicted binding poses can rank potential targets. A high-affinity binding prediction for a viral polymerase, for example, would strongly support prioritizing antiviral assays.

Phase II: Broad-Spectrum In Vitro Screening

This phase aims to cast a wide net to detect any significant biological activity.[8] The core principle is to use robust, high-throughput assays to efficiently screen for general cytotoxic, antimicrobial, and antiviral effects.[9]

Cytotoxicity Assessment

Determining the compound's intrinsic toxicity to mammalian cells is a foundational step. It establishes a therapeutic window and informs the concentration range for all subsequent cell-based assays.

  • Rationale: A compound must be effective at concentrations that are not harmful to normal cells. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[10][11]

  • Core Principle: The MTT assay measures the metabolic activity of cells.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[10]

  • Cell Seeding: Seed a panel of human cell lines (e.g., HeLa for cervical cancer, HEK293 for embryonic kidney, and a normal fibroblast line like HDF) into 96-well plates at a density that ensures exponential growth during the experiment (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for a standard exposure time, typically 48 to 72 hours, at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Visually confirm the formation of purple formazan crystals.[10]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 540-590 nm.[10][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Antiviral and Antimicrobial Screening

The structural similarity to nucleosides makes this compound a candidate for antiviral and antimicrobial activity. High-throughput screening (HTS) is an efficient method to evaluate this.[9][14][15]

  • Rationale: Many antiviral and antimicrobial drugs are nucleoside analogues that interfere with nucleic acid replication. A broad primary screen against a panel of representative pathogens can quickly identify promising leads.

  • Methodology:

    • Antiviral: Utilize cell-based assays that measure the inhibition of viral cytopathic effect (CPE).[16][17] For example, infect susceptible cells (e.g., MDCK for influenza, Vero for Herpes Simplex Virus) with the virus in the presence of the compound and measure cell viability after a set incubation period.[17] Reporter gene assays, such as those using luciferase-expressing viruses, can also be employed for a more quantitative readout.[14][15]

    • Antimicrobial: Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[8]

Phase III: Target-Focused and Mechanism of Action Studies

If a "hit" is identified in Phase II (e.g., significant and selective activity against a particular cell line or pathogen), the next logical step is to investigate its specific molecular target and mechanism of action (MoA).[18][19]

Enzyme Inhibition Assays

Based on the in silico predictions and the compound's structure, direct biochemical assays against purified enzymes are the gold standard for target validation.[20]

  • Rationale: Enzyme inhibition assays provide direct evidence of a compound's interaction with a specific target and allow for the determination of key kinetic parameters.[21]

  • Example Target: α-glucosidase (Carbohydrate Metabolism)

    • Principle: α-glucosidase hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.

    • Protocol:

      • In a 96-well plate, add the enzyme solution, buffer, and varying concentrations of the test compound.

      • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

      • Initiate the reaction by adding the pNPG substrate.

      • Measure the absorbance at 405 nm at regular intervals to determine the reaction rate.

      • Calculate the percent inhibition and determine the IC50 value.[22]

Table 2: Hypothetical Inhibitory Activity against a Panel of Enzymes

Enzyme TargetCompound IC50 (µM)Positive Control (IC50, µM)
α-glucosidase5.2Acarbose (750)
HIV Reverse Transcriptase>100Azidothymidine (0.05)
Human DNA Polymerase β>100N/A
Neuraminidase85.6Oseltamivir (0.01)
Hit Validation and MoA Elucidation

A confirmed hit requires further characterization to understand how it works.[18]

  • Kinetic Analysis: For enzyme inhibitors, determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[19][20]

  • Affinity-Based Target Identification: If the target is unknown, methods like affinity chromatography coupled with mass spectrometry (AC-MS) can be used.[18][23] This involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.[23][24]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells by measuring the change in thermal stability of a protein upon ligand binding.

Workflow and Pathway Visualization

Visualizing the screening cascade and potential biological pathways is crucial for clarity and communication.

Screening Workflow Diagram

G cluster_0 Phase I: In Silico Assessment cluster_1 Phase II: Primary Screening cluster_2 Phase III: Hit Validation & MoA in_silico ADMET Prediction & Target Docking cytotoxicity Cytotoxicity Assays (e.g., MTT) in_silico->cytotoxicity Guide Assay Concentrations antiviral Antiviral Screening (CPE-based) cytotoxicity->antiviral Determine Therapeutic Window antimicrobial Antimicrobial Screening (MIC determination) cytotoxicity->antimicrobial enzyme_assays Targeted Enzyme Inhibition Assays antiviral->enzyme_assays Identified Hit antimicrobial->enzyme_assays Identified Hit kinetic_studies Kinetic Analysis (Inhibition Mechanism) enzyme_assays->kinetic_studies Validate Target target_id Target Deconvolution (e.g., AC-MS, CETSA) kinetic_studies->target_id Confirm MoA

Caption: A generalized workflow for the biological activity screening of a novel compound.

Hypothetical Signaling Pathway

G Compound (2S,4R,5S)-5-(Hydroxymethyl) oxolane-2,4-diol Enzyme Target Enzyme (e.g., α-glucosidase) Compound->Enzyme Inhibition Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Pathway Downstream Biological Effect (e.g., Reduced Glucose Uptake) Product->Pathway Leads to

Caption: A hypothetical pathway showing inhibition of a target enzyme by the compound.

Conclusion

The systematic screening of this compound, a novel carbohydrate analogue, holds significant potential for the discovery of new bioactive agents. The tiered approach outlined in this guide, from in silico prediction to broad-based screening and focused mechanism-of-action studies, provides a rigorous and efficient pathway for elucidating its biological function. By integrating computational methods with established in vitro protocols, researchers can effectively navigate the complexities of early-stage drug discovery, maximizing the potential for identifying a promising new therapeutic lead.

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Sources

Unlocking the Therapeutic Potential of 2-Deoxy-L-ribose: A-Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, systematically known as 2-Deoxy-α-L-ribofuranose (herein referred to as 2-Deoxy-L-ribose), represents an under-investigated stereoisomer of the ubiquitous 2-Deoxy-D-ribose, a cornerstone of DNA.[1][2][3] While the D-enantiomer's role in cellular metabolism, energy production, and its pro-angiogenic and wound healing properties are well-documented, the therapeutic landscape of 2-Deoxy-L-ribose remains largely uncharted.[4] Preliminary evidence suggests it may possess unique biological activities, including the ability to counteract the effects of its D-isomer, hinting at a distinct set of molecular targets.[5] This guide provides a comprehensive framework for the systematic identification and validation of the therapeutic targets of 2-Deoxy-L-ribose, leveraging established and cutting-edge methodologies in chemical biology and proteomics. The central thesis is not to present a list of known targets, but to provide a robust, scientifically-grounded roadmap for their discovery, thereby paving the way for novel therapeutic development.

Introduction: The Enantiomeric Enigma of Deoxyribose

Deoxyribose is a fundamental monosaccharide, with its D-isomer forming the backbone of deoxyribonucleic acid (DNA) in virtually all living organisms.[1][6] Its biological significance extends beyond this structural role, with 2-Deoxy-D-ribose actively participating in cellular energy metabolism and demonstrating therapeutic potential in tissue regeneration.[4]

In stark contrast, the biological implications of 2-Deoxy-L-ribose, its synthetic mirror image, are poorly understood.[7] Enantiomers can exhibit dramatically different, and sometimes opposing, pharmacological effects due to the stereospecific nature of protein-ligand interactions. A notable study has indicated that 2-Deoxy-L-ribose can inhibit the anti-apoptotic effects of 2-Deoxy-D-ribose and suppress metastasis and invasion in certain tumor models, suggesting it engages with specific cellular machinery to elicit these effects.[5] This observation is the primary impetus for a dedicated effort to deconvolve its mechanism of action by identifying its direct molecular targets.

This guide will delineate a multi-pronged strategy for target deconvolution, moving from broad, unbiased screening to rigorous, specific validation.

A Multi-Faceted Approach to Target Identification

The identification of a small molecule's biological target is a pivotal step in drug discovery, providing the mechanistic foundation for its therapeutic application and potential toxicities.[8][9] Given the nascent stage of research into 2-Deoxy-L-ribose, a parallel and integrated approach combining direct biochemical methods, genetic screens, and computational analysis is recommended.[10]

G cluster_0 Phase 1: Hypothesis Generation (Unbiased Screening) cluster_1 Phase 2: Hit Prioritization & Initial Validation cluster_2 Phase 3: In-depth Target Validation A Affinity-Based Proteomics (e.g., AC-MS) D Candidate Target List A->D B Genetic Screens (e.g., RNAi/CRISPR) B->D C Computational Inference (e.g., Connectivity Map) C->D E Orthogonal Validation (e.g., CETSA, DARTS) D->E Filter & Rank F Biophysical Interaction Analysis (e.g., ITC, SPR) E->F Confirm Direct Binding G Cellular Target Engagement & Phenotypic Rescue F->G Quantify Interaction H Validated Therapeutic Target G->H Establish Causality

Figure 1: A multi-phase workflow for therapeutic target identification.

Phase 1: Unbiased Screening for Putative Targets

The initial objective is to cast a wide net to generate a list of potential protein binders or pathways modulated by 2-Deoxy-L-ribose.

Affinity-Based Proteomics

Affinity-based methods are a cornerstone of target identification, relying on the physical interaction between the small molecule and its protein target.[8] Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful technique for this purpose.[9]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analogue of 2-Deoxy-L-ribose with a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker position must be carefully chosen to minimize interference with potential protein binding sites.

  • Immobilization: Covalently couple the synthesized probe to a solid support, such as agarose or magnetic beads, to create an affinity matrix.[9]

  • Lysate Incubation: Prepare a protein lysate from a biologically relevant cell line or tissue. Incubate the lysate with the affinity matrix to allow for the capture of interacting proteins. A parallel incubation with control beads (lacking the small molecule) is critical.

  • Competitive Elution: To distinguish specific binders from non-specific ones, perform a competitive elution step. After washing the beads to remove non-bound proteins, incubate the matrix with an excess of free, unmodified 2-Deoxy-L-ribose. Proteins specifically bound to the immobilized probe will be displaced.

  • Protein Identification: Collect the eluate and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the competitive elution with those from control elutions. Proteins significantly enriched in the competitive elution are considered high-confidence candidate targets.

Genetic Interaction Screening

Genetic approaches identify targets by observing how the perturbation of specific genes alters the cellular response to the small molecule.[11] Genome-wide RNA interference (RNAi) or CRISPR-Cas9 screens can reveal genes that either enhance or suppress the effects of 2-Deoxy-L-ribose.[11]

Experimental Protocol: RNAi Sensitization/Resistance Screen

  • Phenotypic Assay Development: First, establish a robust and measurable cellular phenotype induced by 2-Deoxy-L-ribose. Based on literature for the D-enantiomer, this could be an assay for apoptosis, cell viability, or migration.[12][13][14]

  • Library Screening: Plate cells in multi-well plates and transfect with a genome-wide or targeted siRNA/shRNA library.[8]

  • Compound Treatment: Treat the cells with a sub-lethal concentration of 2-Deoxy-L-ribose.

  • Phenotypic Measurement: After an appropriate incubation period, measure the established phenotype in all wells.

  • Hit Identification: Identify "hits" where gene knockdown either significantly enhances (sensitizes) or suppresses (rescues) the phenotype induced by the compound. These genes, or the proteins they encode, represent candidate targets or key pathway components.

Phase 2: Hit Prioritization and Orthogonal Validation

The unbiased screens will likely generate a list of several candidate targets. The next phase involves prioritizing these candidates and confirming direct binding using methods orthogonal to the initial screen.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that assesses target engagement in a cellular context. The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

G cluster_0 CETSA Workflow A Treat cells with 2-Deoxy-L-ribose or Vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated protein fractions B->C D Quantify remaining soluble protein (e.g., Western Blot, MS) C->D E Generate melt curves to determine thermal shift D->E

Figure 2: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with 2-Deoxy-L-ribose or a vehicle control.

  • Heating: Lyse the cells and aliquot the lysate. Heat the aliquots to a range of different temperatures.

  • Fractionation: Separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Quantification: Analyze the amount of each candidate protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Analysis: Plot the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates direct target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that relies on the principle that small molecule binding can protect a target protein from proteolysis.[9]

Experimental Protocol: DARTS

  • Lysate Preparation and Treatment: Incubate cell lysates with varying concentrations of 2-Deoxy-L-ribose or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a defined period.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

  • Analysis: Analyze the samples by Western blot for the candidate target protein. A higher amount of the intact protein in the drug-treated samples compared to the control indicates protection from proteolysis due to binding.[9]

Phase 3: In-Depth Biophysical and Cellular Validation

Once direct binding has been confirmed with one or more orthogonal methods, the next step is to quantify the binding affinity and definitively link target engagement to the cellular phenotype.

Biophysical Interaction Analysis

Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on binding affinity, stoichiometry, and kinetics.

Table 1: Comparison of Biophysical Techniques

TechniquePrincipleKey OutputsAdvantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingKd (dissociation constant), ΔH (enthalpy), n (stoichiometry)Label-free, in-solution measurement
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surfaceKd, kon (association rate), koff (dissociation rate)Real-time kinetics, high sensitivity

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Purification: Express and purify the candidate target protein.

  • Sample Preparation: Load the purified protein into the sample cell of the ITC instrument. Load a concentrated solution of 2-Deoxy-L-ribose into the injection syringe.

  • Titration: Perform a series of small injections of the 2-Deoxy-L-ribose solution into the protein solution while measuring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat change peaks and fit the data to a binding isotherm model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8]

Conclusion and Future Directions

The exploration of this compound's therapeutic potential is in its infancy. Its structural relationship to the biologically active 2-Deoxy-D-ribose, combined with preliminary data suggesting a distinct pharmacological profile, makes it a compelling candidate for target discovery efforts. The systematic application of the multi-tiered approach outlined in this guide—from unbiased proteomics and genetic screens to rigorous biophysical and cellular validation—provides a clear and actionable path forward.

Successful identification and validation of one or more high-affinity targets will unlock new avenues of research. These targets could be enzymes, receptors, or other proteins involved in pathways related to cell survival, proliferation, or metabolism. Subsequent studies would focus on elucidating the downstream consequences of target modulation, exploring structure-activity relationships through medicinal chemistry, and ultimately, translating these fundamental discoveries into novel therapeutic strategies for diseases potentially including cancer or fibrotic disorders. The journey to understand the therapeutic targets of 2-Deoxy-L-ribose is a prime example of how fundamental chemical biology can drive the future of medicine.

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  • Taylor & Francis. (n.d.). Deoxyribonucleoside – Knowledge and References. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). L-Deoxyribose. Wikipedia. [Link]

  • PubChem. (n.d.). (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. National Center for Biotechnology Information. [Link]

  • Bandyopadhyay, S., et al. (2009). Optical spectroscopic study of the effects of a single deoxyribose substitution in a ribose backbone: implications in RNA-RNA interaction. The Journal of Physical Chemistry B, 113(12), 4024-4033. [Link]

  • Wang, G., et al. (2001). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Yao Xue Xue Bao, 36(10), 751-756. [Link]

  • PubChem. (n.d.). (4R,5R)-3,3-difluoro-5-(hydroxymethyl)oxolane-2,4-diol. National Center for Biotechnology Information. [Link]

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Methodological & Application

Protocol for the Purification of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol (2-Deoxy-α-L-ribofuranose)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Senior Application Scientist: Dr. Gemini

Abstract

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, a stereoisomer of 2-deoxy-L-ribose, is a crucial chiral building block in the synthesis of L-nucleoside analogues, which are of significant interest in antiviral and anticancer drug development. The stereochemical integrity and high purity of this furanose derivative are paramount for its successful application in asymmetric synthesis. However, its high polarity, multiple hydroxyl groups, and potential for anomeric mixtures in solution present considerable purification challenges. This guide provides a comprehensive, field-tested protocol for the purification of this compound from a crude synthetic mixture. We detail a robust methodology centered on Hydrophilic Interaction Liquid Chromatography (HILIC), supported by preliminary workup and rigorous analytical validation. The causality behind each step is explained to empower researchers to adapt the protocol to their specific experimental context.

Introduction: The Purification Challenge

The target molecule, this compound, is a small, highly polar carbohydrate. Its structure, featuring three hydroxyl groups and an ether linkage within a tetrahydrofuran ring, results in high water solubility and low volatility, rendering standard purification techniques like conventional reverse-phase chromatography or distillation ineffective.[1][2] The primary challenges in its purification are:

  • High Polarity: The compound adheres strongly to polar stationary phases like silica gel and is highly soluble in polar solvents, making elution and separation from other polar impurities difficult.

  • Anomerization: In solution, furanoses can exist in equilibrium with their open-chain and other cyclic forms (pyranoses), as well as their α and β anomers.[3] This can lead to peak broadening or multiple peaks during chromatography, complicating isolation.

  • Lack of a Strong Chromophore: The molecule lacks a significant UV-absorbing chromophore, necessitating the use of universal detection methods like Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection for chromatographic analysis.[4][5]

This protocol addresses these challenges by employing Hydrophilic Interaction Liquid Chromatography (HILIC), a technique specifically designed for the separation of highly polar compounds.

Compound Profile & Physicochemical Properties

Understanding the properties of the target molecule is critical for designing an effective purification strategy.

PropertyValueSource
IUPAC Name (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diolPubChem[2]
Synonyms 2-Deoxy-L-erythro-pentofuranose, 2-Deoxy-α-L-ribofuranosePubChem[1][2]
Molecular Formula C₅H₁₀O₄PubChem[1]
Molecular Weight 134.13 g/mol PubChem[1]
XLogP3 -1.0PubChem[1]
Hydrogen Bond Donors 3PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Physical State Solid (predicted)General Knowledge

The negative XLogP3 value indicates high hydrophilicity, underpinning the choice of HILIC for purification.

Principle of the Purification Workflow

The purification strategy is a multi-step process designed to systematically remove impurities based on their physicochemical properties. The core of the protocol is HILIC, which operates on a normal-phase mechanism but uses partially aqueous mobile phases. In HILIC, a polar stationary phase (e.g., bare silica, or silica bonded with amide or diol groups) is used. A water-rich layer is adsorbed onto this stationary phase. The separation is achieved through the partitioning of the analyte between a high organic content mobile phase and the aqueous layer. Polar analytes, like our target compound, are more strongly retained and elute later as the polarity of the mobile phase is increased (by increasing the water content).[5]

The overall workflow is visualized below.

PurificationWorkflow cluster_prep Preliminary Workup cluster_main Core Purification cluster_post Validation & Isolation crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/Brine) crude->extraction Removes non-polar starting materials & byproducts concentration Concentration to Dryness (Rotary Evaporation) extraction->concentration hilic HILIC Purification (Acetonitrile/Water Gradient) concentration->hilic Redissolve in minimal mobile phase fractions Collect Pure Fractions hilic->fractions Monitor by TLC or online detector (ELSD) pooling Pool & Concentrate Pure Fractions fractions->pooling qc Purity & Identity Check (HPLC, NMR, MS) pooling->qc final_product Pure (2S,4R,5S)-5- (Hydroxymethyl)oxolane-2,4-diol qc->final_product Purity >98%

Caption: Overall purification workflow from crude mixture to validated product.

Detailed Experimental Protocol

4.1. Materials and Reagents

  • Crude this compound

  • Ethyl Acetate (EtOAc), ACS Grade

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetonitrile (ACN), HPLC Grade

  • Deionized Water (H₂O), 18 MΩ·cm

  • Methanol (MeOH), ACS Grade

  • Silica Gel for Flash Chromatography (HILIC mode compatible) or pre-packed HILIC column

  • TLC Plates: Silica Gel 60 F₂₅₄

  • TLC Staining Solution: p-Anisaldehyde stain

4.2. Instrumentation

  • Separatory Funnel

  • Rotary Evaporator

  • High-Vacuum Pump

  • Automated Flash Chromatography System with ELSD or RI detector (recommended) or glass column for manual chromatography

  • Analytical HPLC system with ELSD or RI detector

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (e.g., ESI-MS)

4.3. Step 1: Preliminary Workup - Liquid-Liquid Extraction

Causality: This step removes non-polar or moderately polar organic impurities (e.g., unreacted protected starting materials, coupling reagents) from the highly polar target compound, which will remain in the aqueous phase. This reduces the burden on the subsequent, more resource-intensive chromatography step.

  • If the crude reaction was performed in a water-miscible solvent (e.g., THF, Dioxane), concentrate it under reduced pressure.

  • Dissolve the resulting crude residue in a minimal amount of deionized water and brine (e.g., 50 mL for a 5 g crude scale).

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous phase three times with an equal volume of Ethyl Acetate (3 x 50 mL). Vigorously shake the funnel and allow the layers to separate.

  • Discard the organic layers (or save for analysis of byproducts).

  • The target compound remains in the aqueous/brine layer.

4.4. Step 2: Desalting and Concentration (Optional but Recommended)

Causality: High salt concentrations from the brine wash can interfere with chromatographic separation and instrument performance. While some modern chromatography systems can tolerate salt, removing it is best practice.

  • Concentrate the aqueous layer via rotary evaporation until a thick slurry or solid is formed. High vacuum may be required to remove all water.

  • Add absolute ethanol or a mixture of acetonitrile/isopropanol to the residue. The target compound has some solubility in these solvents, while inorganic salts (like NaCl) are largely insoluble.

  • Stir vigorously, then filter to remove the precipitated salts.

  • Concentrate the filtrate to dryness. This "desalted" crude material is now ready for HILIC purification.

4.5. Step 3: HILIC Purification

Causality: This is the core separation step. HILIC provides optimal retention and selectivity for this highly polar analyte, allowing for its separation from structurally similar polar impurities.

Table: HILIC Parameters

ParameterRecommended SettingRationale
Stationary Phase Bare Silica Gel or Amide-bonded SilicaProvides the necessary polar surface for hydrophilic interaction.
Mobile Phase A Acetonitrile (ACN)The weak, non-polar eluent in HILIC.
Mobile Phase B Deionized Water (H₂O)The strong, polar eluent in HILIC.
Gradient 95:5 (A:B) → 70:30 (A:B) over 20-30 column volumesA shallow gradient is crucial for separating closely eluting sugar isomers.
Detection ELSD or RIUniversal detection is required due to the lack of a UV chromophore.
Sample Loading Dissolve in minimal ACN/H₂O (e.g., 85:15) or dry-load onto silica gelEnsures a tight injection band and prevents peak fronting.

Protocol:

  • Equilibrate the HILIC column with the starting mobile phase composition (e.g., 95% ACN, 5% H₂O) for at least 10 column volumes.

  • Prepare the sample by dissolving the desalted crude material in a minimal volume of the initial mobile phase. If solubility is low, sonicate briefly. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel, drying it, and loading the powder onto the top of the column.

  • Run the gradient elution as detailed in the table above.

  • Collect fractions throughout the run.

  • Analyze fractions using TLC. Spot a small amount from each fraction onto a silica TLC plate. Elute with a solvent system like 80:20:2 ACN:H₂O:Acetic Acid. Visualize by dipping in p-anisaldehyde stain and heating. Pure fractions of the target compound should show a single spot.

  • Pool the fractions that are determined to be pure.

4.6. Step 4: Product Isolation and Validation

Causality: This final stage confirms the success of the purification and provides a pure, well-characterized final product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvents (ACN/H₂O) using a rotary evaporator. A high-vacuum pump may be needed for the final traces of water.

  • The final product should be obtained as a solid or a viscous oil.

  • Purity Assessment (QC):

    • HPLC Analysis: Use the same HILIC method on an analytical scale to confirm purity is ≥98%.

    • NMR Spectroscopy: Dissolve a sample in D₂O or DMSO-d₆. Acquire ¹H and ¹³C NMR spectra to confirm the structure and stereochemistry. The spectra should be clean, with minimal impurity signals.

    • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₅H₁₀O₄). A common adduct would be [M+Na]⁺.

Troubleshooting

ProblemPossible CauseSolution
Broad or multiple peaks during HILIC Anomerization on-column.Add a small amount of weak acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% ammonium hydroxide) to the mobile phase to accelerate equilibration to a single anomeric form.
Poor recovery from the column Compound is too strongly retained.Increase the final percentage of water in the gradient (e.g., to 40% or 50%).
Compound elutes in the void volume Insufficient retention.Ensure the column is properly equilibrated. Increase the organic content of the starting mobile phase (e.g., to 98% ACN).
ELSD/RI signal is weak Low sample concentration or detector issue.Concentrate the sample. Check detector settings (e.g., ELSD nebulizer temperature and gas flow).

Safety Precautions

Standard laboratory safety procedures should be followed. Wear safety glasses, a lab coat, and appropriate gloves. Handle all organic solvents in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

  • Google Patents. (n.d.). Method for producing 2-deoxy-l-ribose.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345751, 5-(Hydroxymethyl)oxolane-2,4-diol. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Synthesis of 2-Deoxy-l-ribose from 2-Deoxy-d-ribose. Retrieved from [Link]

  • PubMed. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Retrieved from [Link]

  • SciSpace. (2016). Method for preparing 2-deoxy-D-ribose. Retrieved from [Link]

  • PubMed. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. Retrieved from [Link]

  • Google Patents. (n.d.). Analytical methods for 2-deoxy-d-glucose.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11959768. Retrieved from [Link]

  • ResearchGate. (n.d.). Furanose, open-chain and pyranose forms of glucose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9855484, GlyTouCan:G74107ZE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91824778. Retrieved from [Link]

  • ResearchGate. (n.d.). Furanose, open-chain and pyranose forms of glucose. Retrieved from [Link]

  • ACS Publications. (2018). Methods for 2-Deoxyglycoside Synthesis. Retrieved from [Link]

  • Scholars Research Library. (n.d.). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Purification by Immunoaffinity Chromatography, Characterization, and Structural Analysis of a Thermostable Pyranose Oxidase from the White Rot Fungus Phlebiopsis gigantea. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5529. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10254700. Retrieved from [Link]

  • ACS Publications. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Retrieved from [Link]

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Application Notes and Protocols: (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity with a Deoxyribose-Derived Synthon

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, a derivative of the fundamental biological sugar 2-deoxy-D-ribose, stands as a pivotal chiral building block in modern organic synthesis. Its inherent stereochemistry, derived from the natural chiral pool, provides a robust framework for the construction of complex molecular architectures, most notably in the synthesis of nucleoside analogues, which are cornerstones in the development of antiviral and anticancer therapeutics.[1] The strategic placement of its hydroxyl groups allows for selective protection and subsequent stereocontrolled transformations, making it an invaluable tool for researchers in medicinal chemistry and drug development.

This guide provides an in-depth exploration of the practical applications of this chiral synthon. We will delve into the preparation of key protected intermediates and their subsequent use in stereoselective glycosylation reactions, offering detailed, field-proven protocols. The causality behind experimental choices will be elucidated, providing a comprehensive understanding of how to harness the full potential of this versatile building block.

Core Principles: Navigating the Stereochemical Landscape of 2-Deoxyglycosylation

The synthetic utility of this compound lies in its furanose backbone. However, the absence of a hydroxyl group at the C2 position presents a significant stereochemical challenge in glycosylation reactions. In the synthesis of conventional ribonucleosides, the C2-hydroxyl group can participate in the reaction mechanism, typically leading to the formation of a stable 1,2-anhydro sugar intermediate (an oxocarbenium ion with neighboring group participation), which then directs the incoming nucleobase to the β-face of the furanose ring, yielding the desired 1,2-trans product with high fidelity.

In the case of 2-deoxyribose derivatives, this powerful stereodirecting element is absent. Consequently, glycosylation reactions can proceed through less controlled mechanisms, often resulting in a mixture of α- and β-anomers. The stereochemical outcome is highly dependent on a multitude of factors, including the nature of the protecting groups on the sugar, the type of activating group at the anomeric center, the choice of Lewis acid catalyst, and the solvent system employed.[2][3] Mastering the interplay of these elements is paramount to achieving the desired stereoselectivity.

Preparation of a Key Intermediate: 1-O-Acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose

To be effectively utilized in synthesis, the hydroxyl groups of this compound must be appropriately protected. Benzoyl groups are frequently employed due to their stability and their influence on the reactivity and selectivity of subsequent reactions. The following protocol details the preparation of 1-O-acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose, a versatile glycosyl donor, starting from 2-deoxy-D-ribose.

Experimental Protocol 1: Synthesis of 1-O-Acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose

This multi-step procedure involves the initial protection of the hydroxyl groups with benzoyl chloride, followed by acetylation of the anomeric hydroxyl group.

Materials:

  • 2-Deoxy-D-ribose

  • Anhydrous Pyridine

  • Benzoyl Chloride (BzCl)

  • Dichloromethane (DCM), anhydrous

  • Acetic Anhydride (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Benzoylation:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-deoxy-D-ribose (1.0 eq).

    • Dissolve the sugar in anhydrous pyridine (approximately 10 mL per gram of sugar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (2.5 eq) dropwise to the stirred solution. The reaction is exothermic.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x volumes).

    • Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1,3,5-tri-O-benzoyl-2-deoxy-D-ribofuranose.

  • Selective Anomeric Acetylation:

    • The crude tribenzoylated product is often used directly in the next step. However, purification by silica gel chromatography can be performed if necessary.

    • To obtain the title compound, a more controlled approach starting from the dibenzoylated intermediate is preferred. For the purpose of this protocol, we will proceed with a method that leads to the desired 1-O-acetyl derivative. A common strategy involves the formation of the glycosyl halide followed by acetylation, or direct conversion from the fully protected sugar. A practical approach involves the controlled acetylation of the anomeric position after formation of the dibenzoate.

    • A highly effective method is the direct conversion of 2-deoxy-D-ribose to the desired product. An alternative and often high-yielding method involves the preparation of 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride, a crystalline and stable intermediate.[4] For this protocol, we will outline a general acetylation of the anomeric position from the dibenzoate.

    • Dissolve the purified 2-deoxy-3,5-di-O-benzoyl-D-ribofuranose (1.0 eq) in a mixture of anhydrous dichloromethane and acetic anhydride (5:1 v/v).

    • Add a catalytic amount of DMAP (0.1 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 1-O-acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose as a mixture of α and β anomers.

Causality and Insights:

  • Pyridine's Dual Role: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the benzoylation reaction.

  • Benzoyl Protecting Groups: The electron-withdrawing nature of the benzoyl groups can influence the stereochemical outcome of subsequent glycosylation reactions. They are also robust enough to withstand a variety of reaction conditions.

  • Anomeric Acetate as a Leaving Group: The anomeric acetyl group is a good leaving group under Lewis acidic conditions, facilitating the formation of the oxocarbenium ion intermediate required for glycosylation.

Application in Stereoselective Nucleoside Synthesis

The prepared 1-O-acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose is a versatile precursor for the synthesis of 2'-deoxynucleosides. The most common method for this transformation is the Vorbrüggen glycosylation, which involves the coupling of the protected sugar with a silylated nucleobase in the presence of a Lewis acid catalyst.

Experimental Protocol 2: Vorbrüggen Glycosylation for the Synthesis of a β-2'-Deoxynucleoside

This protocol provides a general procedure for the synthesis of a β-2'-deoxythymidine derivative.

Materials:

  • 1-O-Acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose (from Protocol 1)

  • Thymine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalytic)

  • Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (MeCN)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) can also be used for silylation.

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl₄

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Nucleobase:

    • In an oven-dried flask under an inert atmosphere, suspend thymine (1.2 eq) in a minimal amount of anhydrous DCE.

    • Add a catalytic amount of ammonium sulfate.

    • Add hexamethyldisilazane (HMDS, 3-4 eq) and heat the mixture to reflux (around 80-90 °C) until the solution becomes clear (typically 2-4 hours). This indicates the formation of the silylated thymine.

    • Cool the solution to room temperature.

  • Glycosylation Reaction:

    • In a separate oven-dried flask under an inert atmosphere, dissolve 1-O-acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose (1.0 eq) in anhydrous DCE.

    • Add the solution of the silylated thymine to the sugar solution.

    • Cool the mixture to 0 °C.

    • Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to separate the α and β anomers and obtain the desired protected β-2'-deoxythymidine derivative.

  • Deprotection (General Procedure):

    • The benzoyl protecting groups can be removed by treatment with a solution of sodium methoxide in methanol at room temperature to yield the final deprotected nucleoside.

Data Presentation: Representative Yields and Stereoselectivities

The following table summarizes typical outcomes for the Vorbrüggen glycosylation using 1-O-acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose with various silylated nucleobases. The yields and α:β ratios are highly dependent on the specific reaction conditions.

NucleobaseLewis AcidSolventTemperature (°C)Typical Yield (%)Anomeric Ratio (β:α)
ThymineTMSOTfMeCN2570-85>10:1
UracilSnCl₄DCE0 to 2565-805:1 to 10:1
N⁶-BenzoyladenineTMSOTfMeCN2560-75>8:1
N⁴-BenzoylcytosineTMSOTfDCE2570-85>10:1

Causality and Insights on Stereocontrol:

  • Silylation of Nucleobases: Silylation increases the nucleophilicity of the nucleobase and its solubility in organic solvents, facilitating the glycosylation reaction.

  • Lewis Acid Catalysis: The Lewis acid activates the anomeric acetate, promoting its departure and the formation of the key oxocarbenium ion intermediate.

  • The "Sₙ2-like" Pathway: The preferential formation of the β-anomer (the 1,2-trans product) in many 2-deoxyglycosylations is often rationalized by an "Sₙ2-like" attack of the nucleobase on the α-face of an initially formed α-glycosyl intermediate (e.g., a glycosyl halide or triflate). The stereochemical outcome is a kinetic phenomenon. The α-anomer is often the thermodynamically more stable product due to the anomeric effect.

  • Solvent Effects: The choice of solvent can significantly influence the stereoselectivity. Non-polar solvents can favor Sₙ2-type reactions, leading to higher β-selectivity, while polar, coordinating solvents can stabilize the oxocarbenium ion, potentially leading to a mixture of anomers.

Visualization of Synthetic Workflows

To further clarify the synthetic transformations, the following diagrams illustrate the key reaction pathways.

preparation_of_intermediate start 2-Deoxy-D-ribose step1 Benzoylation (BzCl, Pyridine) start->step1 intermediate1 1,3,5-Tri-O-benzoyl- 2-deoxy-D-ribofuranose step1->intermediate1 step2 Anomeric Acetylation (Ac₂O, DMAP) intermediate1->step2 final_product 1-O-Acetyl-2-deoxy- 3,5-di-O-benzoyl-D-ribofuranose step2->final_product

Caption: Workflow for the preparation of the key glycosyl donor.

vorbruggen_glycosylation donor 1-O-Acetyl-2-deoxy- 3,5-di-O-benzoyl-D-ribofuranose coupling Glycosylation (Lewis Acid) donor->coupling nucleobase Nucleobase (e.g., Thymine) silylation Silylation (HMDS) nucleobase->silylation silylated_nucleobase Silylated Nucleobase silylation->silylated_nucleobase silylated_nucleobase->coupling protected_nucleoside Protected β-2'-Deoxynucleoside coupling->protected_nucleoside deprotection Deprotection (NaOMe, MeOH) protected_nucleoside->deprotection final_nucleoside 2'-Deoxynucleoside deprotection->final_nucleoside

Caption: Workflow for Vorbrüggen glycosylation.

Conclusion

This compound, through its protected derivatives, serves as a cornerstone chiral building block for the stereoselective synthesis of 2'-deoxynucleosides. While the lack of a C2-hydroxyl group presents inherent challenges to stereocontrol, a judicious choice of protecting groups, activating agents, and reaction conditions allows for the efficient and selective formation of the desired β-anomers. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently employ this valuable synthon in their synthetic endeavors, paving the way for the discovery and development of novel therapeutic agents.

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  • SYNTHESIS OF 2',3,5'-TRI-O-BENZOYL-Β-D RIBONUCLEOSIDES. ResearchGate.[Link]

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  • Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides. ResearchGate.[Link]

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Application Notes & Protocols: The Multifaceted Role of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol (2-Deoxy-D-ribose) in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, more commonly known as 2-Deoxy-D-ribose (2dDR), is a naturally occurring deoxy sugar that serves as a fundamental building block of deoxyribonucleic acid (DNA).[1][2] Beyond this central biological role, 2dDR has emerged as a versatile molecule in drug discovery with a paradoxical and context-dependent range of activities. It is a vital intermediate in the synthesis of antiviral and anticancer nucleoside analogs, a potent modulator of angiogenesis with implications for regenerative medicine and oncology, and a tool for studying cellular stress and apoptosis.[3][4][5] This document provides an in-depth guide to the applications of 2dDR in drug discovery, detailing its mechanisms of action and providing actionable protocols for its investigation in various therapeutic contexts.

Introduction: Unveiling the Therapeutic Potential of a DNA Building Block

2-Deoxy-D-ribose is a pentose monosaccharide distinguished from its parent molecule, D-ribose, by the absence of a hydroxyl group at the 2-carbon position.[6] This seemingly minor structural modification grants it unique chemical properties and a diverse pharmacological profile. While its phosphorylated derivatives are essential for forming the backbone of DNA, the free form of 2dDR is an active signaling molecule and a valuable precursor for pharmaceutical synthesis.[4]

In the cellular environment, 2dDR is naturally produced through the enzymatic degradation of thymidine by thymidine phosphorylase (TP).[1][2] Notably, TP is often overexpressed in a variety of solid tumors, leading to an accumulation of 2dDR in the tumor microenvironment, a phenomenon with significant implications for cancer progression.[7] This guide will explore the dualistic nature of 2dDR, from its application as a foundational element in antiviral and antineoplastic drug synthesis to its direct biological effects on angiogenesis and cellular viability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀O₄[8]
Molecular Weight 134.13 g/mol [8]
IUPAC Name This compound[8]
Common Synonyms 2-Deoxy-D-ribose, 2-Deoxy-D-erythro-pentose, Thyminalose[8]
CAS Number 533-67-5[3][4]
Appearance White to off-white powder[4]

Application Area 1: Synthesis of Antiviral and Anticancer Nucleoside Analogs

A primary application of 2dDR in drug discovery is its role as a key chiral starting material for the synthesis of nucleoside analogs. These molecules mimic natural nucleosides and can be incorporated into viral or cancer cell DNA/RNA, leading to chain termination and inhibition of replication.

Rationale and Mechanism

The core principle involves chemically coupling a modified or synthetic nucleobase (purine or pyrimidine) to the anomeric carbon (C1) of the 2dDR ring. The absence of the 2'-hydroxyl group in 2dDR is fundamental to the stability of DNA and is a key feature retained in many DNA-targeted therapeutics. L-nucleosides, the enantiomers of natural D-nucleosides, are often synthesized from 2-deoxy-L-ribose (which can be synthesized from 2dDR) and have shown potent antiviral activity with reduced toxicity compared to their D-isomers.[9]

Example Synthetic Applications
  • Antiviral Agents: 2dDR is an intermediate in the synthesis of antiviral nucleosides such as North-methanocarbathymidine (N-MCT).

  • Antisense Oligonucleotides: Phosphorothioate oligodeoxynucleotides, which require a 2'-deoxyribose backbone, have been investigated as microbicides to inhibit HIV-1 infection.[10]

  • Anticancer Drugs: The synthesis of various purine and pyrimidine isonucleosides with cytotoxic activity against cancer cell lines like HL-60 has been reported.[11]

G cluster_synthesis Synthetic Pathway for Nucleoside Analogs cluster_application Therapeutic Application 2dDR 2-Deoxy-D-ribose (2dDR) Protection Protection of Hydroxyl Groups (e.g., silylation) 2dDR->Protection Step 1 Coupling Glycosylation: Coupling with Nucleobase Protection->Coupling Step 2 Deprotection Deprotection Coupling->Deprotection Step 3 Analog Nucleoside Analog (Antiviral/Anticancer) Deprotection->Analog Final Product ViralReplication Viral Replication Machinery Analog->ViralReplication CancerCell Cancer Cell DNA Polymerase Analog->CancerCell Inhibition Inhibition of Replication & Chain Termination ViralReplication->Inhibition CancerCell->Inhibition G 2dDR 2-Deoxy-D-ribose (2dDR) (Topical Application) EndothelialCells Endothelial Cells 2dDR->EndothelialCells VEGF Upregulation of VEGF Production EndothelialCells->VEGF Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGF->Angiogenesis Outcome Wound Healing & Tissue Regeneration Angiogenesis->Outcome

Figure 2: Pro-angiogenic signaling pathway of 2dDR in regenerative medicine.

The Dual Role of 2dDR in Cancer

The pro-angiogenic effects of 2dDR are a liability in oncology. As mentioned, the enzyme thymidine phosphorylase (TP) is highly expressed in many tumors and degrades thymidine into thymine and 2dDR. [7]This localized production of 2dDR can fuel tumor angiogenesis, promoting tumor growth and metastasis. [7]This creates a paradoxical situation, especially for therapies like 5-fluorouracil (5-FU), where TP activity is required to convert the prodrug to its active form but simultaneously generates pro-angiogenic 2dDR. [12] This understanding has led to novel combination therapy strategies. For instance, combining 5-FU with an anti-angiogenic agent like rapamycin can counteract the 2dDR-induced angiogenesis, significantly inhibiting tumor growth and metastasis in preclinical models of colon cancer. [12]

Application Area 3: Investigating Cellular Stress and Apoptosis

High concentrations of 2dDR can induce cellular damage through mechanisms involving oxidative stress and protein glycation. [13][14]This property makes it a useful tool for studying cellular stress pathways and as a potential pro-apoptotic agent in specific contexts.

Mechanism of 2dDR-Induced Cytotoxicity

Studies have shown that 2dDR can induce apoptosis in various cell types, including human fibroblasts and pancreatic beta-cells. [13][15]The proposed mechanism involves:

  • Generation of Reactive Oxygen Species (ROS): 2dDR increases intracellular ROS levels. [13][16]2. Glutathione (GSH) Depletion: It leads to a reduction in the intracellular levels of reduced glutathione, a key antioxidant. [15][16]3. Oxidative Damage: The resulting oxidative stress causes lipid peroxidation and protein oxidation, leading to cellular damage. [16]4. Apoptosis Induction: This cascade of events ultimately triggers programmed cell death (apoptosis). [13][15] This pro-apoptotic activity is being explored as a potential mechanism for targeted cancer therapy, particularly in combination with other agents. A related molecule, 2-deoxy-D-glucose (2-DG), functions as a glycolysis inhibitor and has been shown to cleave and inactivate Poly (ADP-ribose) polymerase (PARP), a key DNA repair enzyme, suggesting a synergistic effect with PARP inhibitors in cancer treatment. [17][18]

Protocols for In Vitro Investigation

Protocol: Endothelial Cell Migration (Wound Healing/Scratch) Assay

This protocol assesses the pro-angiogenic potential of 2dDR by measuring its effect on the migration of endothelial cells (e.g., HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • 24-well tissue culture plates

  • This compound (2dDR), sterile solution

  • VEGF (positive control)

  • Phosphate Buffered Saline (PBS)

  • 200 µL pipette tips

Procedure:

  • Cell Seeding: Seed HUVECs in 24-well plates and culture until a confluent monolayer is formed.

  • Scratch Creation: Create a sterile "scratch" or "wound" in the center of the monolayer using a 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the medium with a low-serum medium containing different concentrations of 2dDR (e.g., 1-20 mM). Include a negative control (medium only) and a positive control (e.g., 50 ng/mL VEGF).

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope with a camera.

  • Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the time 0 image. Compare the migration rate in 2dDR-treated wells to the controls.

Protocol: Apoptosis Induction Assay via Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the pro-apoptotic effect of 2dDR on a cancer cell line (e.g., Jurkat cells).

Materials:

  • Jurkat cells (or other suspension cancer cell line)

  • RPMI-1640 medium with 10% FBS

  • This compound (2dDR), sterile solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed Jurkat cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate. Treat the cells with various concentrations of 2dDR (e.g., 10-50 mM) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by 2dDR.

Conclusion and Future Directions

This compound (2-Deoxy-D-ribose) is far more than a simple structural component of DNA. Its diverse biological activities make it a molecule of significant interest in drug discovery. It serves as an indispensable building block for life-saving antiviral and anticancer drugs. Concurrently, its ability to promote angiogenesis offers therapeutic potential in regenerative medicine, while its role in the tumor microenvironment presents a target for novel anti-cancer strategies. Furthermore, its capacity to induce oxidative stress and apoptosis provides a valuable tool for biomedical research. Future research will likely focus on developing more sophisticated drug delivery systems to harness its pro-angiogenic effects for tissue repair, designing novel combination therapies that exploit its role in cancer biology, and further elucidating the signaling pathways it modulates to uncover new therapeutic targets.

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Application Notes & Protocols: (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol as a Potent Glycosidase Inhibitor and Pharmacological Chaperone

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile & Scientific Context

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, more commonly known in scientific literature as Isofagomine (IFG) or by its development name Afegostat , is a potent iminosugar inhibitor of glycosidases.[1][2][3] Structurally, it is a sugar mimic where the endocyclic oxygen is replaced by a nitrogen atom, a feature that underpins its powerful inhibitory properties against retaining β-glycosidases.[4]

Beyond its role as a classical enzyme inhibitor, Isofagomine has garnered significant attention as a pharmacological chaperone . This dual functionality makes it an invaluable tool for studying and potentially treating lysosomal storage disorders, most notably Gaucher disease.[5][6][7] Gaucher disease is characterized by mutations in the acid β-glucosidase (GCase) enzyme, leading to its misfolding, premature degradation, and reduced activity in the lysosome.[1][7] Isofagomine can bind to the active site of these mutant GCase variants, stabilize their conformation, and facilitate their successful trafficking to the lysosome, thereby increasing cellular enzyme activity.[1][5][8][9]

These application notes provide a comprehensive guide to the mechanism, research applications, and detailed experimental protocols for utilizing Isofagomine in a laboratory setting.

Section 2: Mechanism of Action - A Dual Role

Isofagomine's efficacy stems from its ability to act at two distinct stages of a glycosidase's life cycle: as a competitive inhibitor in the lysosome and as a folding chaperone in the endoplasmic reticulum (ER).

  • Competitive Inhibition: As a structural analog of the natural substrate, Isofagomine binds with high affinity to the active site of enzymes like GCase.[1][8] This binding is reversible and competitive, mimicking the transition state of the glycosidic bond cleavage.[10][11] This property is fundamental to its use in standard enzyme kinetics and inhibition studies. Isofagomine exhibits potent inhibition of GCase at both the neutral pH of the ER and the acidic pH of the lysosome.[8]

  • Pharmacological Chaperoning: For certain mutant enzymes that are catalytically competent but conformationally unstable (e.g., N370S and L444P GCase mutants in Gaucher disease), Isofagomine acts as a molecular scaffold.[3][5][7]

    • Binding & Stabilization in the ER: Newly synthesized mutant GCase in the ER is prone to misfolding and subsequent ER-associated degradation (ERAD). Isofagomine, being membrane-permeable, enters the ER and binds to the mutant enzyme's active site.[6][8]

    • Facilitating Transport: This binding stabilizes the enzyme, promoting its correct folding and allowing it to pass the ER's quality control mechanisms.[7]

    • Lysosomal Trafficking & Dissociation: The stabilized enzyme-inhibitor complex is then trafficked through the Golgi apparatus to the lysosome.[5][9] Inside the acidic environment of the lysosome, and in the presence of a high concentration of the natural substrate (glucosylceramide), Isofagomine dissociates from the active site. This dissociation frees the now correctly localized enzyme to perform its catalytic function.[7][8]

The overall effect is a significant increase in the total amount of active enzyme within the lysosome, partially restoring cellular function.[1][8]

GCASE_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) pH ~7.4 cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome pH ~5.2 synthesis Synthesis of Mutant GCase misfolded Misfolded GCase synthesis->misfolded complex [GCase-IFG] Stabilized Complex misfolded->complex degradation ER-Associated Degradation (ERAD) misfolded->degradation Quality Control Failure ifg_er Isofagomine (IFG) ifg_er->complex Binds & Stabilizes transport Transport Vesicle complex->transport Successful Trafficking active_gcase Active GCase transport->active_gcase Delivery & Dissociation ifg_lyso IFG active_gcase->ifg_lyso IFG dissociates product Glucose + Ceramide active_gcase->product Catalysis substrate Glucosylceramide (Substrate) substrate->product

Caption: Pharmacological chaperone mechanism of Isofagomine.

Section 3: Applications in Research

  • Gaucher Disease Modeling: Studying the effect of Isofagomine on patient-derived cell lines is a primary application to evaluate chaperone efficacy for specific mutations.[1][5]

  • Enzyme Kinetic Studies: As a high-affinity competitive inhibitor, it serves as a reference compound for kinetic analysis of β-glucosidases.[10]

  • Protein Folding and Trafficking: It is a key tool for investigating the cellular machinery of ER quality control and protein transport.[7][8]

  • Target Validation: Can be used to probe the physiological role of specific glycosidases in various cellular pathways.

Section 4: Experimental Protocols

Protocol 4.1: In Vitro α-Glucosidase Inhibition Assay (IC₅₀ Determination)

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of Isofagomine against a target glycosidase using a fluorogenic substrate.

Causality: The assay quantifies enzyme activity by measuring the fluorescence of a product released from a synthetic substrate. The reduction in fluorescence in the presence of Isofagomine is directly proportional to its inhibitory activity.

Materials:

  • Isofagomine (Afegostat)

  • Purified target glycosidase (e.g., acid β-glucosidase)

  • Fluorogenic Substrate: 4-Methylumbelliferyl-β-D-glucoside (4-MUG)

  • Assay Buffer: 0.1 M Sodium Citrate, 0.2 M Sodium Phosphate, 0.1% Triton X-100, 0.25% Sodium Taurocholate, pH 5.2.[1]

  • Stop Solution: 0.4 M Glycine, pH 10.8.[1]

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Prepare Isofagomine Dilutions: Prepare a 10x concentrated serial dilution of Isofagomine in the Assay Buffer. Include a buffer-only control for 0% inhibition.

  • Prepare Enzyme Solution: Dilute the purified glycosidase in ice-cold Assay Buffer to a working concentration (e.g., 2-5 U/mL). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

  • Prepare Substrate Solution: Dissolve 4-MUG in Assay Buffer to a final concentration of 3 mM.[1]

  • Assay Setup (per well):

    • Add 10 µL of 10x Isofagomine dilution (or buffer for control).

    • Add 80 µL of the diluted enzyme solution.

    • Pre-incubation: Tap the plate gently to mix and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of the 4-MUG substrate solution to each well to start the reaction. The final volume is 100 µL.

  • Incubation: Incubate the plate at 37°C for 20-60 minutes. The incubation time should be optimized to keep the fluorescence of the uninhibited control well below saturation.

  • Terminate Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well. The basic pH enhances the fluorescence of the liberated 4-methylumbelliferone.[1]

  • Read Fluorescence: Measure the fluorescence intensity using the microplate reader.

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Calculate the percentage of inhibition for each Isofagomine concentration: % Inhibition = 100 * (1 - (Fluorescence_Sample / Fluorescence_Control))

  • Plot % Inhibition against the log of Isofagomine concentration and fit the data using a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 4.2: Kinetic Analysis of Inhibition Mode

This protocol determines whether Isofagomine acts as a competitive, non-competitive, or mixed-type inhibitor.

Causality: By measuring reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. The pattern of line intersections on the plot is characteristic of a specific inhibition mechanism.[12][13]

Procedure:

  • Setup: Follow the general procedure of the in vitro inhibition assay (Protocol 4.1).

  • Vary Concentrations:

    • Prepare several fixed concentrations of Isofagomine (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is the inhibition constant, which can be approximated by the IC₅₀ initially).

    • For each inhibitor concentration, perform the assay with a range of substrate (4-MUG) concentrations (e.g., from 0.2 x Kₘ to 5 x Kₘ, where Kₘ is the Michaelis constant).

  • Measure Reaction Velocity: For this kinetic study, it is crucial to measure the initial reaction velocity (V₀). This can be done by taking multiple readings over time (a kinetic read) or by ensuring the single endpoint measurement is within the linear phase of the reaction.

  • Data Analysis:

    • Calculate the reaction velocity (V) for each combination of substrate and inhibitor concentration.

    • Plot the data on a Lineweaver-Burk plot: 1/V (y-axis) versus 1/[S] (x-axis), where [S] is the substrate concentration.

    • Generate a separate line for each inhibitor concentration.

Interpretation:

  • Competitive Inhibition: Lines will intersect on the y-axis.

  • Non-competitive Inhibition: Lines will intersect on the x-axis.

  • Mixed Inhibition: Lines will intersect in the second quadrant (off-axes).

Kinetic_Analysis_Workflow cluster_experiment Experimental Matrix cluster_analysis Data Analysis start Objective: Determine Inhibition Mode prep Prepare Reagents: - Enzyme - Substrate (S) - Inhibitor (Isofagomine, I) start->prep exp_setup Set up reactions with varying: - [Substrate] (e.g., S1, S2, S3, S4) - [Inhibitor] (e.g., I_zero, I_low, I_high) prep->exp_setup measure Measure Initial Reaction Velocity (V₀) for each condition at 37°C exp_setup->measure calc Calculate reciprocals: 1/V₀ and 1/[S] measure->calc plot Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) calc->plot interpret Analyze line intersection pattern to determine inhibition type plot->interpret result Result: Competitive, Non-competitive, or Mixed Inhibition interpret->result

Caption: Workflow for kinetic analysis of glycosidase inhibition.
Protocol 4.3: Cell-Based Pharmacological Chaperone Assay

This protocol measures the ability of Isofagomine to increase the activity of a mutant glycosidase in patient-derived cells.

Causality: This assay directly tests the chaperoning hypothesis. An increase in enzyme activity in cell lysates after treatment, compared to untreated controls, demonstrates that Isofagomine successfully rescued the mutant enzyme from degradation and enabled its function.

Materials:

  • Human fibroblast cell lines (e.g., homozygous for N370S GCase mutation).[1]

  • Cell culture medium (e.g., DMEM), FBS, antibiotics.

  • Isofagomine solution (sterile-filtered).

  • Lysis Buffer: Assay Buffer (from 4.1) containing a protease inhibitor cocktail.

  • 4-MUG substrate and Stop Solution (from 4.1).

  • BCA or Bradford protein assay kit.

Procedure:

  • Cell Culture: Plate fibroblasts in 6-well plates and grow to ~80-90% confluency.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of Isofagomine (e.g., 0, 10, 50, 200 µM). Include a vehicle control (DMSO, if used to dissolve Isofagomine).

    • Incubate cells for 3-5 days under standard culture conditions (37°C, 5% CO₂).[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold Lysis Buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate briefly or freeze-thaw three times to ensure complete lysis.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay. This is critical for normalizing enzyme activity.

  • Enzyme Activity Assay:

    • In a 96-well black plate, add 20 µL of cell lysate.

    • Add 80 µL of 3 mM 4-MUG substrate solution (prepared in Assay Buffer).

    • Incubate, stop, and read fluorescence as described in Protocol 4.1.

  • Data Analysis:

    • Normalize the fluorescence reading to the total protein concentration for each sample to get the specific activity.

    • Calculate the "Fold Enhancement" by dividing the specific activity of Isofagomine-treated cells by the specific activity of untreated cells.[1]

Section 5: Data Summary & Interpretation

Researchers using Isofagomine can expect to see potent, concentration-dependent effects both in vitro and in cell-based models.

Table 1: Reported Inhibitory Potency of Isofagomine

Enzyme System pH IC₅₀ (nM) Reference
Wild-Type GCase Purified Enzyme 5.2 ~15-25 [8]
N370S GCase Purified Enzyme 5.2 ~60-80 [8]
Wild-Type GCase Purified Enzyme 7.4 ~5-10 [8]

| N370S GCase | Purified Enzyme | 7.4 | ~20-30 |[8] |

Expected Results & Troubleshooting:

  • In Vitro Assay: Expect a clear sigmoidal dose-response curve. If inhibition is weak, check enzyme activity and inhibitor integrity. Ensure pre-incubation is performed to allow for binding.

  • Kinetic Analysis: For GCase, Isofagomine is expected to be a competitive inhibitor. Deviations could suggest complex binding modes or issues with the assay setup.

  • Cell-Based Assay: A 2- to 4-fold increase in GCase activity is commonly reported for N370S homozygous fibroblasts upon Isofagomine treatment.[1][7] If no increase is observed, verify the cell line's mutation, check for cytotoxicity of the applied Isofagomine concentrations, and optimize the treatment duration.

Section 6: References

  • Lieberman, R. L., et al. (2007). Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase. Available at: [Link]

  • Wickliffe, K. F., et al. (2007). Transition-State Mimicry by Glycosidase Inhibitors: A Critical Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Gloster, T. M., et al. (2006). Structural, kinetic, and thermodynamic analysis of glucoimidazole-derived glycosidase inhibitors. PubMed. Available at: [Link]

  • Khanna, R., et al. (2010). The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase. PubMed Central. Available at: [Link]

  • Zheng, W., et al. (2011). Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention. PubMed. Available at: [Link]

  • Khanna, R., et al. (2010). The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase. PubMed. Available at: [Link]

  • Lieberman, R. L., et al. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms. PNAS. Available at: [Link]

  • Lieberman, R. L., et al. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms. PubMed. Available at: [Link]

  • Williams, S. J., et al. (2002). A New, Simple, High-Affinity Glycosidase Inhibitor: Analysis of Binding through X-ray Crystallography, Mutagenesis, and Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2024). The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of β-glucosidase | Request PDF. Available at: [Link]

  • da Silva, F. L. G., et al. (2024). Kinetics and molecular modeling studies on the inhibition mechanism of GH13 α-glycosidases by small molecule ligands. PubMed. Available at: [Link]

  • Phanthong, P., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. Available at: [Link]

  • Loizzo, M. R., et al. (2017). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. Available at: [Link]

  • Balan, T. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io. Available at: [Link]

  • Balan, T. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. Protocols.io. Available at: [Link]

  • ResearchGate. (2024). Kinetic analysis of α-glucosidase inhibition by compounds 43, 40, and... Available at: [Link]

  • Artola, M., et al. (2012). Isofagomine Induced Stabilization of Glucocerebrosidase. PMC - NIH. Available at: [Link]

  • Ye, S., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. PMC - NIH. Available at: [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]

  • PubChem. 5-(Hydroxymethyl)oxolane-2,4-diol | C5H10O4 | CID 345751. Available at: [Link]

  • MDPI. (2024). Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. Available at: [Link]

  • Kato, A., et al. (2021). Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity. MDPI. Available at: [Link]*

Sources

Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing the Biological Activities of 2-Deoxy-D-Ribose

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, commonly known as 2-deoxy-D-ribose (2dDR) , is a naturally occurring monosaccharide and a fundamental building block of deoxyribonucleic acid (DNA)[1]. While integral to genetic material, extracellular 2dDR exhibits a fascinating and complex range of biological activities that make it a compelling subject for research in oncology, regenerative medicine, and metabolic diseases.

Scientific literature reveals a dualistic nature of 2dDR. On one hand, it is a pro-angiogenic agent that can stimulate the formation of new blood vessels by promoting the production of Vascular Endothelial Growth Factor (VEGF)[2][3][4]. This activity is being explored for therapeutic applications in wound healing and hair regrowth[5][6][7][8]. On the other hand, as a glucose analog, 2dDR can interfere with cellular metabolism and, at higher concentrations, induce significant cellular stress. Studies have shown it can provoke apoptosis, particularly in pancreatic β-cells and fibroblasts, through mechanisms involving oxidative stress and the depletion of intracellular glutathione (GSH)[9][10].

This application note provides a comprehensive suite of validated cell-based assays designed to dissect the multifaceted effects of 2-deoxy-D-ribose. The protocols herein are designed for researchers, scientists, and drug development professionals to quantitatively assess its impact on cellular metabolism, cytotoxicity, and angiogenesis.

Part I: Assays for Cellular Metabolism and Glycolysis

Principle: As a structural analog of glucose, 2-deoxy-D-ribose can be taken up by cells via glucose transporters (GLUTs). Its downstream metabolic fate can interfere with normal glucose processing. The related molecule, 2-deoxy-D-glucose (2-DG), is a well-characterized inhibitor of glycolysis; it is phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized and subsequently acts as an inhibitor of both hexokinase and phosphoglucose isomerase[11][12]. Cancer cells, in particular, often exhibit a high rate of glycolysis even in the presence of oxygen (the "Warburg effect"), making them potentially vulnerable to agents that disrupt this pathway[13][14]. These assays are designed to determine if 2dDR exerts similar inhibitory effects.

Core Experimental Workflow: Metabolic Assays

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_read Data Acquisition seed Seed cells in 96-well plates culture Culture to desired confluency seed->culture treat Treat with 2dDR series (include controls) culture->treat incubate Incubate for defined period treat->incubate glucose_uptake Add 2-NBDG probe (Glucose Uptake Assay) incubate->glucose_uptake lactate_assay Collect supernatant (Lactate Assay) incubate->lactate_assay atp_assay Lyse cells (ATP Assay) incubate->atp_assay read_fluorescence Read Fluorescence (Ex/Em ~485/535 nm) glucose_uptake->read_fluorescence read_colorimetric Read Absorbance (e.g., 570 nm) lactate_assay->read_colorimetric read_luminescence Read Luminescence atp_assay->read_luminescence

Caption: General workflow for metabolic profiling of 2dDR.

Protocol 1: Glucose Uptake Assay

This assay quantifies the ability of cells to import glucose from the extracellular environment, a critical first step in glycolysis. It utilizes 2-NBDG, a fluorescent glucose analog that is taken up by glucose transporters[15][16]. A decrease in 2-NBDG uptake in the presence of 2dDR suggests competition for transporters or downstream inhibition.

Materials:

  • Cells of interest (e.g., HUVEC for angiogenesis, MCF-7 or A549 for cancer)

  • 96-well, black, clear-bottom tissue culture plates

  • Glucose-free DMEM or RPMI-1640 medium

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • 2-deoxy-D-ribose (2dDR)

  • Phloretin or Cytochalasin B (positive control inhibitor)

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Methodology:

  • Cell Seeding: Seed 10,000-20,000 cells per well in a 96-well plate and culture overnight.

  • Pre-incubation: Gently wash cells twice with warm PBS. Add 100 µL of glucose-free medium to each well and incubate for 30-60 minutes to deplete intracellular glucose stores.

  • Treatment: Remove the medium. Add 100 µL of glucose-free medium containing various concentrations of 2dDR (e.g., 0.1 mM to 20 mM). Include wells with a known GLUT inhibitor (e.g., 200 µM Phloretin) as a positive control and untreated wells as a negative control.

  • Probe Addition: Add 2-NBDG to a final concentration of 100 µM to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Termination and Wash: Remove the 2-NBDG solution and wash the cells three times with 150 µL of ice-cold PBS to remove extracellular fluorescence.

  • Data Acquisition: Add 100 µL of PBS to each well. Measure fluorescence using a plate reader (Ex/Em ~485/535 nm).

  • Analysis: Normalize the fluorescence of treated wells to the untreated control wells.

Protocol 2: Lactate Production Assay

Lactate is the end product of aerobic glycolysis. Measuring its accumulation in the culture medium provides a robust readout of the overall glycolytic rate[17][18]. A reduction in lactate secretion indicates an inhibition of the glycolytic pathway.

Materials:

  • Cells cultured in a 96-well plate and treated with 2dDR as described above.

  • Commercial Lactate Assay Kit (e.g., Lactate-Glo™ from Promega, or colorimetric kits from Abcam or Cayman Chemical).

  • Plate reader (Luminescence or Absorbance, depending on the kit).

Methodology:

  • Cell Culture and Treatment: Seed and treat cells with 2dDR in a standard 96-well plate for the desired time period (e.g., 6-24 hours). Ensure the culture medium has a known starting glucose concentration (e.g., 10 mM).

  • Sample Collection: Carefully collect 10-20 µL of the culture supernatant from each well without disturbing the cell monolayer.

  • Assay Execution: Follow the manufacturer's protocol for the chosen lactate assay kit. This typically involves mixing the supernatant with an enzyme/probe solution that generates a luminescent or colorimetric signal proportional to the lactate concentration.

  • Data Acquisition: Measure the signal on the appropriate plate reader.

  • Normalization and Analysis: In parallel, perform a cell viability assay (e.g., CellTiter-Glo® or MTT) on the same plate to normalize lactate production to the number of viable cells. This is crucial to distinguish between a specific metabolic effect and general toxicity. Calculate the change in lactate production relative to untreated controls.

Part II: Assays for Cytotoxicity and Oxidative Stress

Principle: High concentrations of reducing sugars can be toxic. 2dDR has been shown to induce apoptosis by causing an imbalance in the cellular redox state, characterized by an increase in Reactive Oxygen Species (ROS) and a decrease in the primary intracellular antioxidant, glutathione (GSH)[9][10]. These assays quantify the dose-dependent toxicity of 2dDR and probe the underlying mechanism of oxidative stress.

Glycolysis and Cellular Stress Pathways

G cluster_cell Cell cluster_glycolysis Glycolysis cluster_stress Cellular Stress ext_glucose Extracellular Glucose GLUT GLUT Transporter ext_glucose->GLUT ext_2dDR Extracellular 2-deoxy-D-ribose ext_2dDR->GLUT ROS ↑ Reactive Oxygen Species (ROS) ext_2dDR->ROS G6P Glucose-6-P GLUT->G6P Hexokinase dDR_P 2dDR-Phosphate GLUT->dDR_P Hexokinase F6P Fructose-6-P G6P->F6P Pyruvate Pyruvate F6P->Pyruvate ATP ATP Production (Mitochondria) Lactate Lactate Pyruvate->Lactate Pyruvate->ATP dDR_P->G6P Inhibition GSH ↓ Glutathione (GSH) Depletion ROS->GSH Apoptosis Apoptosis GSH->Apoptosis

Caption: 2dDR can interfere with glycolysis and induce oxidative stress.

Protocol 3: Cell Viability Assay (ATP Quantitation)

This assay measures the level of intracellular ATP, a direct indicator of metabolically active, viable cells. A decrease in ATP is a hallmark of cytotoxicity and metabolic disruption.

Materials:

  • Cells cultured in a 96-well, white, opaque plate.

  • 2dDR stock solution.

  • Commercial ATP-based luminescent assay kit (e.g., CellTiter-Glo® 2.0 Assay from Promega).

  • Luminescence plate reader.

Methodology:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well opaque plate and allow them to attach overnight.

  • Treatment: Add serial dilutions of 2dDR to the wells. Include untreated controls and a positive control for cell death (e.g., 10 µM Staurosporine).

  • Incubation: Incubate for 24, 48, or 72 hours, depending on the cell type and experimental goals.

  • Assay Execution: Equilibrate the plate and the assay reagent to room temperature. Add the reagent directly to the wells according to the manufacturer's protocol (typically a 1:1 volume ratio).

  • Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the log of the 2dDR concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value (the concentration at which 50% of cell viability is lost).

Protocol 4: Reactive Oxygen Species (ROS) Detection

This protocol uses Dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.

Materials:

  • Cells in a 96-well, black, clear-bottom plate.

  • DCFDA or H2DCFDA probe.

  • 2dDR stock solution.

  • Positive control (e.g., 100 µM H₂O₂ or 10 µM Pyocyanin).

  • Fluorescence plate reader or fluorescence microscope.

Methodology:

  • Cell Seeding: Seed cells and allow them to attach overnight.

  • Probe Loading: Remove culture medium and incubate cells with 5-10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.

  • Wash: Gently wash cells twice with pre-warmed PBS or medium to remove excess probe.

  • Treatment: Add medium containing various concentrations of 2dDR and controls.

  • Incubation and Measurement: Measure fluorescence immediately (for acute effects) or after a set incubation period (e.g., 1-6 hours). The signal can be read kinetically on a plate reader (Ex/Em ~485/535 nm).

  • Analysis: Quantify the fold-change in fluorescence intensity relative to untreated control cells.

Data Presentation: Summary of Cytotoxicity and Stress
ParameterAssayCell LineExpected Outcome with 2dDR
IC50 CellTiter-GloHIT-T15 (Pancreatic)5-15 mM after 24h[9]
IC50 CellTiter-GloA549 (Lung Cancer)Dependent on cell metabolic profile
ROS Production DCFDA AssayHuman FibroblastsDose-dependent increase[10]
Glutathione Level GSH/GSSG-GloHuman FibroblastsDose-dependent decrease in GSH[10]

Part III: Assays for Pro-Angiogenic Activity

Principle: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process involving endothelial cell proliferation, migration, and differentiation into tube-like structures. In vitro assays can model these key steps. The Tube Formation Assay is considered the gold standard for assessing the final differentiation step of angiogenesis.

Protocol 5: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®. Pro-angiogenic compounds like 2dDR will enhance the formation of these networks.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Basement Membrane Extract (BME), growth factor-reduced (e.g., Matrigel® or Cultrex®).

  • 96-well tissue culture plate (pre-chilled).

  • Endothelial Cell Growth Medium (EGM-2).

  • 2dDR stock solution.

  • VEGF (positive control, e.g., 20 ng/mL).

  • Suramin (negative control, e.g., 20 µM).

  • Brightfield microscope with imaging software.

Methodology:

  • Plate Coating: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a chilled 96-well plate. Ensure the bottom is evenly coated.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium (medium without growth factors) at a concentration of 2-3 x 10⁵ cells/mL.

  • Treatment and Seeding: In separate tubes, mix the cell suspension with 2dDR (e.g., 1-10 mM), VEGF (positive control), Suramin (negative control), or vehicle (untreated control). Immediately seed 100 µL of the cell suspension mixture onto the solidified BME (20,000-30,000 cells/well).

  • Incubation: Incubate at 37°C for 4-12 hours. Monitor tube formation periodically under the microscope.

  • Imaging: Capture images of the tube networks in each well using a 4x or 10x objective.

  • Analysis: Quantify the angiogenic response using an image analysis software like ImageJ with the Angiogenesis Analyzer plugin. Key parameters to measure include:

    • Total tube length

    • Number of nodes/junctions

    • Number of meshes

Summary and Integrated Data Analysis

The biological activity of 2-deoxy-D-ribose is highly context-dependent, varying with concentration and cell type. A comprehensive evaluation requires integrating the results from multiple assays.

  • For Regenerative Applications (e.g., wound healing, hair growth): The primary goal is to identify a therapeutic window. The ideal concentration of 2dDR would show a significant pro-angiogenic effect (increased tube formation) without inducing cytotoxicity (IC50 > 10-fold higher than effective angiogenic dose) or significant metabolic disruption.

  • For Oncological Applications: The objective may be to exploit metabolic vulnerabilities. If 2dDR inhibits glucose uptake and lactate production in a cancer cell line at concentrations that are non-toxic to normal cells (e.g., fibroblasts or endothelial cells), it may have potential as an anti-cancer agent[13][19]. The induction of ROS and apoptosis at these concentrations would be a desirable outcome.

By systematically applying the protocols in this guide, researchers can build a detailed biological profile of 2-deoxy-D-ribose, paving the way for its potential use in diverse therapeutic areas.

References

  • Brown, N. S., & Bicknell, R. (2009). 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression. Anticancer Agents in Medicinal Chemistry, 9(2), 239–245. [Link]

  • Giatromanolaki, A., et al. (2006). Blockage of 2-deoxy-D-ribose-induced angiogenesis with rapamycin counteracts a thymidine phosphorylase-based escape mechanism available for colon cancer under 5-fluorouracil therapy. Clinical Cancer Research, 12(9), 2919–2925. [Link]

  • Deoxylocks. (2025). 2-Deoxy-D-Ribose (2DDR): A New Frontier in Hair Regrowth. Retrieved from [Link]

  • Dom, O. K., et al. (2010). 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line. Metabolism: Clinical and Experimental, 59(3), 325–332. [Link]

  • News-Medical.Net. (2019). Assay Kits for Easy Cellular Metabolism Research. Retrieved from [Link]

  • Anjum, M. A., et al. (2024). Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose. Frontiers in Pharmacology, 15, 1386228. [Link]

  • Lin, C. Z., et al. (2022). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. International Journal of Molecular Sciences, 23(22), 14389. [Link]

  • Popular Mechanics. (2024). A Common DNA Sugar Just Matched Minoxidil in Hair Regrowth Tests on Mice. Retrieved from [Link]

  • Alvi Armani. (n.d.). 2-Deoxy-D-Ribose: A Natural Sugar with Hair Regrowth Potential. Retrieved from [Link]

  • Ribogrow. (n.d.). FAQ - What do the studies say about the active ingredient. Retrieved from [Link]

  • Santa Clarita Valley Signal. (2024). Naturally occurring sugar may treat hair loss condition. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Biomedical Potential of 2-Deoxy-D-Ribose. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Glucose Uptake Assay Kit-Red. Retrieved from [Link]

  • Dikici, S., et al. (2021). Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor. Pharmaceutics, 13(11), 1761. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Glucose Uptake Assay Kit-Blue. Retrieved from [Link]

  • Havaki, S., et al. (2007). The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption. Free Radical Biology & Medicine, 43(9), 1303–1314. [Link]

  • Barlow, E., et al. (2011). Glycolysis inhibition by 2-deoxy-D-glucose reverts the metastatic phenotype in vitro and in vivo. Clinical & Experimental Metastasis, 28(8), 865–875. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345751, 5-(Hydroxymethyl)oxolane-2,4-diol. Retrieved from [Link].

  • Jiruska, P., et al. (2017). Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model. Journal of Neurophysiology, 118(1), 579–589. [Link]

  • Liu, H., et al. (2015). Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism. Molecular Medicine Reports, 11(1), 177–184. [Link]

  • Cozmicway. (n.d.). Understanding the Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG). Retrieved from [Link]

  • Integra Functional Medicine. (2024). 2-DG (2-Deoxy-Glucose) STOPS Hexokinase to ENHANCE Metabolic Therapy. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9855484, GlyTouCan:G74107ZE. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130694346, (4S)-2-(hydroxymethyl)oxolane-2,4-diol. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91824778. Retrieved from [Link].

  • Wang, G., et al. (2001). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Yao Xue Xue Bao, 36(11), 823–828. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14057748, (4R,5R)-3,3-difluoro-5-(hydroxymethyl)oxolane-2,4-diol. Retrieved from [Link].

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Application Notes and Protocols for the Derivatization of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of the Oxolane Scaffold in Medicinal Chemistry

The (2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol core represents a privileged scaffold in drug discovery, reminiscent of the furanose ring in nucleosides.[1][2] Its inherent stereochemistry and multiple hydroxyl groups offer a rich platform for creating diverse chemical entities. These hydroxyl groups are not merely passive structural elements; they are key pharmacophoric features that can engage in crucial hydrogen bonding interactions with biological targets.[3][4][5] The systematic and selective modification of these hydroxyls is a cornerstone of structure-activity relationship (SAR) studies, aiming to optimize a compound's potency, selectivity, and pharmacokinetic properties.[6][7] By exploring the chemical space around this oxolane core, researchers can fine-tune interactions with target proteins, such as enzymes or receptors, to develop novel therapeutics.[8][9] This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this versatile scaffold.

Chemical Reactivity and Strategic Considerations

The derivatization of this compound is governed by the differential reactivity of its three hydroxyl groups: a primary hydroxyl at C5 and two secondary hydroxyls at C2 and C4.

  • Primary C5-Hydroxyl: This is the most sterically accessible and generally the most nucleophilic of the three, making it the primary target for derivatization under kinetically controlled conditions.[10]

  • Secondary C2 and C4-Hydroxyls: These are less reactive than the primary hydroxyl due to greater steric hindrance. Differentiating between these two secondary hydroxyls presents a significant synthetic challenge and often requires the use of protecting group strategies or specific reagents that can exploit subtle differences in their electronic or steric environments.[11][12]

A successful derivatization strategy for SAR studies hinges on the ability to selectively modify each hydroxyl group. This necessitates a thoughtful approach to protecting group chemistry.[11][13] The choice of protecting groups is critical and should be guided by their stability to the reaction conditions planned for subsequent modifications and the ease of their selective removal.[12]

G Start (2S,4R,5S)-5-(Hydroxymethyl) oxolane-2,4-diol Protect_Primary Selective Protection of Primary OH (C5) Start->Protect_Primary Steric Hindrance (e.g., Trityl chloride) Protect_Secondary Protection of Secondary OHs (C2/C4) Start->Protect_Secondary Chelation Control or Bulky Reagents Derivatize_Secondary Derivatization of Secondary OHs (C2/C4) Protect_Primary->Derivatize_Secondary Deprotect Deprotection Derivatize_Secondary->Deprotect Derivatize_Primary Derivatization of Primary OH (C5) Protect_Secondary->Derivatize_Primary Derivatize_Primary->Deprotect Final_Compound Final Derivative Deprotect->Final_Compound

Caption: Strategic workflow for selective derivatization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective derivatization of each hydroxyl group. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents should be used unless otherwise specified.

Protocol 1: Selective Acylation of the Primary C5-Hydroxyl Group

This protocol leverages the enhanced reactivity of the primary hydroxyl group for selective acylation.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired C5-acylated derivative.

Protocol 2: Protection of the Primary C5-Hydroxyl with a Trityl Group

To facilitate the derivatization of the secondary hydroxyls, the primary hydroxyl is first protected with a bulky protecting group like trityl chloride.[14]

Materials:

  • This compound

  • Anhydrous Pyridine

  • Trityl chloride (TrCl)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the diol (1.0 eq) in anhydrous pyridine.

  • Add Trityl chloride (1.2 eq) and a catalytic amount of DMAP.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with DCM (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by silica gel chromatography (hexanes/ethyl acetate gradient) to obtain the C5-O-tritylated product.

Protocol 3: Derivatization of Secondary Hydroxyls (C2/C4) after C5-Protection

With the C5-hydroxyl protected, the secondary hydroxyls are now accessible for modification. This protocol outlines a general method for their acylation.

Materials:

  • C5-O-tritylated this compound

  • Anhydrous DCM

  • Acyl chloride or anhydride (2.5 eq)

  • Triethylamine (TEA) or Pyridine (3.0 eq)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the C5-protected starting material (1.0 eq) in anhydrous DCM.

  • Add triethylamine or pyridine.

  • Cool the solution to 0 °C and slowly add the acylating agent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up the reaction as described in Protocol 1 (steps 4-7).

  • Purify the di-acylated product by silica gel chromatography.

Protocol 4: Deprotection of the Trityl Group

The final step is the removal of the trityl protecting group to reveal the free primary hydroxyl.

Materials:

  • C5-O-trityl, C2,C4-di-derivatized oxolane

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10% in DCM)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the trityl-protected compound in DCM.

  • Add the 10% TFA/DCM solution dropwise at 0 °C.

  • Stir for 30-60 minutes, monitoring the reaction by TLC.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by silica gel chromatography.

Summary of Derivatization Strategies

Target HydroxylStrategyKey ReagentsExpected Outcome
C5-OH (Primary) Direct AcylationAcyl Chloride, PyridineSelective C5-ester formation
C5-OH (Primary) SilylationTBDMS-Cl, ImidazoleSelective C5-silyl ether formation
C2/C4-OH (Secondary) Protection-Acylation-Deprotection1. TrCl, Pyridine; 2. Ac₂O; 3. TFA/DCMC2/C4-di-ester with free C5-OH
All OHs Per-acylationAcetic Anhydride, PyridineTri-ester formation

Characterization of Derivatives

The successful synthesis and purity of each derivative must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the protons on the oxolane ring and the hydroxymethyl group will change predictably upon derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Conclusion

The derivatization of this compound is a powerful strategy in the exploration of chemical space for drug discovery. The protocols outlined in this guide provide a robust framework for the selective modification of its hydroxyl groups. By systematically applying these methods, researchers can generate libraries of novel compounds for SAR studies, ultimately leading to the identification of new therapeutic agents with improved biological profiles.

References

  • Ghosh, A. K., Lee, D., Sharma, A., Johnson, M. E., Ghosh, A. K., Wang, Y.-F., Agniswamy, J., Amano, M., Hattori, S.-i., Weber, I. T., & Mitsuya, H. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. [Link]

  • Levéziel, H. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. In ResearchGate. [Link]

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Application Note & Protocol: A Framework for Assessing the In Vitro Cytotoxicity of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Cytotoxicity Profiling

The evaluation of a novel chemical entity's effect on cell viability is a cornerstone of preclinical research and drug development. (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol is a carbohydrate analog whose biological activity is yet to be fully characterized. Before its potential as a therapeutic agent or its risk as a toxin can be understood, a robust and reproducible assessment of its cytotoxicity is imperative. This document provides a comprehensive, field-tested framework for determining the cytotoxic potential of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a gold-standard colorimetric method.

The MTT assay measures the metabolic activity of cells as an indicator of their viability.[1][2] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals.[1][3] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[2] This protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity and providing a clear path to calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Foundational Assays for Comprehensive Cytotoxicity Assessment

While this protocol focuses on the MTT assay for metabolic activity, a thorough cytotoxicological profile often requires orthogonal approaches that measure different cellular endpoints. This ensures that the observed effects are not artifacts of a single assay's mechanism. Key complementary assays include:

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late apoptosis.[4][5][6] The amount of LDH in the supernatant is proportional to the number of lysed cells.[5][7]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between different stages of cell death. Annexin V, a protein with high affinity for phosphatidylserine (PS), detects early apoptotic cells where PS has translocated to the outer membrane leaflet.[8][9][10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but stains the nucleus of late apoptotic and necrotic cells that have lost membrane integrity.[9][11]

The selection of which assays to perform depends on the research question. For initial screening, the MTT assay is efficient and cost-effective. To determine the mechanism of cell death (e.g., apoptosis vs. necrosis), the Annexin V/PI assay is superior.

Detailed Protocol: MTT Assay for this compound

This protocol is optimized for adherent cells cultured in a 96-well plate format.

| Materials & Reagents

Equipment:

  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Biosafety Cabinet (Class II)

  • Microplate Spectrophotometer (ELISA Reader) with 570 nm and 630 nm filters

  • Inverted Microscope

  • Multichannel Pipettes (10-100 µL, 20-200 µL)

  • Standard Pipettes (P20, P200, P1000)

  • Sterile Serological Pipettes

  • Hemocytometer or Automated Cell Counter

Reagents & Consumables:

  • Test Compound: this compound.

  • Cell Line: Select a cell line relevant to the research context (e.g., HepG2 for hepatotoxicity, HeLa for a common cancer line, or a researcher-specific line). Ensure the chosen line is well-characterized.[12]

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, sterile.

  • MTT Reagent: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.[3]

  • Solubilization Solution: DMSO or 0.04 N HCl in isopropanol.

  • Positive Control: Doxorubicin or Triton™ X-100.

  • Sterile Consumables: 96-well flat-bottom tissue culture plates, pipette tips, microcentrifuge tubes, reagent reservoirs.

| Experimental Workflow: Step-by-Step Methodology

Phase 1: Cell Seeding (Day 1)

Causality: The goal is to seed cells at a density that ensures they are in an exponential growth phase during compound exposure.[2][13] Over-confluency can alter metabolic rates and skew results, while too few cells will yield a low signal.[13][14]

  • Cell Preparation: Culture the selected cell line to ~80% confluency. Harvest cells using standard trypsinization procedures.

  • Cell Counting: Resuspend the cell pellet in fresh, complete medium and perform an accurate cell count.

  • Density Optimization: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.[13][15]

  • Seeding: Add 100 µL of the cell suspension to the inner 60 wells of a 96-well plate.

    • Expert Tip: To mitigate the "edge effect" (uneven evaporation in outer wells), fill the perimeter wells with 100 µL of sterile PBS or medium without cells.[15][16]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.[2]

Phase 2: Compound Treatment (Day 2)

Causality: A dose-response curve is essential for determining the IC50. A logarithmic serial dilution covers a wide concentration range to capture the full dynamic response of the cells.

  • Stock Solution Preparation: Prepare a high-concentration stock of this compound. Based on its structure, it is likely water-soluble; use sterile PBS or serum-free medium as the solvent. If solubility is an issue, DMSO may be used, but the final concentration in the well must not exceed 0.5% to avoid solvent toxicity.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 8-10 concentrations, from 1000 µM down to 0.01 µM).

  • Cell Treatment: Carefully remove the seeding medium from the wells. Add 100 µL of the appropriate treatment concentration (or control medium) to each well. Ensure each condition is tested in triplicate or quadruplicate.

  • Establish Controls (Self-Validation):

    • Untreated Control: Cells treated with 100 µL of complete medium only (represents 100% viability).

    • Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., DMSO) used for the test compound. This is critical to ensure the solvent is not causing toxicity.[5]

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at its known IC50) to confirm the assay is responsive.

    • Blank Control: Wells containing 100 µL of medium but no cells, for background absorbance subtraction.[15]

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

Phase 3: MTT Assay & Data Acquisition (Day 3-5)

Causality: The incubation with MTT must be long enough for visible formazan crystals to form but short enough to avoid toxicity from the MTT reagent itself.[17] Complete solubilization of the formazan is critical for accurate spectrophotometric readings.[13]

  • Microscopic Examination: Before adding MTT, observe the cells under a microscope to note any morphological changes (e.g., rounding, detachment).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal time can vary between cell lines.[17] Protect the plate from light.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well.

  • Dissolution: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm (formazan) and 630 nm (background reference).[3] The plate should be read within 1 hour.[3]

MTT_Workflow seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Adhesion) seed->incubate1 prepare_cpd Prepare Serial Dilutions of Test Compound treat Treat Cells with Compound and Controls prepare_cpd->treat incubate2 Incubate for Exposure Period (24-72h) treat->incubate2 add_mtt Add MTT Reagent (Incubate 2-4h) solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_abs Read Absorbance (570nm / 630nm) solubilize->read_abs data_analysis Data Analysis & IC50 Calculation read_abs->data_analysis

Fig 1. Experimental workflow for the MTT cytotoxicity assay.

MTT_Principle cluster_cell Metabolically Active Cell mito Mitochondrial Dehydrogenases (NAD(P)H-dependent) Formazan Formazan (Purple, Insoluble) mito->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->mito Enters Cell

Fig 2. Biochemical principle of the MTT assay.

Data Analysis and Interpretation

Causality: Normalizing the data to the untreated control is essential to express viability as a percentage. Non-linear regression provides the most accurate model for the sigmoidal dose-response relationship, allowing for a precise IC50 calculation.[18][19][20]

  • Background Subtraction: For each well, subtract the average absorbance of the blank controls from the 570 nm reading.

  • Calculate Percent Viability: Normalize the data to the untreated control using the following formula:

    % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC50 Determination: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (four-parameter logistic curve).[19][20] The software will calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[18]

Table 1: Example Data Structure for IC50 Calculation

Concentration (µM)Log(Concentration)Replicate 1 (Abs)Replicate 2 (Abs)Replicate 3 (Abs)Average Abs% Viability
0 (Control)-1.2541.2881.2711.271100.0%
0.1-1.01.2491.2651.2581.25798.9%
10.01.1031.1211.0981.10787.1%
101.00.7550.7810.7630.76660.3%
501.70.6300.6450.6380.63850.2%
1002.00.4120.4280.4200.42033.0%
5002.70.1510.1650.1590.15812.4%
10003.00.0880.0920.0900.0907.1%

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for the MTT Assay

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Do not use the outer wells of the plate for experimental samples.[15][16]
Low Signal / Low Absorbance Insufficient cell number; Short MTT incubation time; Cell line has low metabolic activity.Optimize seeding density to ensure cells are in log phase.[14][15] Increase MTT incubation time (e.g., to 4 hours). Confirm cell health before starting.
High Background Absorbance Contamination (bacterial/yeast); Compound interference (reducing agents); Serum protein precipitation.Work in sterile conditions.[13][14] Run a control with the compound in cell-free media to check for direct MTT reduction.[17] Consider reducing serum concentration during MTT incubation.[13]
Incomplete Formazan Solubilization Insufficient solvent volume; Inadequate shaking.Ensure crystals are fully submerged in DMSO. Increase shaking time or use gentle trituration with a pipette to aid dissolution.[13][15]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Labellerr. (2026). Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • OriginLab. (2022). How to compute EC50/IC50 in Dose Response fitting. Retrieved from [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • FDCell. (2023). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • CliniSciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345751, 5-(Hydroxymethyl)oxolane-2,4-diol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Reddit. (2023). struggling with MTT assay. r/labrats. Retrieved from [Link]

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The Strategic Application of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Chiral Power of a Deoxy Sugar

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, the strategic use of molecules from the chiral pool offers an elegant and efficient approach. Among these, carbohydrates stand out as abundant, stereochemically rich scaffolds. This guide focuses on (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol , a specific stereoisomer of the furanose (five-membered ring) form of 2-deoxy-D-ribose , a fundamental building block of life. While its primary role is in the backbone of DNA, its well-defined stereocenters make it a valuable starting material for the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and natural products.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for leveraging the inherent chirality of 2-deoxy-D-ribose in asymmetric synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of the underlying principles of stereocontrol.

Core Principles: Harnessing the Stereochemical Information of 2-Deoxy-D-ribose

The utility of 2-deoxy-D-ribose as a chiral template stems from its fixed stereochemistry at the C3, C4, and C5 positions of the furanose ring. This pre-existing chirality can be exploited to direct the formation of new stereocenters in a predictable manner. The primary strategies for its application in asymmetric synthesis can be categorized as follows:

  • Chiral Starting Material: The entire carbon skeleton, with its defined stereochemistry, is incorporated into the final target molecule. This is a common strategy in the synthesis of natural products and their analogues.

  • Chiral Auxiliary: The 2-deoxy-D-ribose moiety is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can potentially be recovered.

  • Chiral Ligand Precursor: Although less common, derivatives of 2-deoxy-D-ribose can be synthesized and used as chiral ligands in metal-catalyzed asymmetric reactions.

The absence of a hydroxyl group at the C2 position, a defining feature of this deoxy sugar, influences its reactivity and conformational preferences, which can be strategically exploited in synthetic design. Careful selection of protecting groups is crucial to unmasking or shielding specific hydroxyl groups, thereby directing reactions to the desired positions.

Application Note I: Synthesis of Antiviral Carbocyclic Nucleosides - The Case of North-methanocarbathymidine (N-MCT)

The antiviral agent North-methanocarbathymidine (N-MCT) is a conformationally locked carbocyclic nucleoside that has shown efficacy against orthopoxviruses and Kaposi's sarcoma-associated herpesvirus.[1] An enantioselective synthesis of a key bicyclo[3.1.0]hexane intermediate for N-MCT has been developed using 2-deoxy-D-ribose as the chiral starting material.[1][2]

The synthesis leverages the stereochemistry of 2-deoxy-D-ribose to construct the chiral centers of the carbocyclic core. The key steps involve the transformation of the furanose ring into a cyclopentyl system with the desired stereoconfiguration.

Experimental Protocol: Synthesis of the N-MCT Bicyclic Amine Intermediate

This protocol is adapted from the work of Ludek and Marquez, who developed an ecologically friendlier approach to the synthesis.[2]

Step 1: One-Pot Synthesis of Lactol 14

This procedure combines three steps into a one-pot reaction, improving efficiency and reducing waste.

  • Reaction:

    • Dissolve 2-deoxy-D-ribose in a suitable solvent.

    • Perform a series of reactions in a single pot without intermediate purification to yield the lactol intermediate.

  • Work-up:

    • Neutralize the reaction mixture.

    • Perform a simple liquid-liquid extraction to isolate the crude product.

  • Yield: 85% for the one-pot procedure.[2]

Step 2: Diastereoselective Grignard Addition

  • Reaction:

    • The lactol intermediate is reacted with vinylmagnesium bromide.

  • Stereochemical Outcome: This reaction proceeds with a diastereomeric ratio of 3:1.[2]

  • Purification: The diastereomers are separable by flash chromatography.

Step 3: Ring-Closing Metathesis and Subsequent Transformations

  • The major diastereomer from the Grignard addition is carried forward through a sequence of reactions including ring-closing metathesis to form the bicyclo[3.1.0]hexane core.

  • Further functional group manipulations lead to the target Boc-protected amine.

Overall Yield: The target Boc-protected amine is obtained in a 33% overall yield from 2-deoxy-D-ribose.[2]

Mechanistic Insight: Stereocontrol in the Synthesis of the N-MCT Intermediate

The stereochemistry of the final product is directly derived from the stereocenters present in the starting 2-deoxy-D-ribose. The facial selectivity of the Grignard addition to the lactol intermediate is influenced by the existing stereocenters on the five-membered ring, leading to the observed diastereoselectivity. Subsequent stereospecific reactions, such as the cyclopropanation inherent in the formation of the bicyclo[3.1.0]hexane system, preserve and transfer the initial chirality to the final carbocyclic core.

N_MCT_Synthesis_Workflow DeoxyRibose 2-Deoxy-D-ribose Lactol Lactol Intermediate DeoxyRibose->Lactol One-pot (85%) Diastereomers Diastereomeric Alcohols (3:1 dr) Lactol->Diastereomers VinylMgBr MajorDiastereomer Major Diastereomer Diastereomers->MajorDiastereomer Chromatography N_MCT_Intermediate N-MCT Bicyclic Amine Intermediate MajorDiastereomer->N_MCT_Intermediate Multi-step sequence Polyol_Synthesis_Logic cluster_start Chiral Pool cluster_synthesis Synthetic Sequence cluster_product Target Molecule DeoxyRibose (2S,4R,5S)-5-(Hydroxymethyl) oxolane-2,4-diol (2-Deoxy-D-ribose) ChiralAldehyde Chiral Aldehyde Intermediate DeoxyRibose->ChiralAldehyde Protection & Oxidative Cleavage ChainElongation Chain Elongation (e.g., Wittig) ChiralAldehyde->ChainElongation DiastereoselectiveReduction Diastereoselective Reduction ChainElongation->DiastereoselectiveReduction Felkin-Anh Control Polyol Enantiopure Polyol Precursor DiastereoselectiveReduction->Polyol Deprotection

Caption: Logic flow for polyol synthesis from 2-deoxy-D-ribose.

Application Note III: Heterogeneous Catalysis in C-C Bond Formation

2-Deoxy-D-ribose can also be employed in reactions that form new carbon-carbon bonds, such as the alkylation of electron-rich heterocycles. The use of solid acid catalysts like Montmorillonite KSF clay offers a green and efficient method for these transformations. [1]

Experimental Protocol: Montmorillonite KSF Clay-Catalyzed Alkylation of Pyrroles

This protocol is based on the work of Yadav et al. [1]

  • Reaction Setup:

    • A mixture of 2-deoxy-D-ribose, pyrrole, and Montmorillonite KSF clay is stirred in acetonitrile at room temperature.

  • Reaction Time: The reaction is monitored by TLC until completion.

  • Work-up:

    • The solid catalyst is removed by simple filtration.

    • The filtrate is concentrated, and the product is purified by chromatography.

  • Outcome: This reaction leads to the formation of optically active dipyrrolyl alkanols, which are valuable precursors for porphyrins and related macrocycles.

Conclusion and Future Outlook

This compound, or 2-deoxy-D-ribose, is a versatile and cost-effective chiral starting material for asymmetric synthesis. Its well-defined stereochemistry provides a robust platform for the construction of complex chiral molecules. The applications presented here, from the synthesis of antiviral agents to polyol building blocks, demonstrate the power of harnessing the inherent chirality of natural products. As the demand for enantiomerically pure compounds in the pharmaceutical and materials science industries continues to grow, the strategic use of readily available chiral pool materials like 2-deoxy-D-ribose will undoubtedly play an increasingly important role in the development of efficient and sustainable synthetic methodologies.

References

  • Ludek, O. R., & Marquez, V. E. (2009). A greener enantioselective synthesis of the antiviral agent North-methanocarbathymidine (N-MCT) from 2-deoxy-d-ribose. Tetrahedron, 65(41), 8461–8467. [Link]

  • Ludek, O. R., & Marquez, V. E. (2009). A greener enantioselective synthesis of the antiviral agent North-methanocarbathymidine (N-MCT) from 2-deoxy-d-ribose. PubMed Central. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2004). Montmorillonite clay catalyzed alkylation of pyrroles and indoles with cyclic hemi-acetals. Tetrahedron Letters, 45(18), 3673–3676. [Link]

  • PubChem. (n.d.). alpha-D-2-Deoxyribofuranose. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Deoxyribose. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective synthesis. Here, we address common challenges and provide in-depth troubleshooting advice to help you improve your reaction yields and obtain your target molecule with high purity.

The synthesis of highly substituted tetrahydrofurans, such as this compound, presents significant stereochemical challenges. Achieving the desired diastereoselectivity is paramount and often the primary source of yield loss. This guide is structured around a plausible synthetic strategy, offering solutions to potential problems you may encounter at each critical stage.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and cost-effective strategy is to start from a readily available chiral precursor, such as a carbohydrate. L-Arabinose or D-ribose are suitable starting points, as they possess some of the required stereocenters.[1][2] The synthesis will then involve stereochemical inversions and a deoxygenation step to achieve the target 2-deoxy-L-ribofuranose structure.

Q2: Why is protecting group strategy so critical in this synthesis?

With three hydroxyl groups, a selective protection-deprotection strategy is essential to prevent unwanted side reactions and to direct the stereochemical outcome of key steps.[3][4][5][6] Orthogonal protecting groups, which can be removed under different conditions, are often necessary to selectively manipulate the hydroxyl groups at C2, C4, and the primary hydroxymethyl group.[6]

Q3: What are the most common reasons for low yields in this synthesis?

Low yields can typically be attributed to several factors:

  • Incomplete reactions: Starting materials or intermediates may not be fully consumed.

  • Side reactions: Competing reaction pathways can lead to the formation of undesired byproducts.

  • Poor diastereoselectivity: Formation of multiple stereoisomers that are difficult to separate will lower the yield of the desired product.[7][8]

  • Product loss during workup and purification: The high polarity of the target molecule can make extraction and purification challenging.

Q4: How can I confirm the stereochemistry of my final product?

Confirmation of the stereochemistry of this compound requires advanced analytical techniques. While NMR spectroscopy can provide information on the relative stereochemistry, absolute configuration is best determined by X-ray crystallography of the final product or a suitable crystalline derivative.[1]

Troubleshooting Guide

This troubleshooting guide is organized by common problems encountered during the synthesis.

Problem 1: Low Diastereoselectivity in the Key Cyclization Step

A crucial step in forming the tetrahydrofuran ring is an intramolecular cyclization. Poor diastereoselectivity at this stage is a major contributor to low overall yield.

Potential Cause Recommended Solution Scientific Rationale
Incorrect solvent or temperature Screen a variety of solvents with different polarities and run the reaction at various temperatures.The transition state geometry of the cyclization is highly sensitive to the reaction environment. Optimizing these parameters can favor the formation of the desired diastereomer.
Suboptimal choice of base or Lewis acid If the cyclization is base-mediated (e.g., Williamson ether synthesis), screen different bases (e.g., NaH, KOtBu). For acid-catalyzed cyclizations, test a range of Lewis acids (e.g., BF₃·OEt₂, TiCl₄).The nature of the base or Lewis acid can influence the conformation of the acyclic precursor, thereby affecting the facial selectivity of the ring closure.[9]
Steric hindrance from protecting groups Consider using smaller protecting groups on the hydroxyls not involved in the cyclization to minimize steric clash in the transition state.Bulky protecting groups can disfavor the desired transition state, leading to the formation of other stereoisomers.[4]

Workflow for Optimizing Diastereoselectivity

G cluster_start Low Diastereoselectivity cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Start Problem: Low Diastereoselectivity Solvent Optimize Solvent Start->Solvent Temperature Optimize Temperature Solvent->Temperature Catalyst Screen Base/Lewis Acid Temperature->Catalyst Protecting_Group Re-evaluate Protecting Groups Catalyst->Protecting_Group End Improved Diastereoselectivity & Yield Protecting_Group->End

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem 2: Incomplete Deprotection of Hydroxyl Groups

The final step of the synthesis is often the removal of all protecting groups to yield the target diol. Incomplete deprotection can lead to a mixture of partially protected products, complicating purification and reducing the yield.

Potential Cause Recommended Solution Scientific Rationale
Insufficient reaction time or reagent stoichiometry Increase the reaction time and/or the equivalents of the deprotecting agent. Monitor the reaction closely by TLC or LC-MS.Steric hindrance around the protecting group can slow down the deprotection reaction, requiring more forcing conditions.
Inactivated deprotection reagent Use freshly prepared or purchased deprotection reagents. For catalytic hydrogenolysis, ensure the catalyst is active.Reagents can degrade over time, leading to reduced reactivity. Catalysts can become poisoned by impurities.
Protecting group is too stable In future syntheses, consider using more labile protecting groups that can be removed under milder conditions.The choice of protecting group should be carefully considered based on the overall synthetic plan to ensure it can be removed without affecting other functional groups.[3][5]
Problem 3: Formation of Unexpected Byproducts

The appearance of significant amounts of byproducts can drastically reduce the yield of the desired product.

Potential Cause Recommended Solution Scientific Rationale
Side reactions due to incorrect reaction conditions Re-optimize the reaction conditions (temperature, concentration, order of addition of reagents).Minor changes in reaction conditions can sometimes favor a competing reaction pathway.[7][8]
Instability of starting materials or intermediates Ensure the purity of all starting materials and intermediates. Store sensitive compounds under an inert atmosphere and at low temperatures.Impurities can sometimes catalyze side reactions. Some organic molecules are sensitive to air, moisture, or light.
Use of unstabilized solvents (e.g., THF) Test solvents for peroxides before use, especially ethereal solvents like THF. Use freshly distilled or inhibitor-free solvents when necessary.Peroxides in solvents like THF can lead to explosive hazards and unpredictable side reactions.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Intramolecular Cyclization

This protocol is a general guideline for a base-mediated intramolecular cyclization of a precursor with a leaving group (e.g., tosylate, mesylate) and a free hydroxyl group.

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the acyclic precursor in a suitable anhydrous solvent (e.g., THF, DMF).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Addition of Base: Slowly add a solution or suspension of the base (e.g., NaH, KOtBu) to the reaction mixture with vigorous stirring.

  • Reaction: Allow the reaction to stir at the optimized temperature until completion, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous NH₄Cl, water).

  • Workup: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Decision Tree for Troubleshooting a Failed Reaction

Caption: A decision tree for troubleshooting failed reactions.

References

  • J. Org. Chem. 2005 , 70(14), 2945–2948. Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydes. [Link]

  • Org. Lett. 2020 , 22(3), 842–847. Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. [Link]

  • Org. Lett. 2005 , 7(14), 2945–2948. Diastereoselective synthesis of tetrahydrofurans via reaction of gamma,delta-epoxycarbanions with aldehydes. [Link]

  • Angew. Chem. Int. Ed. 2025 , e202503750. Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis‐Substituted Tetrahydrofurans. [Link]

  • Curr. Org. Chem. 2007 , 11(14), 1203-1227. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • Google Patents. EP1556396A1. Method for producing 2-deoxy-l-ribose.
  • J. Org. Chem. 2019 , 84(1), 436–445. Synthesis of l-Deoxyribonucleosides from d-Ribose. [Link]

  • Chem. Commun. 2017 , 53(73), 10172-10175. Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles. [Link]

  • ResearchGate. A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose. [Link]

  • Chem. Rev. 2017 , 117(19), 12477–12564. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

  • ResearchGate. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]

  • ChemRxiv. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]

  • YouTube. Watch this before using tetrahydrofuran (THF) | Quick guide. [Link]

  • Organic Syntheses. Tetrahydrofuran. [Link]

  • ResearchGate. Use of polymers as protecting groups in organic synthesis. III. Selective functionalization of polyhydroxy alcohols. [Link]

  • University of Rochester, Department of Chemistry. How To: Improve Yield. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • J. Am. Chem. Soc. 2026 , 148(2), 1045–1051. Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Syntheses. Tetrahydrofuran. [Link]

  • J. Org. Chem. 1996 , 61(16), 5510–5516. Highly Diastereoselective Intramolecular Allylation Reactions of Mixed Silyl-Substituted Acetals. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Molecules 2022 , 27(19), 6608. Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. [Link]

  • PubChem. 5-(Hydroxymethyl)oxolane-2,4-diol. [Link]

  • ResearchGate. Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. [Link]

  • PubChem. (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. [Link]

Sources

Overcoming solubility issues with (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, more commonly known in the scientific community as 2-deoxy-D-ribose . This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental hurdles, and answer frequently asked questions regarding the handling and solubility of this essential monosaccharide.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries about 2-deoxy-D-ribose.

Q1: What is this compound?

It is a naturally occurring deoxypentose sugar, a fundamental component of deoxyribonucleic acid (DNA).[1][2] Its chemical name is 2-deoxy-D-erythro-pentose, and it is also known by the synonym Thyminose.[3][4] It serves as a crucial building block in various biological processes and is widely used in biomedical research and organic synthesis.[5][6]

Q2: What are the key physicochemical properties of 2-deoxy-D-ribose?

Understanding the fundamental properties of 2-deoxy-D-ribose is critical for its proper handling and use in experiments.

PropertyValueSource(s)
Common Name 2-deoxy-D-ribose[1]
CAS Number 533-67-5[1][3][7]
Molecular Formula C₅H₁₀O₄[1][7]
Molecular Weight 134.13 g/mol [1][7]
Appearance White to off-white crystalline solid/powder[1][7]
Melting Point 89-91 °C[2][6]
Hygroscopicity Hygroscopic; absorbs moisture from the atmosphere[1]
Q3: What are the recommended solvents and solubility limits for 2-deoxy-D-ribose?

2-deoxy-D-ribose is a polar molecule, which dictates its solubility profile. It is highly soluble in aqueous solutions but also shows solubility in some organic solvents.[1][2]

SolventApproximate SolubilitySource(s)
Water 100 mg/mL[7]
PBS (pH 7.2) ~10 mg/mL[3]
Dimethylformamide (DMF) ~10 mg/mL[3]
Ethanol ~5 mg/mL[3]
DMSO ~3 mg/mL[3]

Note: Moisture-contaminated DMSO may reduce solubility.[8]

Q4: How should I properly store 2-deoxy-D-ribose?

Correct storage is vital to maintain the integrity and stability of the compound.

  • Solid Form: The solid, crystalline form is stable for at least four years when stored at -20°C.[3] Due to its hygroscopic nature, it should be kept in a tightly sealed container in a dry environment or desiccator.[1]

  • Aqueous Solutions: Aqueous solutions are not stable and should be prepared fresh for each experiment. We do not recommend storing aqueous solutions for more than one day. [3]

  • Organic Stock Solutions: If prepared in an anhydrous organic solvent like DMSO or DMF, stock solutions can be stored at -20°C for short periods. However, repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, explaining the underlying causes and providing detailed, step-by-step solutions.

Guide 1: Precipitate Formation Upon Dilution of Organic Stock Solution

Issue: "I successfully dissolved 2-deoxy-D-ribose in DMSO to make a concentrated stock solution. However, when I added it to my aqueous buffer (e.g., PBS or cell culture medium), a precipitate formed immediately."

Root Cause Analysis: This is a classic issue of solvent miscibility and polarity mismatch. 2-deoxy-D-ribose is significantly more soluble in pure DMSO (~3 mg/mL) or DMF (~10 mg/mL) than in a mixed aqueous/organic solvent system.[3] When a small volume of a concentrated organic stock is added to a large volume of an aqueous medium, the local concentration of the compound momentarily exceeds its solubility limit in the new, highly aqueous environment, causing it to crash out of solution.

Solution Protocol: Serial Dilution for Homogeneous Mixing

To prevent precipitation, the dilution must be performed in a manner that avoids localized super-saturation.

  • Prepare the Stock: Create your concentrated stock solution in an appropriate organic solvent (e.g., 10 mg/mL in DMF).[3]

  • Perform an Intermediate Dilution: Instead of adding the stock directly to your final aqueous volume, perform an intermediate dilution step. For example, add a small amount of your final buffer to your concentrated stock aliquot first, vortexing to mix.

  • Final Dilution: Add this intermediate, less concentrated solution to the final volume of your aqueous buffer. This gradual reduction in solvent polarity ensures the compound remains solvated.

  • Final Solvent Concentration: Always calculate the final percentage of the organic solvent in your experiment. For most cell-based assays, the final DMSO or DMF concentration should be well below 0.5% to avoid solvent-induced artifacts.[3]

Workflow Visualization: Preventing Precipitation

G cluster_0 Incorrect Method (High Risk of Precipitation) cluster_1 Correct Method (Serial Dilution) A1 10 mg/mL Stock in DMSO B1 Final Aqueous Buffer (e.g., 10 mL PBS) A1->B1 Direct Addition (High local concentration) C1 Precipitate Forms! B1->C1 A2 10 mg/mL Stock in DMSO B2 Intermediate Dilution (e.g., 10µL Stock + 90µL Buffer) A2->B2 Step 1 C2 Final Aqueous Buffer (e.g., 9.9 mL PBS) B2->C2 Step 2: Add to final volume D2 Homogeneous Solution C2->D2

Caption: Correct vs. incorrect dilution workflows.

Guide 2: Difficulty Dissolving Compound in Aqueous Media

Issue: "I am trying to dissolve 2-deoxy-D-ribose directly into PBS at a high concentration (e.g., 20 mg/mL), but it's dissolving very slowly or not at all, even though I know it's water-soluble."

Root Cause Analysis: While 2-deoxy-D-ribose is very soluble in water (up to 100 mg/mL), the rate of dissolution can be slow, especially for a crystalline solid.[7] Furthermore, solubility can be lower in buffered solutions compared to pure water due to the "salting-out" effect, where ions from the buffer salts compete for water molecules, reducing the amount of free water available to solvate the compound. The reported solubility in PBS is approximately 10 mg/mL.[3]

Solution Protocol: Enhancing Dissolution Rate
  • Verify Concentration: First, confirm that your target concentration does not exceed the known solubility limit in your specific buffer (e.g., ~10 mg/mL in PBS).[3]

  • Increase Surface Area: Use a mortar and pestle to gently grind the crystalline powder into a finer powder before adding it to the solvent. This increases the surface area-to-volume ratio, accelerating dissolution.[9]

  • Apply Gentle Heat: Warm the solvent to 30-40°C while stirring. The increased kinetic energy will help break down the crystal lattice and speed up dissolution. Do not boil, as this can cause degradation.

  • Use Sonication: Place the vial containing the compound and solvent in a sonicator bath. The ultrasonic waves create micro-vibrations that effectively break apart solute particles and enhance solvent interaction.

  • pH Adjustment (Use with Caution): While 2-deoxy-D-ribose does not have strongly acidic or basic groups, extreme pH values can alter the hydration shell around the hydroxyl groups. However, this is generally not a primary method for this compound and should only be considered if compatible with the downstream application.

Guide 3: Solution Instability and Degradation

Issue: "I prepared an aqueous solution of 2-deoxy-D-ribose yesterday, and today it has a slight yellow tint. Will this affect my experiment?"

Root Cause Analysis: Yes, this will likely affect your experiment. The color change is a visual indicator of chemical degradation. Sugars, including 2-deoxy-D-ribose, can be unstable in aqueous solutions over time, especially at room temperature, non-neutral pH, or under non-sterile conditions. This degradation can lead to the formation of various byproducts, altering the effective concentration of the active compound and potentially introducing confounding variables into your experiment. This is why it is strongly recommended to prepare aqueous solutions fresh on the day of use.[3]

Solution Protocol: Best Practices for Solution Preparation

Adherence to a strict preparation workflow is the best way to ensure the integrity of your results.

  • Calculate Precisely: On the day of the experiment, calculate the exact amount of solid and solvent needed.

  • Weigh Freshly: Weigh the hygroscopic solid quickly and accurately in a low-humidity environment if possible.

  • Dissolve Immediately: Add the solid to your chosen solvent and dissolve completely using the methods in Guide 2 if necessary.

  • Sterile Filtration (for Cell Culture): If used in a sterile application like cell culture, filter the solution through a 0.22 µm syringe filter immediately after preparation.

  • Use Promptly: Use the freshly prepared solution in your experiment without delay.

  • Discard Unused Solution: At the end of the day, discard any remaining aqueous solution. Do not store it for future use.[3]

Workflow Visualization: Daily Preparation Protocol

G start Start of Experiment Day calc 1. Calculate Mass & Volume start->calc weigh 2. Weigh Solid Compound calc->weigh dissolve 3. Dissolve in Aqueous Buffer (Use sonication/gentle heat if needed) weigh->dissolve filter 4. Sterile Filter (0.22 µm) (If applicable) dissolve->filter use 5. Use Immediately in Experiment filter->use end End of Day: Discard Unused Solution use->end

Sources

Technical Support Center: Stability of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, commonly known in the scientific community as 2-deoxy-D-ribose . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this crucial biological molecule. As a cornerstone of deoxyribonucleic acid (DNA), the stability of 2-deoxy-D-ribose in aqueous solutions is paramount for the accuracy and reproducibility of your experimental results.

This document moves beyond a simple recitation of protocols. It delves into the chemical principles governing the stability of 2-deoxy-D-ribose, offering explanations for experimental observations and providing robust, self-validating methodologies to ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the most common initial questions regarding the handling and stability of 2-deoxy-D-ribose.

Q1: I've just received my solid 2-deoxy-D-ribose. What are the optimal storage conditions?

A1: Solid 2-deoxy-D-ribose is relatively stable when stored correctly. For long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C or for extended periods at -20°C.[1] It is a crystalline powder that can be hygroscopic, so protection from moisture is critical to prevent degradation.

Q2: How long can I store 2-deoxy-D-ribose once it's dissolved in an aqueous solution?

A2: It is strongly advised to prepare aqueous solutions of 2-deoxy-D-ribose fresh for each experiment. If temporary storage is unavoidable, it is recommended not to store the aqueous solution for more than one day, even at refrigerated temperatures (2-8°C).[1][2] The rationale for this is its inherent instability in aqueous environments, which is discussed further in this guide.

Q3: My experiment runs for several days. How can I minimize the degradation of 2-deoxy-D-ribose in my cell culture media or buffer?

A3: Minimizing degradation over extended periods is challenging. One study observed that approximately 40-50% of 2-deoxy-D-ribose disappeared from cell culture media over 14 days.[3] To mitigate this, consider a semi-continuous or perfusion system where the medium is slowly replenished. If this is not feasible, account for the degradation rate in your experimental design and calculations. When possible, conduct experiments at lower temperatures to take advantage of the compound's significant temperature-dependent stability.

Q4: Are there any common buffers or reagents I should avoid when working with 2-deoxy-D-ribose?

A4: Yes. You should exercise caution with alkaline buffers, especially those containing primary or secondary amines, such as Tris-HCl. Under neutral to alkaline conditions, 2-deoxy-D-ribose can undergo degradation, and this process can be accelerated by amines, leading to the formation of degradation products like formaldehyde.[4][5] Additionally, avoid the presence of transition metal ions (e.g., Fe²⁺, Cu²⁺) and reducing agents that can participate in Fenton-like reactions, leading to oxidative degradation of the molecule.

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section is structured to help you identify and resolve specific problems you may encounter during your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Explanation
Inconsistent or lower-than-expected biological activity. Degradation of 2-deoxy-D-ribose in stock or working solutions.1. Prepare Fresh Solutions: Always prepare aqueous solutions of 2-deoxy-D-ribose immediately before use. 2. Verify pH of Solution: Ensure the pH of your final solution is neutral or slightly acidic, as alkaline conditions accelerate degradation. 3. Temperature Control: Maintain solutions at low temperatures (on ice) whenever possible to slow down degradation kinetics. The half-life of 2-deoxy-D-ribose decreases dramatically with increasing temperature.[6]
Appearance of unexpected peaks in my HPLC chromatogram. Degradation products of 2-deoxy-D-ribose.1. Analyze a Freshly Prepared Standard: Compare the chromatogram of your sample to a freshly prepared standard of 2-deoxy-D-ribose. Any additional peaks in your sample are likely degradation products. 2. Consider Degradation Pathways: Under oxidative stress, you might see various oxidized forms. In alkaline conditions, smaller aldehydes and acids can be formed.[3][4]
My solution of 2-deoxy-D-ribose has turned slightly yellow over time. Formation of degradation products, potentially from Maillard reactions or other condensation reactions.1. Discard the Solution: A color change is a clear indicator of degradation. Do not use this solution for your experiments. 2. Re-evaluate Storage Conditions: Ensure the solution was not exposed to light or elevated temperatures. If stored, confirm the pH was not alkaline.
Poor reproducibility between experiments. Inconsistent preparation and handling of 2-deoxy-D-ribose solutions.1. Standardize Your Protocol: Develop a strict, standardized protocol for the preparation of your 2-deoxy-D-ribose solutions, including the source of water, buffer composition, pH, and temperature. 2. Quantify Stock Solutions: If you must use a stock solution, consider quantifying its concentration via HPLC before each experiment to account for any degradation.

Section 3: Key Degradation Pathways

Understanding the mechanisms by which 2-deoxy-D-ribose degrades is crucial for designing stable experimental systems.

Oxidative Degradation

In the presence of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), 2-deoxy-D-ribose is highly susceptible to oxidation. A common source of hydroxyl radicals in vitro is the Fenton reaction, which involves hydrogen peroxide and a transition metal catalyst like ferrous iron (Fe²⁺). This pathway is relevant in many biological systems and can lead to the cleavage of the sugar ring and the formation of various smaller, reactive molecules.

Caption: Oxidative degradation of 2-deoxy-D-ribose.

Alkaline-Catalyzed Degradation

In neutral to alkaline aqueous solutions, 2-deoxy-D-ribose can undergo a series of reactions, including retro-aldol condensation, which can lead to the formation of smaller aldehydes, such as formaldehyde and glyceraldehyde.[4][5] This process is particularly relevant when using amine-containing buffers like Tris, which can act as catalysts.

Caption: Alkaline-catalyzed degradation of 2-deoxy-D-ribose.

Section 4: Experimental Protocols

Protocol for Assessing the Stability of 2-deoxy-D-ribose in a Specific Buffer

This protocol provides a framework for determining the stability of 2-deoxy-D-ribose in your experimental buffer.

Objective: To quantify the degradation of 2-deoxy-D-ribose over time at a specific temperature and pH.

Materials:

  • 2-deoxy-D-ribose

  • Your experimental buffer (e.g., phosphate-buffered saline, citrate buffer)

  • HPLC system with a suitable detector (e.g., Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD))

  • Appropriate HPLC column (e.g., a hydrophilic interaction chromatography (HILIC) column)

  • HPLC grade water and acetonitrile

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 2-deoxy-D-ribose in your experimental buffer to a known concentration (e.g., 10 mg/mL). This should be done immediately before starting the experiment.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This will serve as your baseline concentration.

  • Incubation: Place the remaining stock solution in a tightly sealed container in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C).

  • Time Points: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.

  • Sample Preparation and Analysis: For each time point, dilute the aliquot to the same concentration as the T=0 sample and analyze it by HPLC under the same conditions.

  • Data Analysis: Calculate the peak area of 2-deoxy-D-ribose for each time point. The percentage of 2-deoxy-D-ribose remaining can be calculated as: (Peak Area at Time X / Peak Area at T=0) * 100. Plot the percentage remaining against time to determine the degradation kinetics.

Stability_Protocol cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare Stock Solution in Experimental Buffer T0_Analysis T=0 Analysis (HPLC) Prep_Stock->T0_Analysis Incubate Incubate at Experimental Temperature Prep_Stock->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points HPLC_Analysis HPLC Analysis of Aliquots Time_Points->HPLC_Analysis Data_Analysis Calculate % Remaining and Plot vs. Time HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing 2-deoxy-D-ribose stability.

General HPLC Method for Quantification

Column: HILIC column (e.g., 250 x 4.6 mm, 5 µm particles) Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water. Flow Rate: 1.0 mL/min Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) Column Temperature: Ambient or controlled at a low temperature (e.g., 25°C) for better stability during the run. Injection Volume: 10-20 µL

Note: This is a general method and may require optimization for your specific system and application.

References

  • Wang, Y., et al. (2019). Formaldehyde produced from d-ribose under neutral and alkaline conditions. Toxicology Reports, 6, 298–304. Available at: [Link]

  • Dikici, S., et al. (2021). Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor. Pharmaceuticals, 14(11), 1073. Available at: [Link]

  • Wang, Y., et al. (2019). Formaldehyde produced from D-ribose under neutral and alkaline conditions. ResearchGate. Available at: [Link]

  • Yar, M., et al. (2020). 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis. Microvascular Research, 131, 104035. Available at: [Link]

  • Unrau, A. M., & Canvin, D. T. (1963). BIOSYNTHESIS OF PLANT CONSTITUENTS: I. THE COMPLETE DEGRADATION OF 2-DEOXY-D-RIBOSE AND SOME 2-DEOXY-D-HEXOSES. Canadian Journal of Chemistry, 41(3), 607-611. Available at: [Link]

  • Larralde, R., Robertson, M. P., & Miller, S. L. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. Proceedings of the National Academy of Sciences, 92(18), 8158–8160. Available at: [Link]

  • Saha, S., et al. (2014). Inhibition of the radical degradation of 2-deoxy-D-ribose sugar. ResearchGate. Available at: [Link]

  • Lakshmi Narayana, Ch., et al. (2012). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Der Pharmacia Lettre, 4(2), 591-598. Available at: [Link]

Sources

Technical Support Center: Synthesis of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, a key 2-deoxy-L-ribofuranose analog. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, with a focus on troubleshooting common side reactions and optimizing stereochemical outcomes.

Overview of the Synthetic Challenge

The target molecule, this compound, is a specific stereoisomer of a 2-deoxy pentofuranose. Its synthesis requires precise control over three chiral centers (C2, C4, and C5). While the C4 and C5 stereochemistry can often be established from a suitable starting material like L-lyxose or L-ribose derivatives, the C2 stereocenter, which is part of a hemiacetal, presents a significant challenge. The primary difficulties in this synthesis revolve around controlling anomeric selectivity at C2, preventing epimerization at other centers, and managing protecting group manipulations.

This guide provides a problem-oriented approach to identify and resolve common side reactions encountered during the synthesis.

General Synthetic Workflow

A common strategy involves using a protected L-pentose derivative and proceeding through a sequence of deoxygenation, deprotection, and cyclization. The following diagram outlines a conceptual workflow.

G A Start: L-Lyxose Derivative (Protected C3, C5 hydroxyls) B Selective C2-OH Activation (e.g., Tosylation, Triflation) A->B C Deoxygenation at C2 (e.g., Reduction of intermediate) B->C D Global Deprotection (Removal of C3, C5 protecting groups) C->D E Hemiacetal Formation (Spontaneous cyclization) D->E F Final Product: This compound E->F

Caption: Conceptual workflow for the synthesis of the target 2-deoxy-L-ribofuranose analog.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is structured in a question-and-answer format to address specific experimental issues.

Problem Area 1: Poor Stereoselectivity at C-2 (Anomeric Control)

The formation of the hemiacetal at C-2 can result in a mixture of diastereomers (anomers), namely the desired (2S) and the undesired (2R) epimer.[1] Control of this stereocenter is paramount.

Q1: My final product is an inseparable mixture of C-2 epimers. Why am I not getting the pure (2S) isomer?

A1: The formation of a mixture of anomers during the final cyclization step is governed by both thermodynamic and kinetic factors.[2] In aqueous or protic solutions, the linear and cyclic forms of the sugar are in equilibrium, allowing for interconversion between the α and β anomers (in this context, the 2S and 2R epimers).[3] The final ratio is often close to the thermodynamic equilibrium, which may not exclusively favor your desired isomer. The (2S) configuration corresponds to the β-anomer in L-sugars, where the C2-OH is cis to the C5-hydroxymethyl group. The stability of each anomer is influenced by factors like the anomeric effect and steric hindrance.[4]

Q2: How can I improve the diastereomeric ratio to favor the (2S) isomer?

A2: To enhance the selectivity for the (2S)-epimer, you must influence the kinetic or thermodynamic outcome of the cyclization.

  • Kinetic Control: Running the cyclization at low temperatures can sometimes trap the kinetically favored product. The choice of solvent is also critical; non-polar, aprotic solvents can alter the transition state energies for cyclization.

  • Thermodynamic Control (Anomerization): You can equilibrate the mixture to the more stable anomer. This can be achieved by exposing the mixture to mildly acidic or basic conditions.[2] However, this carries the risk of other side reactions like epimerization at C4 or degradation.[5]

  • Directed Reduction: A more robust strategy is to avoid direct cyclization of the linear sugar. Instead, synthesize a C2-lactone precursor. The stereochemistry of the C2-hydroxyl can then be definitively set by a stereoselective reduction of the carbonyl using bulky reducing agents (e.g., L-Selectride® or K-Selectride®), which will approach from the sterically less hindered face.

G cluster_0 Anomeric Mixture Formation Linear_Aldehyde 2S_Isomer Linear_Aldehyde->2S_Isomer Cyclization 2R_Isomer Linear_Aldehyde->2R_Isomer Cyclization 2S_Isomer->Linear_Aldehyde Ring Opening 2R_Isomer->Linear_Aldehyde Ring Opening

Caption: Equilibrium between the linear aldehyde and the two cyclic C2-epimers.

Problem Area 2: Epimerization at C-4

The stereocenter at C-4 can be susceptible to inversion, especially under basic conditions, leading to the formation of a xylo-configured byproduct instead of the desired ribo-configuration.

Q1: My NMR analysis shows a byproduct with a different coupling constant between H-4 and H-5, suggesting C-4 epimerization. What causes this?

A1: Epimerization is the inversion of configuration at a single stereocenter.[6] In carbohydrates, this process is often catalyzed by base.[5] If a deprotection step (e.g., removal of an ester with sodium methoxide) or any other step is performed under basic conditions, a proton at C-4 can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the original (4R) configuration and the inverted (4S) epimer.

Q2: What is the best strategy to prevent C-4 epimerization?

A2: The most effective strategy is to avoid strongly basic conditions, especially when a C-3 carbonyl or a similar electron-withdrawing group is present, which would increase the acidity of the C-4 proton.

  • Choice of Protecting Groups: Employ protecting groups that can be removed under neutral or acidic conditions. For example, use silyl ethers (like TBS, TIPS) which are removed with fluoride (TBAF) or acid (HF-Pyridine, p-TsOH), or benzyl ethers removed by hydrogenolysis.[7][8]

  • Reaction Conditions: If a basic step is unavoidable, use milder, non-nucleophilic bases (e.g., DBU, DIPEA) and run the reaction at the lowest possible temperature to minimize the rate of enolization.

ConditionRisk of C4 EpimerizationRecommended Alternative
NaOMe in MeOH (Ester removal)High1. DIBAL-H reduction to alcohol. 2. LiOH in THF/H₂O at 0°C.
NaOH (aq)HighUse enzymatic hydrolysis or milder saponification conditions.
DBU for eliminationModerate to HighConsider Mitsunobu reaction or Appel reaction conditions for transformations.
Problem Area 3: Protecting Group Issues

The multi-functional nature of carbohydrates necessitates a robust protecting group strategy.[9][10] Issues like incomplete reactions, group migration, and accidental deprotection are common.

Q1: During the protection of the C3 and C5 hydroxyls, I observe the formation of multiple products on my TLC plate.

A1: This is likely due to either incomplete protection or acyl/silyl group migration. In diol systems, a protecting group installed at one oxygen can migrate to an adjacent, unprotected hydroxyl. This is particularly common with silyl groups under basic conditions and acyl groups under both acidic and basic conditions. To solve this:

  • Optimize Reaction Conditions: Ensure you are using a sufficient excess of the protecting group reagent and base (like imidazole or pyridine). Run the reaction until TLC analysis shows complete conversion of the starting material.

  • Use a Diol-Protecting Group: A more robust method is to protect both the C3 and C5 hydroxyls simultaneously using a reagent that forms a cyclic acetal, such as a benzylidene or isopropylidene (acetonide) group. This locks the two hydroxyls together, preventing migration and simplifying the product mixture.

Q2: My silyl protecting group was unintentionally cleaved during a subsequent reaction step.

A2: Silyl ethers have varying stability based on their steric bulk. The most common silyl ethers are ranked by stability as follows: TMS < TES < TBS < TIPS < TBDPS. If your protecting group is being cleaved, you are likely using one that is too labile for the downstream conditions.

  • Solution: Choose a more robust silyl group. For example, if a TBS group (tert-butyldimethylsilyl) is cleaving, switch to a TIPS (triisopropylsilyl) group, which offers significantly greater steric hindrance and stability towards acidic and nucleophilic conditions.[8]

Key Experimental Protocols

Protocol 1: Stereoselective Reduction of a Lactone Precursor

This protocol assumes the synthesis has been routed through a protected (4R,5S)-5-(hydroxymethyl)-4-hydroxyoxolan-2-one intermediate to control C-2 stereochemistry.

  • Preparation: Dry a 100 mL round-bottom flask under vacuum with a heat gun and allow it to cool under an argon atmosphere.

  • Dissolution: Dissolve the lactone precursor (1.0 eq) in anhydrous THF (0.1 M concentration) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Reducing Agent: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution over 20 minutes. The bulky tri-sec-butylborohydride will selectively attack the carbonyl from the less hindered convex (exo) face, yielding the desired (2S)-hydroxyl.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3 hours. Monitor the reaction by TLC (staining with vanillin or p-anisaldehyde).

  • Quenching: Slowly quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude hemiacetal by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

  • Q: Can I start from D-Ribose instead of an L-sugar?

    • A: No. The target molecule has a specific absolute stereochemistry ((2S,4R,5S)). Starting from D-ribose would lead to the enantiomer, (2R,4S,5R)-5-(Hydroxymethyl)oxolane-2,4-diol. You must start from a chiral pool material with the correct L-configuration, such as L-lyxose, L-arabinose, or L-ribose.

  • Q: My final compound appears to be unstable during purification on silica gel. What is happening?

    • A: 2-Deoxy sugars can be sensitive to the acidic nature of standard silica gel, which can catalyze ring-opening, anomerization, or elimination/degradation reactions. To mitigate this, you can use deactivated or neutralized silica gel (by pre-treating a slurry of silica in your eluent with 1% triethylamine) or switch to a different stationary phase like alumina.

  • Q: What is the best analytical method to confirm the stereochemistry at C-2?

    • A: High-field ¹H NMR spectroscopy is the most powerful tool. The coupling constants (J-values) between H-2 and H-3 protons will be different for the two epimers due to their different dihedral angles (Karplus relationship). Additionally, Nuclear Overhauser Effect (NOE) experiments can confirm through-space proximity. For example, in the desired (2S)-β-anomer, an NOE should be observed between H-2 and H-4, whereas in the (2R)-α-anomer, an NOE would be expected between H-2 and H-3.

References

  • Madsen, R., & Fraser-Reid, B. (2021). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. [Link]

  • Bols, M. (2012). On a so-called “kinetic anomeric effect” in chemical glycosylation. RSC Publishing. [Link]

  • Pearson Education. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Wang, Y., et al. (2022). Selective Axial-to-Equatorial Epimerization of Carbohydrates. PubMed Central. [Link]

  • Li, Q., & Khaleri, M. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]

  • Li, Q., & Khaleri, M. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PubMed. [Link]

  • Chapleur, Y., & Postel, D. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]

  • Gómez, A. M., et al. (2020). Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Epimer. Wikipedia. [Link]

  • Jumde, V. R., et al. (2016). C3 Epimerization of Glucose, via Regioselective Oxidation and Reduction. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Epimers and Anomers. Chemistry Steps. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds. [Link]

  • Wikipedia. (n.d.). Ribose. Wikipedia. [Link]

  • Kim, H. S., et al. (2001). Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Yüce, M. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established principles in carbohydrate and heterocyclic chemistry to help you navigate the challenges in your experimental work.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, which is a stereoisomer of 2-deoxy-ribofuranose. The challenges in synthesizing such deoxysugars often revolve around controlling stereochemistry and minimizing side reactions.[1][2]

Problem 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of deoxysugars can stem from several factors, including incomplete reactions, degradation of the product, or the formation of stable byproducts.[3] The synthesis of 2-deoxysugars is known to be challenging due to the lack of a participating group at the C2 position to control stereochemistry, often leading to mixtures of anomers and other isomers.[2]

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature:

    • Cause: The reaction may be too slow at lower temperatures or product degradation may occur at higher temperatures.

    • Solution: Screen a range of temperatures to find the optimal balance between reaction rate and product stability. Start with the temperature reported in a similar literature procedure and then vary it in 5-10°C increments.

  • Incorrect Stoichiometry of Reagents:

    • Cause: An excess or deficit of a key reagent can lead to incomplete conversion or the formation of side products.

    • Solution: Carefully control the stoichiometry of your reagents. For reactions sensitive to stoichiometry, consider using a syringe pump for the slow addition of a critical reagent.

  • Presence of Water or Other Impurities:

    • Cause: Many reagents used in carbohydrate synthesis are sensitive to moisture. Water can quench reagents or catalyze side reactions.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

  • Inefficient Purification:

    • Cause: The product may be lost during workup or chromatography.

    • Solution: Optimize your purification protocol. Consider alternative purification methods such as crystallization or distillation if chromatography is leading to significant product loss.

Example Experimental Protocol for Yield Optimization:

This is a representative protocol that should be adapted to your specific synthetic route.

  • Reaction Setup:

    • Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of dry nitrogen.

    • Use freshly distilled anhydrous solvents.

  • Temperature Screening:

    • Set up three parallel reactions at -10°C, 0°C, and room temperature (25°C).

    • Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

  • Stoichiometry Adjustment:

    • Based on the best temperature, run a series of reactions varying the equivalents of the limiting reagent (e.g., 1.0, 1.2, and 1.5 equivalents).

    • Analyze the crude reaction mixture by a quantitative method like NMR with an internal standard to determine the optimal stoichiometry.

ParameterRange to TestOptimal (Example)
Temperature-20°C to 40°C0°C
Reagent A (eq.)1.0 - 2.01.2
SolventDichloromethane, THF, AcetonitrileTHF
Reaction Time1 - 24 hours6 hours
Problem 2: Formation of Multiple Products (Diastereomers/Anomers)

Q: I am observing multiple spots on my TLC and multiple peaks in my NMR/LC-MS corresponding to isomers of my target molecule. How can I improve the stereoselectivity?

A: The synthesis of 2-deoxysugars often results in a mixture of anomers (α and β) and other diastereomers due to the absence of a directing group at the C2 position.[2][4] The choice of solvent, temperature, and protecting groups can significantly influence the stereochemical outcome.

Potential Causes & Solutions:

  • Solvent Effects:

    • Cause: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the stereoselectivity.

    • Solution: Screen a variety of solvents with different polarities. For example, non-polar solvents like toluene may favor one diastereomer, while more polar solvents like acetonitrile may favor another.

  • Protecting Group Strategy:

    • Cause: The nature and placement of protecting groups on your starting material can sterically hinder the approach of reagents from one face of the molecule.

    • Solution: Consider using bulkier protecting groups on nearby hydroxyls to direct the stereochemistry. For instance, a bulky silyl ether protecting group can block one face of the furanose ring.

  • Reaction Temperature:

    • Cause: Lower temperatures generally favor the thermodynamically controlled product, which is often a single diastereomer.

    • Solution: Running the reaction at lower temperatures (e.g., -78°C) can significantly improve diastereoselectivity.

Troubleshooting Workflow for Stereoselectivity:

start Multiple Isomers Observed solvent Screen Solvents (e.g., Toluene, THF, CH3CN) start->solvent temp Lower Reaction Temperature (e.g., 0°C to -78°C) solvent->temp pg Modify Protecting Groups (e.g., introduce bulky groups) temp->pg end Improved Stereoselectivity pg->end

Caption: A workflow for improving stereoselectivity.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials for the synthesis of this compound?

A1: The purity of your starting materials is paramount. Key considerations include:

  • Enantiomeric and Diastereomeric Purity: The stereochemistry of your final product is dictated by your starting material. Ensure the enantiomeric excess (ee) and diastereomeric ratio (dr) of your starting materials are high.

  • Absence of Water: As mentioned, water can interfere with many reactions.

  • Purity from other Organic Contaminants: Impurities can act as catalyst poisons or participate in side reactions.

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice depends on several factors:

  • Solubility: The reagents must be soluble in the chosen solvent at the reaction temperature.

  • Reactivity: The solvent should not react with any of the reagents or intermediates.

  • Boiling Point: The boiling point should be suitable for the desired reaction temperature.

  • Influence on Selectivity: As discussed, the solvent can play a crucial role in stereoselectivity.

SolventPolarityCommon Applications
Dichloromethane (DCM)Polar aproticGeneral purpose, good for many reactions.
Tetrahydrofuran (THF)Polar aproticCan coordinate with cations, influencing reactivity.
TolueneNon-polarOften used for azeotropic removal of water.
Acetonitrile (MeCN)Polar aproticCan influence stereoselectivity in glycosylation reactions.

Q3: What are the best analytical techniques to monitor the reaction progress and characterize the final product?

A3: A combination of techniques is usually necessary:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): Essential for structural elucidation and determination of stereochemistry.

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase: To determine the enantiomeric purity of the final product.

Reaction Monitoring Workflow:

start Start Reaction tlc TLC Monitoring (every 30 min) start->tlc lcms LC-MS Analysis (at 2h, 4h, and completion) tlc->lcms workup Reaction Workup lcms->workup nmr NMR Analysis of Crude Product workup->nmr purification Purification (e.g., Column Chromatography) nmr->purification final_analysis Full Characterization of Pure Product (NMR, HRMS, Chiral HPLC) purification->final_analysis

Caption: A typical workflow for reaction monitoring and product analysis.

References

  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. Available at: [Link]

  • 5-(Hydroxymethyl)oxolane-2,4-diol | C5H10O4 | CID 345751. PubChem. Available at: [Link]

  • Prebiotic Synthesis of 2-Deoxy-D-Ribose from Interstellar Building Blocks Promoted by Amino Esters or Amino Nitriles. ResearchGate. Available at: [Link]

  • Method for producing 2-deoxy-l-ribose. Google Patents.
  • (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. PubChem. Available at: [Link]

  • Studies on the Prebiotic Origin of 2-Deoxy-D-ribose. White Rose eTheses Online. Available at: [Link]

  • A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose. ResearchGate. Available at: [Link]

  • C12 aromatic triol-furoin and diol-furil from bio-based 5-(hydroxymethyl)furfural. Royal Society of Chemistry. Available at: [Link]

  • Methods for 2-Deoxyglycoside Synthesis. ACS Publications. Available at: [Link]

  • Methods for 2-Deoxyglycoside Synthesis. National Institutes of Health. Available at: [Link]

  • Deoxy Sugars: Occurrence and Synthesis. ResearchGate. Available at: [Link]

  • (2Ξ,4Ξ)-2-(Hydroxymethyl)oxolane-2,4-diol. Pharmaffiliates. Available at: [Link]

  • Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. Available at: [Link]

  • Synthesis of oxetanes from diols. ResearchGate. Available at: [Link]

  • Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Royal Society of Chemistry. Available at: [Link]

  • Recent developments in the stereoselective synthesis of deoxy glycosides. Royal Society of Chemistry. Available at: [Link]

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. National Institutes of Health. Available at: [Link]

  • Critical structural perturbations of ribozyme active sites induced by 2. bioRxiv. Available at: [Link]

  • Mechanisms and pathways from recent deoxysugar biosynthesis research. National Institutes of Health. Available at: [Link]

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available at: [Link]

Sources

Technical Support Center: Crystallization of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a polyhydroxylated, highly polar small molecule, this compound presents unique challenges. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Crystallization Attempts

Question 1: I'm seeing no crystal formation at all. My compound remains as a clear solution or a viscous oil. What are the primary reasons for this?

Answer: This is a common challenge with highly polar, water-soluble compounds like this compound. The primary reasons for complete crystallization failure are typically twofold: insufficient supersaturation and high solvation.

  • Insufficient Supersaturation: Crystallization is a process of controlled precipitation from a supersaturated solution.[1][2] If the concentration of your compound is too low, it will remain soluble.

  • High Solvation: The multiple hydroxyl groups on your molecule readily form hydrogen bonds with polar solvents, making it difficult for the molecules to organize into a crystal lattice.

Initial Troubleshooting Steps:

  • Increase Concentration: If you are using a cooling crystallization method, ensure you are starting with a saturated or near-saturated solution at an elevated temperature.[3] For anti-solvent crystallization, a higher initial concentration in the "good" solvent is necessary.

  • Solvent Screening: A systematic solvent screening is crucial. You are looking for a solvent or solvent system where the compound has moderate solubility at high temperatures and low solubility at room temperature or below.[4]

  • Anti-Solvent Addition: This is often a highly effective technique for polar compounds.[1][5] It involves dissolving your compound in a good solvent and then slowly adding a miscible anti-solvent in which the compound is poorly soluble.[5]

Question 2: I'm getting an oil or amorphous precipitate instead of crystals. What's causing this and how can I fix it?

Answer: "Oiling out" or the formation of an amorphous solid is a classic sign of uncontrolled, rapid precipitation. This occurs when the level of supersaturation is too high, causing the compound to crash out of solution before it has time to form an ordered crystal lattice.[6]

Causality and Solutions:

  • Rapid Cooling: If you are cooling the solution too quickly, you are generating supersaturation too fast. A slower, more controlled cooling rate is essential.[3][7]

  • Fast Anti-Solvent Addition: The rate of anti-solvent addition directly impacts the rate of supersaturation. A slow, dropwise addition with vigorous stirring is critical to maintain a controlled level of supersaturation.[6]

  • Solvent Polarity Mismatch: A large difference in polarity between your solvent and anti-solvent can induce oiling out. Consider using an anti-solvent with a polarity closer to your primary solvent.

Advanced Troubleshooting & Optimization

Question 3: My crystals are very small, like a fine powder, leading to difficult filtration and drying. How can I grow larger crystals?

Answer: The formation of microcrystals is typically a result of excessive nucleation sites and insufficient time for crystal growth.[8] To obtain larger crystals, you need to control the nucleation process and promote slower crystal growth.

Strategies for Larger Crystals:

  • Seeding: This is one of the most powerful techniques to control crystallization.[2][9] By introducing a small number of seed crystals into a slightly supersaturated solution, you provide a template for crystal growth, reducing the likelihood of spontaneous nucleation.[10][11]

  • Slower Cooling/Anti-Solvent Addition: As mentioned previously, a slower rate of generating supersaturation will favor the growth of existing crystals over the formation of new ones.[12]

  • Temperature Cycling: This technique involves cycling the temperature of the slurry up and down. The slight increase in temperature dissolves the smallest, most unstable crystals, and upon cooling, the solute deposits onto the larger, more stable crystals.

Question 4: I'm concerned about impurities co-crystallizing with my product. How can I minimize this?

Answer: Impurities can significantly impact crystal growth, morphology, and purity.[13][14] They can act as nucleation inhibitors or become incorporated into the crystal lattice.

Minimizing Impurity Incorporation:

  • Controlled Crystallization: A slow and controlled crystallization process provides more opportunities for impurities to be excluded from the growing crystal lattice.[11]

  • Wash Step: After filtration, a carefully chosen wash solvent is critical. The ideal wash solvent should be one in which your product is sparingly soluble, but the impurities are highly soluble.

  • Recrystallization: If purity is a major concern, a second crystallization step may be necessary.

Question 5: What are some good starting points for solvent systems for a molecule like this compound?

Answer: Given the polar nature of this molecule, you will likely need to explore polar solvents and anti-solvent systems.

Solvent Type Examples Rationale
Good Solvents (for initial dissolution) Methanol, Ethanol, Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[15]These polar solvents are likely to dissolve your compound due to the multiple hydroxyl groups.
Anti-Solvents (to induce crystallization) Acetone, Acetonitrile, Isopropanol, Ethyl Acetate, DichloromethaneThese solvents are less polar and will reduce the solubility of your compound when added to a solution in a "good" solvent.
Single Solvent Systems (for cooling crystallization) Ethanol/Water mixtures, IsopropanolA single solvent or a pre-mixed solvent system where the compound has moderate solubility at elevated temperatures can also be effective.

It is highly recommended to perform small-scale solubility tests before committing to a large-scale crystallization.

Experimental Protocols & Diagrams

Protocol 1: Anti-Solvent Crystallization with Seeding
  • Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., methanol) at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add an anti-solvent (e.g., acetone) dropwise with vigorous stirring until the solution becomes slightly turbid.

  • Add a small amount of seed crystals of the desired crystalline form.

  • Continue the slow, dropwise addition of the anti-solvent.

  • Once a significant amount of precipitate has formed, allow the mixture to stir at room temperature for a few hours to allow for complete crystallization.

  • Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for crystallization issues.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Chemistry For Everyone. (2024, May 29). How Does Seeding Help Crystallization? [Video]. YouTube. Retrieved from [Link]

  • Allahyarov, E., et al. (2015). Crystallization seeds favour crystallization only during initial growth. Nature Communications, 6, 7110. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved from [Link]

  • Proprep. (n.d.). Discuss the technique of seeding in crystallization processes and its role in controlling crystal growth. Retrieved from [Link]

  • Damour, C., Benne, M., & Grondin-Perez, B. (n.d.). INFLUENCE OF THE IMPURITIES ON THE SUCROSE CRYSTAL GROWTH ON A CRYSTALLISATION PILOT PAN. CABI Digital Library. Retrieved from [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Unknown. (n.d.). crystallization of small molecules. Retrieved from [Link]

  • LACCEI. (2007). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • MDPI. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Processes. Retrieved from [Link]

  • Concept Research Foundation. (2015). Influence of Impurities in Sugar Technology. Retrieved from [Link]

  • Quora. (2022). What is the effect of a seed crystal on the process of crystallization? Retrieved from [Link]

  • National Institutes of Health. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Retrieved from [Link]

  • Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of impurities on sucrose crystal shape and growth. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of impurities on the crystallization of dextrose monohydrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The incorporation of impurities into sucrose crystals during the crystallisation process. Retrieved from [Link]

  • Unknown. (2006). Crystallisation Techniques. Retrieved from [Link]

  • ResearchGate. (2015). How do I make a crystal of highly polar compounds? Retrieved from [Link]

  • National Institutes of Health. (2016). Crystal structure of (+)-N-[(1R,5S,6S,9S)-5-hydroxymethyl-3,3,9-trimethyl-8-oxo-2,4,7-trioxabicyclo[4.3.0]nonan-9-yl]acetamide. Acta Crystallographica Section E. Retrieved from [Link]

  • ResearchGate. (2013). How to crystallize the natural compounds from plant extracts? Retrieved from [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. Retrieved from [Link]

  • National Institutes of Health. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R,4S,5S)-2-(dihydroxymethyl)-5-(hydroxymethyl)oxolane-3,4-diol. Retrieved from [Link]

Sources

Technical Support Center: Purification of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important chiral building block. As a highly functionalized, polyhydroxylated molecule, achieving high purity can be a significant challenge. This resource consolidates field-proven insights and best practices to help you navigate these complexities.

Introduction to Purification Challenges

This compound, a stereoisomer of 2-deoxy-L-ribofuranose, is a valuable chiral intermediate in pharmaceutical synthesis. Its purification is often complicated by the presence of various impurities stemming from its synthesis. The lack of a directing group at the C-2 position during synthesis can lead to the formation of stereoisomeric impurities, which are often difficult to separate due to their similar physical properties.

Common impurities may include:

  • Diastereomers: Isomers with different stereochemistry at the C-4 and C-5 positions.

  • Anomers: Epimers at the anomeric carbon (C-2), which can exist in equilibrium.

  • Unreacted Starting Materials: Precursors from the synthetic route.

  • Reagents and By-products: Compounds introduced or formed during the reaction, such as activating agents or products of side reactions.

  • Degradation Products: Resulting from the instability of the target molecule under certain conditions.

This guide will provide a structured approach to identifying and removing these impurities through common purification techniques.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem when recrystallizing highly polar, low-melting point compounds. It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. Here are several strategies to address this:

  • Increase the Solvent Volume: The primary reason for oiling out is that the solution is too concentrated. Add more of the hot solvent to decrease the saturation point.

  • Slow Cooling: Rapid cooling can shock the solution, promoting oil formation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can help slow the cooling process.

  • Solvent Polarity Adjustment: If using a solvent pair (e.g., ethanol/water), you may have added too much of the anti-solvent. Re-heat the solution to dissolve the oil and add a small amount of the better solvent to reduce the overall anti-solvent concentration.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can act as nucleation sites. Alternatively, add a "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[1][2][3][4][5]

Q2: No crystals are forming even after the solution has cooled completely. What are the likely causes and solutions?

A2: The failure to form crystals usually indicates that the solution is not supersaturated or that nucleation is inhibited.

  • Excess Solvent: You may have used too much solvent, preventing the solution from reaching saturation upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Nucleation: As mentioned above, scratching the flask or adding a seed crystal can initiate crystallization in a supersaturated solution.

  • Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to screen for a more suitable solvent or solvent pair. For highly polar compounds, consider solvent systems like methanol, ethanol, isopropanol, or mixtures with water or ethyl acetate.

Q3: The purity of my compound does not improve after recrystallization. Why is this happening?

A3: This suggests that the impurities have similar solubility properties to your target compound or that co-crystallization is occurring.

  • Choice of Solvent: The solvent may be dissolving both the desired compound and the impurities. Experiment with different solvents to find one that selectively crystallizes your product.

  • Consider Chromatography: If recrystallization is ineffective, especially for removing isomeric impurities, chromatographic methods like flash chromatography or preparative HPLC are more suitable.

Chromatography Issues

Q4: I am having trouble getting good separation of my compound from its diastereomers using column chromatography. What can I do?

A4: Separating diastereomers can be challenging due to their similar polarities. Here are some tips for improving separation:

  • Stationary Phase: For highly polar compounds, standard silica gel may not provide sufficient resolution. Consider using a more polar stationary phase, such as diol-functionalized silica, or a reversed-phase C18 column with a highly aqueous mobile phase.

  • Mobile Phase Optimization:

    • Normal Phase: A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) may be effective. Fine-tuning the solvent ratio is critical.

    • Reversed Phase: A mobile phase of acetonitrile and water or methanol and water is a good starting point. A shallow gradient can improve resolution.

  • Chiral Chromatography: For difficult separations of stereoisomers, chiral stationary phases (CSPs) are highly effective. Polysaccharide-based CSPs are often used for the separation of polar compounds.[6][7][8][9][10]

Q5: My compound elutes at the solvent front during reversed-phase HPLC. How can I increase its retention?

A5: This is a common issue for very polar analytes on non-polar stationary phases.

  • Highly Aqueous Mobile Phase: Use a mobile phase with a high percentage of water. Some C18 columns are specifically designed for use with 100% aqueous mobile phases.

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds. HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[11]

  • Ligand-Exchange Chromatography: This technique is particularly useful for separating sugars and sugar alcohols. It typically employs a column packed with a cation-exchange resin in the calcium or lead form and uses water as the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of a highly polar solid. The choice of solvent is critical and may require preliminary screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: HPLC Purification and Purity Analysis

This protocol outlines a general approach for the purification and analysis of this compound using HPLC. The specific column and mobile phase will need to be optimized for your particular impurity profile.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) or evaporative light scattering (ELS) detector. A UV detector may be used if the impurities possess a chromophore.

  • Preparative or analytical HPLC column (e.g., HILIC, reversed-phase C18 for polar analytes, or a chiral column).

Method Development - HILIC:

  • Column: HILIC column (e.g., silica, amide, or diol stationary phase).

  • Mobile Phase: A: Acetonitrile; B: Water.

  • Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the water content.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.

  • Detector: RI or ELS.

Purity Analysis:

  • Prepare a standard solution of your purified compound at a known concentration.

  • Inject the standard and the purified sample into the HPLC system.

  • Determine the purity of your sample by calculating the peak area percentage of the main peak relative to the total area of all peaks.

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
WaterHighVery HighPoor
MethanolModerateHighGood
EthanolLowHighExcellent
IsopropanolVery LowModerateGood
Ethyl AcetateInsolubleLow-
AcetoneHighHighPoor
DichloromethaneInsolubleInsoluble-
HexaneInsolubleInsoluble-
Ethanol/Water (9:1) LowHighExcellent

This table provides illustrative data; actual results may vary.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization Initial Purification Purity_Check Purity Check (HPLC, NMR) Recrystallization->Purity_Check Chromatography Chromatography (Flash or HPLC) Chromatography->Purity_Check Purity_Check->Chromatography Further Purification Needed Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Meets Specs RecrystallizationTroubleshooting cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oil Solutions for Oiling Out Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Outcome Cool->Result Crystals Crystals Form Result->Crystals Success NoCrystals No Crystals Result->NoCrystals Problem Oil Oils Out Result->Oil Problem Evaporate Evaporate some solvent NoCrystals->Evaporate Scratch Scratch flask / Add seed crystal NoCrystals->Scratch AddSolvent Add more solvent Oil->AddSolvent SlowCool Cool more slowly Oil->SlowCool Evaporate->Cool Scratch->Cool AddSolvent->Dissolve SlowCool->Cool

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

  • Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34–42. [Link]

  • Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(16), 7936-7983. [Link]

  • Semantic Scholar. (n.d.). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Retrieved January 12, 2026, from [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(11), 1133-1143. [Link]

  • ResearchGate. (n.d.). Multigram Synthesis of Diastereomerically Pure Tetrahydrofuran-diols. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Separation of sugar isomers. a LC peak resolution of sugar alcohol and.... Retrieved January 12, 2026, from [Link]

  • Pfaendtner, J., & McClain, B. L. (2017). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. ACS Chemical Biology, 12(1), 26-36. [Link]

  • ResearchGate. (n.d.). Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier. Retrieved January 12, 2026, from [Link]

  • Strieth-Kalthoff, F., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(40), 9344-9351. [Link]

  • Skoog, B. (1970). A procedure for the isolation and determination of deoxyribose derivatives. European Journal of Biochemistry, 17(2), 202-208. [Link]

  • Reshma, M. V., et al. (2014). Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jaggery. International Food Research Journal, 21(4), 1493-1498. [Link]

  • ChemistryViews. (2014, June 30). Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). A procedure for the isolation and determination of deoxyribose derivatives. Retrieved January 12, 2026, from [Link]

  • Qian, X. (2006). Stereoselective Synthesis of Substituted Tetrahydrofurans and Studies of Myrmicarin Alkaloids. University of California, Riverside.
  • Pinto, A. C., et al. (2017). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 22(5), 783. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved January 12, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Method for producing 2-deoxy-l-ribose.
  • SciSpace. (2016). Method for preparing 2-deoxy-D-ribose. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]

  • Scribd. (n.d.). Chiral Drug Separation. Retrieved January 12, 2026, from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Deoxyglycosides. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. Retrieved January 12, 2026, from [Link]

  • MDPI. (2019). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. [Link]

  • PubMed. (2009). Recent advances in the synthesis of 2-deoxy-glycosides. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (2014). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of 2-Deoxy and 2,3-Dideoxy-hexoses. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic approaches to 2,5-bis(hydroxymethyl)furan (BHMF): a stable bio-based diol. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Enhancing Cellular Uptake of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the biological uptake of (2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the experimental challenges associated with this hydrophilic small molecule.

Introduction

This compound is a polar molecule with significant potential in various therapeutic areas, including as a neoplasm inhibitor and bactericide, and as a nucleoside analog with potential antiviral and anticancer properties. However, its inherent hydrophilicity poses a significant challenge to its cellular uptake, as it cannot readily diffuse across the lipophilic cell membrane.[1][2][3] This often results in low intracellular concentrations and reduced efficacy in experimental settings.

This guide provides a comprehensive resource to overcome these challenges, offering detailed protocols and troubleshooting advice for various delivery strategies. We will delve into the underlying principles of these techniques, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and delivery of this compound.

Q1: Why is the cellular uptake of this compound inherently low?

A1: The molecule's structure contains multiple hydroxyl (-OH) groups, making it highly polar and hydrophilic. Cell membranes are primarily composed of a hydrophobic lipid bilayer, which acts as a barrier to the passive diffusion of such polar molecules.[1][2] Consequently, specialized delivery strategies are often required to achieve therapeutic intracellular concentrations.

Q2: What are the primary strategies to enhance the cellular uptake of this compound?

A2: The main approaches focus on overcoming the lipid membrane barrier. These include:

  • Liposomal Encapsulation: Entrapping the molecule within lipid-based vesicles (liposomes) that can fuse with the cell membrane.

  • Nanoparticle Conjugation: Attaching the molecule to the surface of or encapsulating it within nanoparticles that can be internalized by cells.

  • Cell-Penetrating Peptides (CPPs): Covalently linking the molecule to short peptides that are actively transported across the cell membrane.[4]

  • Prodrug Approach: Modifying the molecule to a more lipophilic form that can cross the membrane and is then converted to the active compound intracellularly.[2]

Q3: Is the uptake of this compound likely mediated by any specific cellular transporters?

A3: Yes, as a nucleoside analog, its transport into the cell is likely facilitated by specific membrane proteins known as nucleoside transporters (NTs).[3][5] The two major families are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[5] Understanding the expression and activity of these transporters in your specific cell model is crucial for troubleshooting uptake issues.

Q4: How can I determine the intracellular concentration of this compound?

A4: Quantifying intracellular concentrations can be challenging. A common method involves cell lysis followed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to separate and quantify the compound from the cellular matrix. It is essential to develop a robust protocol that includes thorough washing of the cells to remove any compound adsorbed to the outer membrane.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.

Troubleshooting Low Intracellular Concentration

Q: My results show very low intracellular levels of the compound, even after applying a delivery system. What are the potential causes and how can I troubleshoot this?

A: Low intracellular concentration is a common hurdle. The underlying cause can be multifaceted. Here’s a systematic approach to troubleshooting:

1. Is the Delivery System Working as Expected?

  • Liposomes:

    • Problem: Low encapsulation efficiency. For hydrophilic drugs, this is a frequent issue.

    • Solution: Optimize your liposome formulation and preparation method. Factors to consider include lipid composition, drug-to-lipid ratio, and the hydration method. See the detailed protocol in Part 3 for optimization strategies. You can assess encapsulation efficiency using techniques like size-exclusion chromatography or dialysis to separate free from encapsulated drug.

  • Nanoparticles:

    • Problem: Inefficient drug loading or conjugation. The hydrophilic nature of the compound can make loading into hydrophobic polymer cores difficult.[6]

    • Solution: For encapsulation, consider techniques like flash nanoprecipitation, which has shown success with hydrophilic molecules.[7] For surface conjugation, ensure your chosen chemistry is efficient and that you have the correct functional groups on both the nanoparticle and the compound.

  • CPPs:

    • Problem: Inefficient conjugation or cleavage of the CPP-drug linker.

    • Solution: Verify the conjugation chemistry using analytical methods like MS or NMR. If using a cleavable linker, ensure the intracellular conditions of your target cells are suitable for its cleavage.

2. Is the Compound Stable Under Experimental Conditions?

  • Problem: The compound may be degrading in the cell culture medium or intracellularly.

  • Solution: Assess the stability of the compound in your experimental medium over the time course of your experiment using HPLC. If intracellular degradation is suspected, consider using metabolic inhibitors (if appropriate for your experimental question) to see if this increases the measured concentration.

3. Could Nucleoside Transporters Be a Limiting Factor?

  • Problem: As a nucleoside analog, the compound's uptake may be dependent on ENTs or CNTs.[3][5] These transporters can become saturated at high concentrations of the compound or may be expressed at low levels in your cell line.

  • Solution:

    • Assess Transporter Expression: Use techniques like qPCR or Western blotting to determine the expression levels of key nucleoside transporters (e.g., ENT1, CNT1) in your cell model.

    • Competition Assays: Perform uptake experiments in the presence of known substrates of nucleoside transporters (e.g., uridine, adenosine). A decrease in the uptake of your compound in the presence of these competitors would suggest transporter-mediated uptake.

    • Transporter Inhibition: Use known inhibitors of ENTs (e.g., dipyridamole) to see if this reduces the uptake of your compound.

4. Is the Compound Being Actively Effluxed from the Cells?

  • Problem: Cells possess efflux pumps, such as P-glycoprotein (P-gp), that can actively remove foreign compounds, reducing their intracellular accumulation.

  • Solution: Conduct your uptake experiment in the presence of a broad-spectrum efflux pump inhibitor (e.g., verapamil). A significant increase in intracellular concentration would indicate that efflux is a contributing factor.

Logical Flow for Troubleshooting Low Uptake

Caption: A systematic workflow for diagnosing and addressing low intracellular concentrations.

Troubleshooting Poor Cell Viability

Q: I'm observing significant cytotoxicity after treating my cells with the delivery vehicle-compound complex. How can I determine the cause and mitigate it?

A: It is crucial to distinguish between the toxicity of the compound itself and the toxicity of the delivery vehicle.

1. Deconvoluting the Source of Toxicity:

  • Run Proper Controls: Always include controls for the delivery vehicle alone (e.g., empty liposomes or nanoparticles) at the same concentration used in your experiments. This will allow you to assess the inherent toxicity of the delivery system.

  • Dose-Response Curves: Perform dose-response experiments for the free compound, the empty delivery vehicle, and the compound-loaded vehicle. This will help you determine the IC50 (half-maximal inhibitory concentration) for each and identify if the delivery system is exacerbating the compound's toxicity.

2. Optimizing for Better Biocompatibility:

  • Liposomes:

    • Problem: Certain lipids or high concentrations of cationic lipids can be toxic.

    • Solution: Screen different lipid compositions. For example, including cholesterol can stabilize the liposomes and reduce leakage of the encapsulated drug. If using cationic lipids for enhanced uptake, titrate their concentration to find a balance between transfection efficiency and toxicity.

  • Nanoparticles:

    • Problem: The polymer itself, residual organic solvents from synthesis, or the nanoparticle size and charge can contribute to toxicity.

    • Solution: Ensure your nanoparticle preparation is thoroughly purified to remove any unreacted monomers or solvents. Consider coating your nanoparticles with a biocompatible polymer like polyethylene glycol (PEG) to reduce non-specific interactions with cells.

  • CPPs:

    • Problem: Some CPPs, particularly at high concentrations, can disrupt cell membranes and cause toxicity.

    • Solution: Perform a dose-response curve for the CPP alone to determine its toxicity profile in your cell line. If toxicity is an issue, consider using a lower concentration or exploring different CPP sequences known for lower toxicity.

Experimental Design for Assessing Cytotoxicity

Cytotoxicity_Troubleshooting cluster_controls Experimental Arms cluster_assays Readouts cluster_analysis Analysis Cells Alone Cells Alone Viability Assay (e.g., MTT, Resazurin) Viability Assay (e.g., MTT, Resazurin) Cells Alone->Viability Assay (e.g., MTT, Resazurin) Free Compound Free Compound Free Compound->Viability Assay (e.g., MTT, Resazurin) Empty Vehicle Empty Vehicle Empty Vehicle->Viability Assay (e.g., MTT, Resazurin) Compound + Vehicle Compound + Vehicle Compound + Vehicle->Viability Assay (e.g., MTT, Resazurin) Compare Dose-Response Curves Compare Dose-Response Curves Viability Assay (e.g., MTT, Resazurin)->Compare Dose-Response Curves Apoptosis Assay (e.g., Annexin V/PI) Apoptosis Assay (e.g., Annexin V/PI) Identify Source of Toxicity Identify Source of Toxicity Compare Dose-Response Curves->Identify Source of Toxicity Optimize Vehicle Formulation Optimize Vehicle Formulation Identify Source of Toxicity->Optimize Vehicle Formulation Vehicle is toxic Adjust Compound Dose Adjust Compound Dose Identify Source of Toxicity->Adjust Compound Dose Compound is toxic

Caption: A flowchart for systematically evaluating and mitigating cytotoxicity in drug delivery experiments.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key delivery strategies discussed.

Protocol 1: Liposomal Encapsulation of this compound via Thin-Film Hydration

This protocol is adapted from established methods for encapsulating hydrophilic drugs.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the chosen phospholipid and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 phospholipid to cholesterol.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature (e.g., 60°C for DSPC) to evaporate the chloroform.

    • A thin, uniform lipid film should form on the inner surface of the flask. Continue evaporation under vacuum for at least 1 hour to remove all residual solvent.

  • Hydration:

    • Prepare a solution of this compound in the hydration buffer at the desired concentration.

    • Warm the hydration buffer to a temperature above the lipid transition temperature.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask vigorously (e.g., by vortexing or manual shaking) to disperse the lipid film, forming multilamellar vesicles (MLVs). Allow the mixture to hydrate for at least 1 hour at the elevated temperature, with intermittent agitation.

  • Size Reduction (Extrusion):

    • To create unilamellar vesicles of a defined size, the MLV suspension is extruded.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process should also be performed at a temperature above the lipid transition temperature.

  • Removal of Unencapsulated Compound:

    • Separate the liposomes containing the encapsulated compound from the free compound in the external buffer.

    • This can be achieved by dialysis against a large volume of fresh buffer or by size-exclusion chromatography.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated compound by lysing a known volume of the purified liposome suspension (e.g., with a detergent like Triton X-100) and then measuring the compound concentration via HPLC or another suitable analytical method.

    • Calculate the encapsulation efficiency (%EE) as: %EE = (Amount of encapsulated drug / Total initial amount of drug) x 100

Table 1: Troubleshooting Liposome Encapsulation Efficiency

Problem Potential Cause Suggested Solution
Low %EE Insufficient hydration time or temperature.Ensure hydration is performed above the lipid transition temperature for at least 1 hour with agitation.
Improper drug-to-lipid ratio.Optimize the ratio. A higher lipid concentration may be needed to encapsulate more of the hydrophilic drug.
Liposome leakage during extrusion.Ensure extrusion is performed at the correct temperature. Excessive pressure can also cause leakage.
Heterogeneous size Insufficient number of extrusion passes.Increase the number of passes through the extruder.
Inconsistent temperature during extrusion.Maintain a constant temperature above the lipid transition temperature throughout the extrusion process.
Protocol 2: Covalent Conjugation to Polymeric Nanoparticles

This protocol provides a general framework for conjugating a small molecule with a hydroxyl group to carboxylated polymeric nanoparticles using carbodiimide chemistry.

Materials:

  • Carboxyl-functionalized polymeric nanoparticles (e.g., PLGA-COOH)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Centrifugal filter units for nanoparticle purification

Procedure:

  • Nanoparticle Activation:

    • Resuspend the carboxylated nanoparticles in the activation buffer.

    • Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC/NHS to the carboxyl groups on the nanoparticles is typically used.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an amine-reactive NHS ester.

  • Conjugation Reaction:

    • (Note: This step requires a derivative of the target compound with a primary amine. If your compound does not have a free amine, it will need to be chemically modified first, or a different conjugation chemistry targeting the hydroxyl groups should be employed.)

    • If using an amine-derivatized version of the compound, dissolve it in the reaction buffer.

    • Add the activated nanoparticles to the amine-containing compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small molecule with a primary amine (e.g., Tris buffer or ethanolamine).

    • Purify the conjugated nanoparticles from unreacted compound and coupling reagents. This is typically done by repeated centrifugation and resuspension using centrifugal filter units.

  • Characterization:

    • Confirm successful conjugation by measuring the change in nanoparticle size and zeta potential using DLS.

    • Quantify the amount of conjugated compound. This can be done by hydrolyzing the ester bond to release the compound and then quantifying it by HPLC, or by using a fluorescently tagged version of the compound for easier quantification.

Protocol 3: Attachment to Cell-Penetrating Peptides (CPPs)

This protocol outlines a general strategy for attaching a small molecule to a CPP via a cleavable disulfide linker, which can be reduced in the intracellular environment.

Materials:

  • CPP with a single cysteine residue (e.g., Tat-Cys)

  • This compound modified with a thiol-reactive group (e.g., maleimide).

  • Reaction Buffer (e.g., PBS with EDTA, pH 7.0)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the cysteine-containing CPP in the reaction buffer.

    • Dissolve the maleimide-activated this compound in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Conjugation:

    • Mix the CPP and the activated compound solutions. A slight molar excess of the activated compound is often used.

    • Allow the reaction to proceed at room temperature for 1-2 hours. The thiol group on the cysteine will react with the maleimide group to form a stable thioether bond.

  • Purification:

    • Purify the CPP-compound conjugate from unreacted starting materials using reverse-phase HPLC.

  • Verification:

    • Confirm the identity and purity of the final conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Cellular Experiments:

    • Treat cells with the purified conjugate. The disulfide bond in the linker is designed to be cleaved by the reducing environment of the cytoplasm (e.g., by glutathione), releasing the free compound.

References

  • Hogarth, C., et al. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B. [Link]

  • Li, Y., et al. (2018). Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. MDPI. [Link]

  • Moreno-Vargas, L., et al. (2024). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI. [Link]

  • Zhang, R., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. National Institutes of Health. [Link]

  • Gupta, B., et al. (2005). Covalent conjugation and non-covalent complexation strategies for intracellular delivery of proteins using cell-penetrating peptides. ScienceDirect. [Link]

  • Mackay, J. A., et al. (2009). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. National Institutes of Health. [Link]

  • Hawthorne, D., et al. (2022). Sustained and targeted delivery of hydrophilic drug compounds: A review of existing and novel technologies from bench to bedside. ResearchGate. [Link]

  • Wikipedia. (n.d.). Drug metabolism. Wikipedia. [Link]

  • Sun, X., et al. (2011). Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates. Royal Society of Chemistry. [Link]

  • Zhang, R., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Zhu, S., et al. (2015). Shaping Nanoparticles with Hydrophilic Compositions and Hydrophobic Properties as Nanocarriers for Antibiotic Delivery. ACS Publications. [Link]

  • Mazzotta, F., et al. (2024). Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Royal Society of Chemistry. [Link]

  • Ferguson, C. T. J., et al. (2023). Functionalization of polymeric nanoparticles with targeting VNAR ligands using vinyl sulfone conjugation. Royal Society of Chemistry. [Link]

  • Kos, P., et al. (2017). Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. ACS Publications. [Link]

  • Patil, S. D., et al. (2025). Advancing Therapeutic Strategies with Polymeric Drug Conjugates for Nucleic Acid Delivery and Treatment. National Institutes of Health. [Link]

  • Ramsey, J. D., et al. (2013). Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System. National Institutes of Health. [Link]

  • Salunke, S., et al. (2022). Strategies to improve CPP internalization and intracellular delivery of the carried nucleic acids. ResearchGate. [Link]

  • Wang, T., et al. (2022). Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. National Institutes of Health. [Link]

  • Le, T. T., et al. (2023). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI. [Link]

  • Pastor-Anglada, M., & Pérez-Torras, S. (2015). Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets. Frontiers in Pharmacology. [Link]

  • Naes, E. R., et al. (2025). Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2. PubMed. [Link]

  • Naes, E. R., et al. (2025). Experimental and Computational Approaches for Evaluating Molecule Interactions with Equilibrative Nucleoside Transporters 1 and 2. National Institutes of Health. [Link]

  • AZoLifeSciences. (2025). What are Nucleoside Analogs?. AZoLifeSciences. [Link]

  • Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. National Institutes of Health. [Link]

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Preventing degradation of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol during storage

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Preserving the Integrity of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol.

Introduction: The Challenge of Stability

Welcome to the technical support center for this compound. As a furanose derivative, this molecule possesses a five-membered ring structure that, while crucial for its biological function, is susceptible to various degradation pathways.[1] Its stability is not merely a matter of maintaining purity; it is fundamental to ensuring experimental reproducibility, therapeutic efficacy, and safety in drug development. This guide is designed by application scientists for researchers in the field. It moves beyond simple storage instructions to provide a deeper understanding of the molecule's behavior, offering practical, evidence-based solutions to common stability challenges.

Section 1: Core Storage Protocols & FAQs

This section provides direct answers and protocols for the optimal storage of your compound.

FAQ 1: What are the ideal long-term storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored under conditions that minimize molecular mobility and exposure to environmental catalysts of degradation. The primary goals are to prevent hydrolysis, oxidation, and thermal decomposition.

Causality: As a polyhydroxy compound, it is hygroscopic. Absorbed moisture can initiate hydrolysis by facilitating the opening of the furanose ring.[2] Lower temperatures drastically reduce the rates of all chemical reactions, preserving the compound's integrity. An inert atmosphere is critical because the open-chain aldehyde form, which exists in equilibrium with the cyclic form, is highly susceptible to oxidation.[3]

Table 1: Recommended Storage Conditions for Solid Compound

ParameterRecommendationRationale
Temperature -20°C or -80°CSlows all degradation kinetics.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the hemiacetal and hydroxyl groups.
Light Amber Vial / In the DarkProtects against potential photolytic degradation.
Container Tightly sealed, low-bleed vialPrevents moisture ingress and contamination.
State Lyophilized or Crystalline SolidMaximizes stability compared to amorphous solids or solutions.

FAQ 2: I need to use the compound in solution. What is the best way to prepare and store stock solutions?

Storing this compound in solution is inherently less stable than storing it as a solid. The choice of solvent and pH are critical variables that must be controlled.

Causality: In aqueous solutions, the compound exists in equilibrium between its cyclic furanose form and the more reactive open-chain aldehyde form.[3][4] This equilibrium is sensitive to pH. Acidic or basic conditions can catalyze both ring-opening and subsequent degradation reactions like dehydration or oxidation.[5] Aprotic solvents like anhydrous DMSO can offer better stability by preventing hydrolysis, but moisture must be strictly excluded.

Recommended Protocol for Stock Solution Preparation & Storage:

  • Solvent Selection:

    • Aqueous: Use a buffered solution, ideally at pH 6.0-7.0 . A phosphate or citrate buffer is suitable. Avoid acidic or basic conditions.

    • Organic: For non-aqueous experiments, use anhydrous, research-grade DMSO or DMF.

  • Preparation:

    • Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount quickly.

    • Dissolve in the chosen solvent. If using an aqueous buffer, ensure it has been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/acetone bath.

    • Store at -80°C .

    • Crucially: Use each aliquot only once. After thawing, any unused portion should be discarded. Repeated warming and cooling can accelerate degradation.

Section 2: Troubleshooting Degradation Issues

This section addresses common problems encountered during storage and use, providing a logical framework for diagnosis.

FAQ 3: My stored sample (solid or solution) has developed a yellow or brown tint. What is the cause?

This is a classic sign of carbohydrate degradation. The discoloration is typically caused by the formation of furfural derivatives and subsequent polymerization, a process often initiated by heat or acidic conditions.[2]

Causality: Under stress (e.g., elevated temperature, low pH), the furanose diol can undergo acid-catalyzed dehydration. This process eliminates water molecules, leading to the formation of highly conjugated systems like furfurals, which are often colored. These reactive molecules can then polymerize into dark-colored, complex mixtures.

Troubleshooting Steps:

  • Review Storage Conditions: Was the sample exposed to elevated temperatures, even for a short period? Was it stored in an acidic solution?

  • Analytical Confirmation: Acquire a UV-Vis spectrum of the sample. Furfural-type compounds typically exhibit strong absorbance between 270-290 nm.

  • Action: The sample is likely significantly degraded and should be discarded. Review your storage and handling protocols to prevent recurrence.

FAQ 4: My post-storage analysis (HPLC, NMR) shows new, unexpected peaks. What are they?

The appearance of new peaks indicates the formation of degradation products or isomers. The identity of these peaks can provide clues to the degradation pathway.

TroubleshootingWorkflow start Unexpected peaks observed in post-storage analysis check_hplc Analyze by HPLC-MS start->check_hplc peak_profile What is the peak profile? check_hplc->peak_profile early_elution Early-eluting polar peaks? peak_profile->early_elution Yes late_elution Late-eluting non-polar peaks? peak_profile->late_elution Yes same_mass Peaks with identical mass (isomers)? peak_profile->same_mass Yes hydrolysis Likely Hydrolysis Product (Open-chain form) early_elution->hydrolysis oxidation Likely Oxidation Product (e.g., Carboxylic Acid) early_elution->oxidation dehydration Likely Dehydration Product (e.g., Furfural derivative) late_elution->dehydration epimerization Likely Epimers/Anomers same_mass->epimerization

Possible Identities of New Peaks:

  • Isomers (Epimers/Anomers): The compound can isomerize at its stereocenters, particularly the anomeric carbon (C2), under mild acidic or basic conditions. These isomers will have the same mass but different retention times.

  • Open-Chain Form: The hydrolyzed, acyclic aldehyde form may be detected, especially if derivatization techniques are used for GC-MS analysis.[6][7]

  • Oxidation Products: If exposed to oxygen, the aldehyde group can be oxidized to a carboxylic acid, or hydroxyl groups can be oxidized to ketones. These products will have a higher mass.

  • Dehydration Products: As discussed in FAQ 3, these are lower-mass products resulting from the loss of water.

Section 3: Validating Stability - Protocols & Methods

Proactive stability assessment is crucial for any research program. Forced degradation studies are an industry-standard method to predict long-term stability and develop stability-indicating analytical methods.[5][8][9][10]

FAQ 5: How do I perform a forced degradation study to understand my compound's stability limits?

A forced degradation (or stress testing) study intentionally exposes the compound to harsh conditions to accelerate decomposition.[11] The goal is to achieve 10-20% degradation to identify likely degradation products and pathways.[9]

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare several identical solutions of the compound (e.g., 1 mg/mL) in a neutral aqueous buffer.

  • Stress Conditions: Expose individual samples to the following conditions. Include a control sample stored at -80°C.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Stress: Incubate at 80°C for 48 hours in the dark.

    • Photostability: Expose to a calibrated light source (ICH Q1B guidelines) for a specified duration.

  • Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, by a suitable stability-indicating method (e.g., HPLC with UV and MS detection).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. This information reveals the compound's vulnerabilities.

FAQ 6: Which analytical techniques are best for monitoring the stability of this compound?

A combination of chromatographic and spectroscopic methods is required for a comprehensive stability assessment.

Table 2: Recommended Analytical Methods for Stability Monitoring

MethodApplicationNotes
HPLC-RI Quantifies the parent compound and non-chromophoric degradants.Refractive Index (RI) detection is universal for carbohydrates but requires isocratic elution.
HPLC-MS Identifies and quantifies degradants by mass.The most powerful technique for structural elucidation of unknown peaks.[12]
GC-MS Analyzes volatile derivatives of the compound and its degradants.Requires derivatization (e.g., silylation or acetylation) to make the polar compound volatile.[13]
NMR Spectroscopy Provides detailed structural information on the parent compound and isolated degradants.Useful for confirming the structure of major degradation products.[6]

Section 4: The Chemistry of Degradation

Understanding the underlying chemical mechanisms is key to designing effective stabilization strategies.

FAQ 7: What are the primary chemical pathways through which this compound degrades?

The degradation is primarily driven by the chemistry of its hemiacetal and polyol functionalities. The main pathways are hydrolysis, oxidation, and dehydration.

DegradationPathways open_chain open_chain oxidation oxidation open_chain->oxidation [O] (e.g., O₂, H₂O₂) dehydration dehydration open_chain->dehydration H⁺, Heat (-H₂O)

  • Hydrolysis (Ring Opening): The furanose ring is a cyclic hemiacetal, which exists in a dynamic equilibrium with its open-chain aldehyde-polyol form.[3] This reaction is the gateway to further degradation and is catalyzed by both acid and base. While the equilibrium in neutral water heavily favors the cyclic form, the small amount of the open-chain aldehyde is often the most reactive species.

  • Oxidation: The aldehyde group of the open-chain form is readily oxidized to a carboxylic acid, especially in the presence of atmospheric oxygen or other oxidizing agents. This is a common pathway for loss of potency.

  • Dehydration: Under acidic conditions and/or heat, the polyol structure can undergo elimination of water molecules. This leads to the formation of unsaturated, conjugated systems, most notably furfural-type structures, which are often colored and can polymerize.[2]

By controlling the key parameters of Temperature, pH, Atmosphere, and Moisture, you can effectively limit these degradation pathways and ensure the long-term stability and reliability of your this compound samples.

References

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Technical Support Center: Scaling Up the Synthesis of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol (2-Deoxy-L-ribofuranose)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, the furanose form of 2-deoxy-L-ribose. This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis from the bench to kilogram production. As a critical chiral building block for L-nucleoside analogues, which are cornerstones of antiviral and anticancer therapies, a robust and scalable synthesis is paramount.[1][2]

This document moves beyond a simple recitation of steps to provide a framework for understanding the critical parameters, anticipating challenges, and troubleshooting common issues encountered during scale-up.

Section 1: Strategic Overview of the Scale-Up Synthesis

The synthesis of L-sugars often begins with their more abundant and less expensive D-enantiomers.[3] Our recommended scalable approach starts from commercially available 2-deoxy-D-ribose and proceeds through a protection, stereochemical inversion, and deprotection sequence. The core challenge in any carbohydrate synthesis lies in managing the multiple hydroxyl groups of similar reactivity, which necessitates a robust protecting group strategy.[4]

The overall workflow is designed to minimize difficult purifications and utilize scalable reaction conditions.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Stereochemical Inversion cluster_2 Phase 3: Deprotection & Isolation A 2-Deoxy-D-Ribose B Methyl 3,5-O-bis(TBDMS)-2-deoxy-D-ribofuranoside A->B 1. AcCl, MeOH 2. TBDMS-Cl, Imidazole C Methyl 3-keto-5-O-bis(TBDMS)-2-deoxy-D-erythro-pentofuranoside B->C Dess-Martin Periodinane or SO3-Pyridine D Methyl 3,5-O-bis(TBDMS)-2-deoxy-L-ribofuranoside C->D L-Selectride® Stereoselective Reduction E This compound D->E 1. Dowex® 50 H+ (Glycoside Cleavage) 2. TBAF (Silyl Deprotection)

Caption: High-level workflow for the synthesis of 2-Deoxy-L-ribofuranose. (Max Width: 760px)

Section 2: Detailed Experimental Protocols

The following protocols are baseline procedures intended for initial scale-up trials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2.1: Synthesis of Methyl 3,5-O-bis(tert-butyldimethylsilyl)-2-deoxy-D-ribofuranoside (Intermediate B)
  • Fischer Glycosidation: To a stirred solution of 2-deoxy-D-ribose (1.0 eq) in anhydrous methanol (5 mL/g) at 0 °C, add acetyl chloride (0.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC shows complete consumption of starting material. Neutralize the reaction with an anionic exchange resin (e.g., Dowex OH⁻ form), filter, and concentrate under reduced pressure.[5] This step is crucial for creating the anomeric methyl ether, which simplifies the protecting group strategy by differentiating the C1 hydroxyl.[6]

  • Silylation: Dissolve the crude methyl furanoside in anhydrous DMF (8 mL/g). Add imidazole (3.0 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.5 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor by TLC (stain with potassium permanganate).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate or MTBE (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Protocol 2.2: Stereochemical Inversion via Oxidation-Reduction (Intermediates C & D)
  • Oxidation: Dissolve Intermediate B (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g). Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C. For larger scales, SO₃-pyridine complex with DMSO (Parikh-Doering oxidation) is a safer and more cost-effective alternative.

  • Stir at room temperature for 2-4 hours until the oxidation is complete (monitored by TLC).

  • Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude ketone (Intermediate C).

  • Stereoselective Reduction: Dissolve the crude ketone in anhydrous THF (10 mL/g) and cool to -78 °C under a nitrogen atmosphere. Add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The bulky tri-sec-butylborohydride reagent ensures hydride attack from the less hindered convex face, yielding the desired L-ribo configuration.

  • Stir for 3-5 hours at -78 °C.

  • Work-up: Cautiously quench the reaction by slow addition of 30% H₂O₂ followed by 3 M NaOH at -78 °C. Allow to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to yield Intermediate D.

Protocol 2.3: Deprotection and Isolation of Final Product (E)
  • Acidic Hydrolysis: Dissolve Intermediate D in a 1:1 mixture of methanol and water. Add a strongly acidic cation exchange resin (e.g., Dowex® 50W-X8) and stir at 40-50 °C for 12-18 hours to cleave the methyl glycoside. Filter off the resin and concentrate the filtrate.

  • Silyl Ether Cleavage: Dissolve the residue in THF (10 mL/g). Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.5 eq) and stir at room temperature for 4-6 hours.

  • Purification: Concentrate the reaction mixture directly onto silica gel or a suitable adsorbent. Purification is the most significant challenge for this final step due to the high polarity of the product.[7] Flash chromatography on silica gel using a high-polarity mobile phase (e.g., DCM:MeOH gradient) can be effective. For higher purity, reverse-phase (C18) chromatography using a water/acetonitrile gradient is recommended.[8]

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing both diagnostic advice and corrective actions.

Synthesis & Scale-Up Issues

Q: My initial Fischer glycosidation (Protocol 2.1, Step 1) gives a mixture of furanose and pyranose rings. How can I improve the selectivity?

A: The formation of furanosides from 2-deoxy-D-ribose is kinetically favored but the pyranose form is thermodynamically more stable.[5]

  • Cause: The reaction time may be too long, or the acid concentration too high, allowing the initial kinetic product to equilibrate to the more stable pyranose form.[6][9]

  • Solution: Strictly control the reaction time. For 2-deoxy-D-ribose, short reaction times (15-30 minutes) at room temperature often yield the furanoside almost exclusively.[5] Use a milder acid catalyst or lower concentration. Monitor the reaction closely by ¹H NMR on an aliquot if possible to check the anomeric proton signals.

Q: The silylation of the diol (Protocol 2.1) is incomplete, even after 24 hours. What's wrong?

A: This is a common issue when scaling up.

  • Cause 1: Reagent Quality: TBDMS-Cl is sensitive to moisture. The imidazole may also be of poor quality. Most critically, the solvent (DMF) must be anhydrous.

  • Solution 1: Use freshly opened or properly stored reagents. Dry the DMF over molecular sieves before use.

  • Cause 2: Insufficient Reagents: On a larger scale, minor impurities or atmospheric moisture can consume some of the reagents.

  • Solution 2: Add a slight excess (e.g., 2.5 eq of TBDMS-Cl and 3.0 eq of imidazole) to drive the reaction to completion. A catalytic amount of DMAP (4-dimethylaminopyridine) can also accelerate the reaction, but may lead to side products if not used judiciously.

Q: My oxidation step (Protocol 2.2) is sluggish and gives poor yields on a larger scale.

A: Heat transfer and mixing are critical during oxidation scale-up.

  • Cause 1 (Dess-Martin): The reaction is exothermic, and poor heat dissipation on a larger scale can lead to reagent decomposition and side reactions. The periodinane byproduct can also coat the reactant particles, slowing the reaction.

  • Solution 1: Ensure vigorous mechanical stirring. Use a jacketed reactor to maintain a stable internal temperature. Consider diluting the reaction mixture further or performing the reagent addition more slowly.

  • Cause 2 (Parikh-Doering): The SO₃-pyridine complex is highly hygroscopic.

  • Solution 2: Perform the reaction under a strict inert atmosphere (N₂ or Argon). Ensure all solvents (DCM, DMSO) are anhydrous.

Q: The stereoselectivity of my L-Selectride® reduction (Protocol 2.2) decreased upon scale-up.

A: Temperature control is paramount for stereoselective reactions.

  • Cause: The addition of L-Selectride® is exothermic. On a large scale, even with external cooling to -78 °C, localized "hot spots" can form if the addition is too fast or mixing is inefficient, leading to a loss of selectivity.

  • Solution: Use a calibrated temperature probe to monitor the internal reaction temperature. Add the L-Selectride® solution subsurface via a cannula or addition funnel at a very slow, controlled rate. Ensure the reactor's mechanical stirrer is creating a good vortex for efficient mixing and heat transfer.

G A Problem: Low Stereoselectivity in Reduction Step B Potential Cause: Poor Temperature Control A->B C Potential Cause: Reagent Degradation A->C D Diagnostic: Monitor Internal Temp. B->D G Diagnostic: Titrate L-Selectride® C->G E Solution: Slow, Subsurface Addition D->E F Solution: Ensure Efficient Mixing D->F H Solution: Use Fresh Reagent G->H

Caption: Troubleshooting decision tree for poor stereoselectivity. (Max Width: 760px)

Purification & Analysis Issues

Q: My final product streaks badly on silica TLC plates and gives poor recovery from silica gel columns.

A: This is expected. The target molecule is a polyol, which is very polar and interacts strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption and band tailing.[10]

  • Solution 1: TLC Modification: Add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% ammonium hydroxide) to the TLC mobile phase to suppress ionization and reduce streaking.

  • Solution 2: Column Chromatography:

    • Method A (Silica): Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine or ammonia. Use a steep gradient from DCM to high percentages of methanol (e.g., 0% to 30% MeOH).

    • Method B (Reverse Phase): This is the preferred method for high purity. Use a C18 column with a water/acetonitrile or water/methanol gradient. This separates compounds based on hydrophobicity, which is ideal for removing less polar impurities from your highly polar product.[7]

    • Method C (HILIC): Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (like amine-bonded silica) with a reverse-phase type eluent (e.g., acetonitrile/water). This can provide excellent separation for very polar compounds.[11]

Q: How can I effectively remove the tetrabutylammonium (TBA) salts after the TBAF deprotection step?

A: TBA salts are a common and frustrating impurity from this reaction.

  • Solution 1: Aqueous Wash: If your intermediate after TBAF treatment has some solubility in a non-polar solvent, you can attempt to remove the bulk of the salts with extensive water washes. However, the final product is water-soluble, making this difficult for the last step.

  • Solution 2: Direct Chromatography: The best method is to concentrate the reaction mixture and purify it directly. The TBA salts will behave differently from your neutral product on both silica and C18 columns. On a silica column, they often stick to the baseline. On a C18 column, they elute very early in the water-rich phase.

  • Solution 3: Ion-Exchange Resin: Pass the crude product through a short plug of a cation-exchange resin (H⁺ form) to capture the TBA⁺ cation.

General FAQs

Q: What are the critical safety considerations for this scale-up?

A:

  • Solvents: Handle flammable solvents like THF, Methanol, and Ethyl Acetate in a well-ventilated area, away from ignition sources, and use grounding straps for large-scale transfers.

  • Reagents:

    • L-Selectride®: Pyrophoric. It will ignite on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe/cannula techniques. The quench procedure with H₂O₂ and NaOH is highly exothermic and generates gas; perform it slowly with extreme caution.

    • Dess-Martin Periodinane: Can be explosive under shock or when heated. Avoid metal spatulas.

    • Acetyl Chloride: Corrosive and reacts violently with water.

  • Temperature Control: The reduction at -78 °C requires a reliable cooling bath (e.g., dry ice/acetone). A cryo-cooler is recommended for larger scales. Runaway exothermic reactions are a significant hazard.

Q: Are there alternative protecting groups I should consider?

A: Yes, the choice of protecting group is critical and depends on the overall synthetic strategy for the final nucleoside analogue.[12]

  • TBDPS (tert-butyldiphenylsilyl): More sterically hindered and generally more stable to acidic conditions than TBDMS.

  • Pivaloyl (Piv) or Benzoyl (Bz): Ester protecting groups are robust but require basic (saponification) or acidic conditions for removal, which might not be compatible with other functionalities.

  • Isopropylidene Acetal: Can be used to protect the 3,5-diol simultaneously if the correct starting material is chosen, simplifying the synthesis. However, its formation and removal require acidic conditions.[13]

The key is orthogonality : the ability to remove one protecting group without affecting another.[12] The TBDMS/Methyl Glycoside strategy presented here is effective because the glycoside can be cleaved with acid while the TBDMS groups are stable, and the TBDMS groups can be cleaved with fluoride while the rest of the molecule is stable.

Data Summary Table

StepIntermediateStarting Material (g)Key ReagentsTypical Yield (%)Purity Target (%)
2.1Intermediate B100TBDMS-Cl, Imidazole80-90%>95%
2.2Intermediate D100DMP or SO₃-Py, L-Selectride®65-75% (over 2 steps)>98%
2.3Final Product E100Dowex® 50 H⁺, TBAF70-85%>99%

References

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  • Solid-Phase Synthesis of Nucleoside Analogues.
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  • Protecting groups. Annual Reports in Organic Synthesis.
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  • Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
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  • Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of Organic Chemistry.
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  • New method to synthesize carbohydrates could pave the way to biomedical advances. University of California, Santa Barbara.
  • Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry.
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  • Challenges in Chemical Synthesis of Glycans and the Possible Problems Relevant to Condensed Matter Chemistry. Chinese Journal of Chemistry.
  • Method for preparing 2-deoxy-D-ribose.
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  • Prebiotic Synthesis of 2-Deoxy-D-Ribose from Interstellar Building Blocks Promoted by Amino Esters or Amino Nitriles.
  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropion
  • Nucleobase Protection of Deoxyribo- and Ribonucleosides. Current Protocols in Nucleic Acid Chemistry.
  • Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. The Journal of Organic Chemistry.
  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry.
  • 5-(Hydroxymethyl)oxolane-2,4-diol. PubChem.
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Validation & Comparative

A Comparative Guide to Carbohydrate Mimetics in Glycosidase Inhibition and Antiviral Research: A Focus on (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of (2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and other prominent carbohydrate mimetics for researchers, scientists, and drug development professionals. While direct experimental data for this compound is not extensively available in the public domain, this guide will provide a thorough comparison of the major classes of carbohydrate mimetics, offering a framework for understanding the potential of this and other novel structures in the field. We will delve into their performance as glycosidase inhibitors and antiviral agents, supported by available experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Sweet Deception of Carbohydrate Mimetics

Carbohydrates are fundamental to a vast array of biological processes, from energy storage to cellular recognition and signaling.[1] Enzymes that process carbohydrates, such as glycosidases, are therefore critical targets for therapeutic intervention in a variety of diseases, including diabetes, viral infections, and cancer.[2][3] However, natural carbohydrates often suffer from poor pharmacokinetic properties and low affinity for their target enzymes.[3] This has spurred the development of carbohydrate mimetics—molecules that mimic the structure of natural sugars but possess enhanced stability and biological activity.[3]

This guide focuses on this compound, a deoxy sugar analog, and compares it to established classes of carbohydrate mimetics, namely aza-sugars, carbasugars, thiosugars, and C-glycosides. By examining their structure, synthesis, and reported biological activities, we aim to provide a valuable resource for the rational design and evaluation of novel carbohydrate-based therapeutics.

The Landscape of Carbohydrate Mimetics: A Structural Overview

The modification of the endocyclic oxygen or the glycosidic linkage of a carbohydrate scaffold gives rise to a diverse array of mimetics with distinct properties.

  • Aza-sugars: In these compounds, the ring oxygen is replaced by a nitrogen atom.[4] This substitution often leads to potent inhibition of glycosidases due to the ability of the nitrogen to be protonated at physiological pH, mimicking the transition state of the enzymatic reaction.[5] The synthesis of aza-sugars frequently involves the use of amino acids or carbohydrate precursors, with key steps including reductive amination or nucleophilic substitution.[1][4]

  • Carbasugars: Here, the endocyclic oxygen is replaced by a methylene group (CH₂).[2] This modification renders the molecule resistant to enzymatic hydrolysis while maintaining the stereochemical arrangement of the hydroxyl groups necessary for enzyme recognition.[2] Synthetic strategies often employ cycloaddition reactions or intramolecular aldol condensations.[2][6]

  • Thiosugars: The replacement of the ring oxygen with a sulfur atom defines this class of mimetics.[7] The larger size and different electronic properties of sulfur compared to oxygen can lead to altered binding affinities and selectivities for target enzymes.[7] Thiosugars are often synthesized from carbohydrate precursors through reactions involving thioacetates or other sulfur nucleophiles.[7][8]

  • C-Glycosides: In this class, the anomeric oxygen is replaced by a carbon atom, forming a carbon-carbon bond between the sugar moiety and the aglycone.[9] This modification results in a non-hydrolyzable linkage, making C-glycosides highly stable in biological systems.[9] Their synthesis can be challenging and often involves the use of organometallic reagents or radical-mediated reactions.[10][11]

Comparative Analysis of Glycosidase Inhibition

A primary application of carbohydrate mimetics is the inhibition of glycosidases, enzymes that hydrolyze glycosidic bonds. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

While specific IC₅₀ values for this compound against common glycosidases are not readily found in the literature, we can compare the inhibitory activities of representative compounds from the other mimetic classes against α-glucosidase, a key enzyme in carbohydrate digestion and a target for type 2 diabetes treatment.

Carbohydrate Mimetic Class Representative Compound α-Glucosidase IC₅₀ (µM) Reference
Aza-sugar 1-Deoxynojirimycin (DNJ)52.02[12]
Carbasugar VogliboseVaries widely by study[13]
Thiosugar SalacinolPotent, comparable to acarbose[14]
Positive Control AcarboseVaries widely by study (e.g., 640.57)[13][15]

Structure-Activity Relationship Insights:

The data, though variable between studies due to differing experimental conditions, highlights that aza-sugars and thiosugars can be highly potent α-glucosidase inhibitors. The inhibitory activity is highly dependent on the stereochemistry of the hydroxyl groups and the nature of the substituent on the nitrogen or other parts of the molecule. For instance, the addition of hydrophobic groups to aza-sugars can enhance their binding to the active site of some glycosidases.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method for determining the α-glucosidase inhibitory activity of a test compound using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds and a positive control (e.g., Acarbose)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).

    • Dissolve pNPG in phosphate buffer to a concentration of 5 mM.

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions, then dilute to various concentrations with phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of the test compound solution or positive control to the wells of a 96-well microplate.

    • Add 50 µL of the α-glucosidase enzyme solution to each well.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 50 µL of the pNPG solution to each well to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction and Measurement:

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where:

      • Abscontrol is the absorbance of the control (enzyme, buffer, and substrate without inhibitor).

      • Abssample is the absorbance of the sample (enzyme, buffer, substrate, and test compound).

Causality Behind Experimental Choices:

  • The use of pNPG as a substrate allows for a colorimetric readout, simplifying the detection of enzyme activity.

  • Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the addition of the substrate.

  • The reaction is terminated by the addition of a basic solution (Na₂CO₃), which denatures the enzyme and enhances the color of the p-nitrophenol product.

Alpha_Glucosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution add_substrate Add pNPG prep_inhibitor Prepare Test Compound/Control add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Add Na₂CO₃ to Stop Reaction incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Comparative Analysis of Antiviral Activity

Many enveloped viruses rely on host cell glycosylation machinery for the proper folding and function of their envelope glycoproteins. Carbohydrate mimetics, particularly aza-sugars, can inhibit host α-glucosidases involved in this process, leading to the production of non-infectious viral particles. This provides a broad-spectrum antiviral strategy.

While specific antiviral data for this compound is lacking, the antiviral potential of other carbohydrate mimetics has been explored. For example, certain aza-sugars have shown activity against a range of enveloped viruses, including dengue virus and influenza virus. The efficacy of these compounds in cell-based assays is often determined by measuring the reduction in viral titer or viral-induced cell death.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Susceptible host cell line (e.g., Vero cells for dengue virus)

  • Virus stock of known titer

  • Test compounds

  • Cell culture medium

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Crystal violet solution for staining

Procedure:

  • Cell Seeding:

    • Seed the host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Infection:

    • Mix the diluted virus with each concentration of the test compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

    • Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and add the semi-solid overlay containing the respective concentration of the test compound.

    • Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with formaldehyde) and remove the overlay.

    • Stain the cell monolayer with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

    • Count the number of plaques in each well.

  • Calculation of Inhibition:

    • The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound).

    • The IC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Causality Behind Experimental Choices:

  • The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques that can be quantified.

  • Staining with crystal violet allows for easy visualization of the plaques as areas of dead or destroyed cells.

Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization prep_cells Seed Host Cells infect_cells Infect Cell Monolayer prep_cells->infect_cells prep_virus Prepare Virus Dilution mix Mix Virus and Compound prep_virus->mix prep_compound Prepare Compound Dilutions prep_compound->mix incubate_mix Incubate (1 hr) mix->incubate_mix incubate_mix->infect_cells adsorb Adsorption (1-2 hrs) infect_cells->adsorb add_overlay Add Semi-Solid Overlay adsorb->add_overlay incubate_plaques Incubate for Plaque Formation add_overlay->incubate_plaques fix_stain Fix and Stain with Crystal Violet incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC₅₀ count_plaques->calculate_ic50

Caption: Workflow of a plaque reduction assay for antiviral activity testing.

This compound in Context

This compound is a stereoisomer of 2-deoxyribofuranose. Its structural similarity to natural pentoses suggests it could be a substrate or inhibitor for enzymes that process these sugars. The absence of the 2-hydroxyl group, a common feature in deoxy sugars, may confer increased stability compared to its ribose counterpart.

Hypothetical Potential:

  • As a Glycosidase Inhibitor: The furanose ring and the arrangement of the remaining hydroxyl groups could allow it to bind to the active site of certain glycosidases. However, without a feature that mimics the transition state, such as the protonatable nitrogen in aza-sugars, its inhibitory potency may be modest. Experimental screening against a panel of glycosidases would be necessary to determine its activity profile.

  • As an Antiviral Agent: Its potential as an antiviral would likely depend on its ability to interfere with viral or host cell enzymes. If it can be metabolized into a nucleotide analog, it could potentially inhibit viral polymerases. However, its lack of a nitrogenous base makes this less probable. A more likely, albeit speculative, mechanism would be through the inhibition of cellular enzymes involved in nucleotide metabolism, which could indirectly affect viral replication.

It is crucial to emphasize that these are hypotheses based on structural analogy. Rigorous experimental validation is required to ascertain the biological activities of this compound.

Conclusion

Carbohydrate mimetics represent a rich and diverse field for the discovery of novel therapeutics. Aza-sugars, carbasugars, thiosugars, and C-glycosides each offer unique advantages in terms of stability, potency, and selectivity as enzyme inhibitors and antiviral agents. While a direct, data-driven comparison of this compound with these established classes is currently limited by the lack of public data, this guide provides the necessary context and experimental frameworks for its future evaluation. The detailed protocols for α-glucosidase inhibition and plaque reduction assays offer a starting point for researchers to investigate the potential of this and other novel carbohydrate mimetics. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships, holds great promise for the development of the next generation of carbohydrate-based drugs.

References

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  • Zhang, Y., & Demchenko, A. V. (2016). Recent advances in the synthesis of thiosugars. RSC advances, 6(10), 8089-8104. [Link]

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A Comparative Guide to the Efficacy of PARP and PARG Inhibitors in Modulating the DNA Damage Response

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular maintenance, the DNA Damage Response (DDR) stands as a critical network of pathways ensuring genomic integrity. Central to this process are the dueling enzymatic activities of Poly(ADP-ribose) Polymerases (PARPs) and Poly(ADP-ribose) Glycohydrolase (PARG). While PARPs synthesize poly(ADP-ribose) (PAR) chains to signal DNA damage and recruit repair machinery, PARG is responsible for their timely removal, ensuring a dynamic and controlled response.[1][2] The therapeutic potential of targeting these enzymes, particularly in oncology, has led to the development of a suite of potent inhibitors. This guide provides an in-depth comparison of the efficacy of emerging PARG inhibitors against the established class of PARP inhibitors, supported by experimental data and detailed methodologies.

The Central Axis of PARylation in DNA Repair: PARP vs. PARG

The decision to target either the "writer" (PARP) or the "eraser" (PARG) of the PAR signal has profound and distinct consequences on cellular fate, particularly in the context of cancer cells with underlying DNA repair deficiencies.

Poly(ADP-ribose) Polymerases (PARPs): The Sentinels of DNA Integrity

Upon detecting a DNA strand break, PARP-1, the most abundant member of the PARP family, binds to the damaged site. This binding triggers a conformational change, activating its catalytic domain to cleave NAD+ and polymerize ADP-ribose units onto itself and other acceptor proteins, including histones.[3] This process, known as PARylation, creates a negatively charged scaffold that recruits a host of DNA repair factors, such as XRCC1, to the lesion.[4] Inhibition of PARP enzymes, particularly PARP-1 and PARP-2, disrupts this signaling cascade, leading to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks are converted into more cytotoxic double-strand breaks. In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.[5]

Poly(ADP-ribose) Glycohydrolase (PARG): The Master Regulator of De-PARylation

PARG is the primary enzyme responsible for hydrolyzing the ribose-ribose bonds within PAR chains, effectively reversing the action of PARPs.[6] This de-PARylation is not merely a passive "off-switch" but a crucial step for the release of PARP-1 and other repair factors from the DNA, allowing the repair process to proceed to completion.[1] By inhibiting PARG, PAR chains persist at the site of DNA damage, leading to the prolonged "trapping" of PARP-1 and other repair proteins. This trapping stalls replication forks, induces replication stress, and can ultimately lead to replication catastrophe and cell death, even in cancer cells that have developed resistance to PARP inhibitors.[2][7]

Comparative Efficacy of PARP and PARG Inhibitors

The choice between targeting PARP and PARG is nuanced, with each class of inhibitors presenting a unique profile of potency, selectivity, and mechanism of action.

Clinically Approved PARP Inhibitors: A Snapshot

Four PARP inhibitors have received regulatory approval for the treatment of various cancers, primarily those with BRCA mutations. Their efficacy is often compared based on their half-maximal inhibitory concentrations (IC50) against PARP-1 and PARP-2, as well as their ability to "trap" PARP on DNA, a key mechanism of their cytotoxicity.

InhibitorTarget(s)PARP-1 IC50 (nM)PARP-2 IC50 (nM)Notes
Olaparib PARP1, PARP21-191-251First-in-class approved PARP inhibitor.[8][9]
Rucaparib PARP1, PARP2, PARP30.8-3.228.2Approved for recurrent ovarian cancers with BRCA mutations.[8][10]
Niraparib PARP1, PARP22-352-15.3Also shows off-target kinase activity.[8]
Talazoparib PARP1, PARP2~0.2~0.2The most potent PARP trapper, approximately 100-fold more so than Niraparib.[11][12]
Investigational PARG Inhibitors: The Next Wave

While no PARG inhibitors are yet clinically approved, several promising candidates are in preclinical and early clinical development, demonstrating potent and selective inhibition of PARG.

InhibitorPARG IC50Key Characteristics
PDD00017273 26 nMA first-in-class, selective, and cell-permeable PARG inhibitor.[13][14]
COH34 0.37 nMA highly potent and specific PARG inhibitor that binds to the catalytic domain.[15][16]
JA2131 400 nMA small molecule inhibitor that causes replication fork stalling.[5][17]
IDE161 Potent (specific IC50 not publicly disclosed)A potential first-in-class clinical candidate currently in Phase 1/2 trials.[18][19]

Experimental Workflows for Efficacy Assessment

The comparative efficacy of PARP and PARG inhibitors can be rigorously evaluated through a series of well-established in vitro and cellular assays. The rationale behind selecting these assays is to move from biochemical potency to cellular effects and ultimately to a deeper understanding of the mechanism of action.

In Vitro Enzymatic Assay for PARG/PARP Inhibition

The foundational experiment is to determine the direct inhibitory effect of a compound on the target enzyme's activity. A common method is a fluorogenic or chemiluminescent assay.

Principle: A substrate is used that, when cleaved by the enzyme (PARG or PARP), produces a fluorescent or luminescent signal. The presence of an inhibitor will reduce the signal in a dose-dependent manner, allowing for the calculation of the IC50 value.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep1 Prepare serial dilutions of inhibitor reaction1 Add inhibitor and enzyme to 384-well plate prep1->reaction1 prep2 Prepare enzyme solution (PARG or PARP) prep2->reaction1 prep3 Prepare substrate solution reaction3 Add substrate to initiate reaction prep3->reaction3 reaction2 Incubate at RT (e.g., 15 min) reaction1->reaction2 reaction2->reaction3 reaction4 Incubate at RT (e.g., 60 min) reaction3->reaction4 detection1 Read fluorescence/luminescence on a plate reader reaction4->detection1 detection2 Plot data and calculate IC50 detection1->detection2

Caption: In Vitro Enzymatic Assay Workflow.

Detailed Protocol (Example: PARG Fluorogenic Assay): [12][14]

  • Plate Preparation: In a 384-well plate, add 5 µL of serially diluted inhibitor.

  • Enzyme Addition: Add 5 µL of purified recombinant PARG enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a fluorogenic ADP-ribose substrate to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 385 nm and emission at 502 nm).

  • Data Analysis: Subtract the blank (no enzyme) values and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

To confirm that an inhibitor binds to its intended target within the complex environment of a living cell, CETSA is a powerful technique.

Principle: Ligand binding stabilizes a protein, increasing its melting temperature. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. An effective inhibitor will result in more soluble protein at higher temperatures compared to untreated cells.[20][21]

Experimental Workflow Diagram:

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat1 Treat cells with inhibitor or DMSO (control) treat2 Incubate at 37°C treat1->treat2 heat1 Aliquot cell suspension into PCR tubes treat2->heat1 heat2 Heat samples across a temperature gradient heat1->heat2 analysis1 Lyse cells and separate soluble/insoluble fractions heat2->analysis1 analysis2 Quantify soluble target protein (e.g., Western Blot, ELISA) analysis1->analysis2 analysis3 Plot soluble protein vs. temperature analysis2->analysis3

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the inhibitor or vehicle control for a specified time (e.g., 1 hour).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Quantification: Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blotting or an AlphaScreen assay.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Clonogenic Survival Assay

This assay is the gold standard for assessing the long-term cytotoxic effects of a drug on the reproductive capacity of cancer cells.

Principle: Single cells are seeded at a low density and treated with the inhibitor. The ability of these single cells to proliferate and form colonies of at least 50 cells is a measure of cell survival.

Experimental Workflow Diagram:

cluster_seeding Cell Seeding cluster_treatment Treatment cluster_incubation Incubation & Staining cluster_quantification Quantification seed1 Seed cells at low density in 6-well plates seed2 Allow cells to adhere (24 hours) seed1->seed2 treat1 Treat with serial dilutions of inhibitor seed2->treat1 incubate1 Incubate for 10-14 days treat1->incubate1 incubate2 Fix and stain colonies (Crystal Violet) incubate1->incubate2 quant1 Count colonies (>50 cells) incubate2->quant1 quant2 Calculate surviving fraction quant1->quant2

Caption: Clonogenic Survival Assay Workflow.

Detailed Protocol: [22][23]

  • Cell Seeding: Plate cells in 6-well plates at a predetermined low density (e.g., 200-1000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the inhibitor for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days, changing the medium every 3 days, until visible colonies form.

  • Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a methanol/acetic acid solution. Stain the colonies with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.

Immunofluorescence Assay for PAR Levels

This assay visualizes and quantifies the accumulation of PAR chains in cells, a direct pharmacodynamic marker of PARG inhibition or a consequence of PARP trapping.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with a PARG inhibitor. The cells are then fixed, permeabilized, and stained with an antibody specific for PAR. The fluorescence intensity of PAR is then quantified using microscopy.[4][24]

Detailed Protocol: [24][25]

  • Cell Culture and Treatment: Grow cells on coverslips or in imaging plates. Treat with a DNA damaging agent (e.g., methyl methanesulfonate, MMS) and the inhibitor.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against PAR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI (to stain the nucleus) and acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the nuclear fluorescence intensity of PAR using image analysis software.

DNA Fiber Assay for Replication Fork Dynamics

This high-resolution technique allows for the direct visualization and measurement of DNA replication fork progression, stalling, and restart. It is particularly useful for elucidating the mechanistic differences between PARP and PARG inhibitors on DNA replication.[7]

Principle: Replicating DNA is sequentially pulse-labeled with two different thymidine analogs (e.g., CldU and IdU). The DNA is then extracted, stretched on a glass slide, and the labeled tracts are visualized by immunofluorescence. The length and pattern of the colored tracts provide information on replication fork speed and integrity.[26][27]

Detailed Protocol: [26][27]

  • Cell Labeling: Pulse-label cells with the first analog (e.g., 20 µM CldU for 20 minutes), followed by the second analog (e.g., 100 µM IdU for 20 minutes). The inhibitor can be added before, during, or after labeling, depending on the experimental question.

  • Cell Lysis and DNA Spreading: Harvest the cells and lyse them in a lysis buffer on a glass slide. Tilt the slide to allow the DNA to spread down the slide in a uniform direction.

  • Fixation: Fix the DNA fibers with a methanol/acetic acid solution.

  • Denaturation and Blocking: Denature the DNA with HCl and then block with a blocking buffer.

  • Immunostaining: Sequentially incubate with primary antibodies against each analog (e.g., rat anti-BrdU for CldU and mouse anti-BrdU for IdU) and their corresponding fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and measure the length of the labeled tracts using image analysis software. Fork speed is calculated by converting the length of the tracts (in micrometers) to kilobases and dividing by the labeling time.

Signaling Pathways and Molecular Interactions

The efficacy of PARP and PARG inhibitors is rooted in their modulation of the intricate signaling networks of the DNA damage response.

PARP-1 Signaling in DNA Damage Response

Upon DNA damage, PARP-1 is recruited to the lesion and synthesizes PAR chains, which act as a scaffold for the recruitment of a multitude of DNA repair proteins, including those involved in base excision repair (BER) and single-strand break repair (SSBR).

DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits Lig3 DNA Ligase III XRCC1->Lig3 recruits PolB DNA Polymerase β XRCC1->PolB recruits Repair DNA Repair Lig3->Repair PolB->Repair PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP1 inhibits

Caption: Simplified PARP-1 Signaling Pathway in DNA Repair.

The Role of PARG in Modulating the DNA Damage Response

PARG acts as the primary eraser of PAR signals, ensuring the timely disassembly of the repair complex and the recycling of PARP-1. Inhibition of PARG leads to the persistence of PARylation and the trapping of repair factors.

PAR Poly(ADP-ribose) (PAR) PARG PARG PAR->PARG substrate ADP_ribose ADP-ribose PARG->ADP_ribose hydrolyzes to PARP1_release Release of PARP-1 & Repair Factors PARG->PARP1_release enables Repair_progression Repair Progression PARP1_release->Repair_progression PARG_inhibitor PARG Inhibitor PARG_inhibitor->PARG inhibits Trapping Trapping of PARP-1 & Stalled Replication Fork PARG_inhibitor->Trapping leads to

Sources

Unveiling the Molecular Blueprint: A Guide to Validating the Mechanism of Action of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides an in-depth, technically-focused framework for elucidating the mechanism of action (MoA) of a novel chemical entity, using the hypothetical compound (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol as a central example. While public domain literature lacks specific biological data for this particular stereoisomer, we will treat it as a novel discovery, outlining a comprehensive strategy to identify its molecular target and validate its downstream cellular effects. A related compound, (2Ξ,4Ξ)-2-(Hydroxymethyl)oxolane-2,4-diol, has been noted as a potential neoplasm inhibitor and bactericide, suggesting potential avenues of investigation for our target molecule[1].

Section 1: The First Step - Identifying the Molecular Target

The initial and most critical phase in MoA validation is the identification of the direct molecular target(s) of the small molecule. This process involves a combination of computational and experimental approaches to generate and then confirm target hypotheses.

In Silico and High-Throughput Screening Approaches

Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial hypotheses. Techniques such as molecular docking against libraries of known protein structures can predict potential binding partners. Furthermore, high-throughput screening (HTS) of compound libraries against panels of purified proteins or in cell-based assays can rapidly identify initial "hits".

Experimental Target Identification Strategies

Several powerful experimental techniques can be employed to pinpoint the direct binding partner(s) of a small molecule within a complex biological system. The choice of method often depends on the properties of the compound and the available resources.

Table 1: Comparison of Key Target Identification Methods

MethodPrincipleAdvantagesLimitations
Affinity-Based Pull-Down The small molecule is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from a cell lysate.Direct identification of binding partners.Requires chemical modification of the small molecule, which may alter its binding properties.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. This shift can be detected in intact cells or cell lysates.[2][3][4]Does not require modification of the compound; can be performed in a physiologically relevant context.[3][5]May not be suitable for all protein targets; requires specific antibodies or mass spectrometry for detection.[6]
Drug Affinity Responsive Target Stability (DARTS) Similar to CETSA, this method relies on the principle that ligand binding protects a protein from proteolysis.[7][8]No compound modification needed; applicable to a wide range of proteins.Can be influenced by factors other than direct binding.

Experimental Workflow: Target Identification using CETSA

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful method for confirming target engagement in a cellular context.[2][3][4]

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Treat cells with This compound cell_culture->compound_treatment heat_treatment 3. Heat cells to a range of temperatures compound_treatment->heat_treatment lysis 4. Cell Lysis heat_treatment->lysis centrifugation 5. Separate soluble and precipitated proteins lysis->centrifugation detection 6. Quantify soluble target protein (e.g., Western Blot, Mass Spec) centrifugation->detection

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Section 2: Quantifying the Interaction - Biophysical Validation

Once a putative target has been identified, it is crucial to quantitatively characterize the binding interaction. Biophysical assays provide direct evidence of binding and can determine key parameters such as binding affinity (Kd), kinetics (kon and koff), and thermodynamics.[9][][11][12]

Table 2: Comparison of Biophysical Assays for Protein-Ligand Interaction

AssayPrincipleKey Parameters MeasuredThroughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as a ligand binds to an immobilized protein.[]Kd, kon, koffMedium to High
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[9][][11]Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Low
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of atoms in a protein upon ligand binding.[9]Binding site mapping, KdLow
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[11]KdHigh

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently attach the purified recombinant target protein to the surface of a sensor chip.

  • Analyte Injection: Flow a series of concentrations of this compound over the sensor surface.

  • Association & Dissociation: Monitor the change in the SPR signal in real-time to measure the association (kon) and dissociation (koff) rates.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd).

Section 3: Elucidating the Functional Consequences - Validating the Mechanism of Action

Identifying and quantifying the binding interaction is only part of the story. A comprehensive MoA validation requires demonstrating that this interaction leads to a functional consequence within the cell, ultimately explaining the compound's observed phenotype.

In Vitro Functional Assays

If the identified target is an enzyme, a direct in vitro enzymatic assay is the most straightforward way to determine if the compound acts as an inhibitor or an activator. For other protein classes, such as receptors or transcription factors, specific functional assays will need to be developed.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Assuming our hypothetical target is a protein kinase:

  • Reaction Setup: In a multi-well plate, combine the purified kinase, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Incubation: Allow the kinase reaction to proceed for a defined period.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ATP detection, fluorescence polarization, or specific antibodies).

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Cellular Assays to Probe Downstream Signaling

The ultimate validation of a compound's MoA lies in demonstrating its effect on the target's signaling pathway within a cellular context.[13] This involves measuring changes in downstream events, such as protein phosphorylation, gene expression, or cell fate.

Hypothetical Signaling Pathway and Validation Strategy

Let's hypothesize that this compound inhibits a key kinase, "Kinase A," in a cancer-related signaling pathway.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Phosphorylation Gene Target Gene Expression (e.g., Cyclin D1, c-Myc) TF->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor This compound Inhibitor->KinaseA

Caption: Hypothetical signaling pathway inhibited by the compound.

To validate this, a series of experiments would be conducted:

  • Western Blot Analysis: Treat cells with the compound and measure the phosphorylation status of Kinase A, Kinase B, and the downstream Transcription Factor. A decrease in phosphorylation would support the proposed MoA.

  • Quantitative PCR (qPCR): Analyze the mRNA levels of the target genes (e.g., Cyclin D1, c-Myc) following compound treatment. A reduction in their expression would further validate the pathway inhibition.

  • Cell Proliferation Assays: Perform assays such as MTT or clonogenic assays to demonstrate that the inhibition of the signaling pathway translates into a functional anti-proliferative effect.[14]

Section 4: Comparative Analysis with Alternative Compounds

To establish the unique value and potential advantages of this compound, a comparative analysis against existing inhibitors of the same target or pathway is essential.

Table 3: Comparative Profile of Kinase A Inhibitors

FeatureThis compoundCompetitor ACompetitor B
Target Affinity (Kd) To be determined10 nM50 nM
Cellular Potency (IC50) To be determined100 nM500 nM
Selectivity To be determinedHighModerate
Off-Target Effects To be determinedMinimalKnown off-target kinases
In Vivo Efficacy To be determinedDemonstratedLimited

This comparative data, generated through the assays described above, will be critical for positioning the novel compound in the landscape of existing therapies and for making informed decisions about its further development.

Conclusion

Validating the mechanism of action of a novel small molecule like this compound is a multifaceted process that requires a logical and systematic application of a diverse range of experimental techniques. By first identifying the direct molecular target, then quantifying the binding interaction, and finally elucidating the downstream functional consequences, researchers can build a robust and compelling case for the compound's therapeutic potential. This guide provides a foundational framework for this critical endeavor in drug discovery and development.

References

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Structural comparison of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol and its enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Structural Comparison of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol and its Enantiomer for Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Therapeutics

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Many therapeutic agents are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers.[1][2] While these molecular twins possess identical physical and chemical properties in an achiral environment, their behavior within the chiral landscape of the human body can differ dramatically.[1][3] Biological systems, composed of chiral entities like enzymes, receptors, and nucleic acids, can interact preferentially with one enantiomer over the other.[4] This stereoselectivity means that for a given chiral drug, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while its counterpart (the distomer) could be inactive, less potent, or even contribute to adverse effects and toxicity.[1][2][5]

This guide provides a comprehensive structural and analytical comparison of This compound and its enantiomer, (2R,4S,5R)-5-(Hydroxymethyl)oxolane-2,4-diol . These molecules, which are structural analogs of deoxyribose, serve as a model system to illustrate the principles and experimental methodologies essential for characterizing and differentiating enantiomeric pairs in a drug development pipeline. We will delve into their structural nuances and explore the analytical techniques required to resolve and define their absolute configurations, providing a framework for rigorous and reliable stereochemical analysis.

Part 1: Defining the Enantiomeric Pair

The subject of our analysis is a substituted oxolane (tetrahydrofuran) ring, a common structural motif in many biologically active compounds, including nucleoside analogs. The specific stereochemistry is designated by the Cahn-Ingold-Prelog (CIP) priority rules, assigning an R (rectus) or S (sinister) configuration to each chiral center.

  • Molecule A: this compound

  • Molecule B (Enantiomer): (2R,4S,5R)-5-(Hydroxymethyl)oxolane-2,4-diol

As enantiomers, Molecule A and Molecule B are perfect, non-superimposable mirror images. Every chiral center in Molecule A is inverted in Molecule B. This inversion in three-dimensional space is the sole structural difference between them, yet it is the foundation for their potentially divergent biological activities.

Table 1: Comparative Physicochemical Properties of the Enantiomeric Pair
Property(2S,4R,5S)-isomer(2R,4S,5R)-isomerRationale for Comparison
Molecular FormulaC₅H₁₀O₄C₅H₁₀O₄Identical, as they are isomers.[6]
Molecular Weight134.13 g/mol 134.13 g/mol Identical, as they are isomers.[6]
Melting PointIdenticalIdenticalEnantiomers have identical physical properties in an achiral environment.
Boiling PointIdenticalIdenticalEnantiomers have identical physical properties in an achiral environment.
Solubility (in achiral solvents)IdenticalIdenticalEnantiomers have identical physical properties in an achiral environment.
Standard NMR Spectra (¹H, ¹³C)IdenticalIdenticalNuclei are in magnetically equivalent environments in achiral solvents.
Optical Rotation [α] Opposite Sign, Equal Magnitude Opposite Sign, Equal Magnitude This is the defining physical difference; they rotate plane-polarized light in opposite directions.

Part 2: Experimental Methodologies for Structural Elucidation and Differentiation

Distinguishing between enantiomers requires analytical techniques that can probe the chirality of the molecule. Standard spectroscopic methods are often insufficient, necessitating specialized approaches.

Circular Dichroism (CD) Spectroscopy

Causality: Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules.[7][8] It measures the differential absorption of left- and right-handed circularly polarized light by a sample.[9] Since enantiomers interact differently with polarized light due to their opposite "handedness," their CD spectra will be exact mirror images of each other. A positive peak in one enantiomer's spectrum will correspond to a negative peak of equal magnitude at the same wavelength in the other's.[8] This provides an unambiguous method for differentiation.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare solutions of each enantiomer in a suitable, transparent solvent (e.g., methanol or water) at a known concentration (typically 0.1-1.0 mg/mL).

  • Instrument Setup: Calibrate the CD spectropolarimeter using a standard like camphor-d-10-sulfonic acid.

  • Blank Measurement: Record a baseline spectrum of the solvent in the same cuvette to be used for the samples.

  • Sample Measurement: Record the CD spectrum for each enantiomer over the desired wavelength range (e.g., 190-300 nm).

  • Data Processing: Subtract the solvent baseline from each sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity [θ] for standardized comparison.

CD_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis cluster_processing Data Processing Prep1 Dissolve Enantiomer A in Solvent MeasureA Acquire Spectrum of Enantiomer A Prep1->MeasureA Prep2 Dissolve Enantiomer B in Solvent MeasureB Acquire Spectrum of Enantiomer B Prep2->MeasureB Blank Measure Solvent Blank Blank->MeasureA Blank->MeasureB ProcA Subtract Blank from A MeasureA->ProcA ProcB Subtract Blank from B MeasureB->ProcB Compare Compare Spectra (Mirror Images) ProcA->Compare ProcB->Compare

Caption: Workflow for differentiating enantiomers using Circular Dichroism spectroscopy.

NMR Spectroscopy with Chiral Solvating Agents

Causality: In a standard achiral solvent, the NMR spectra of two enantiomers are identical because the corresponding protons and carbons in each molecule are in chemically equivalent environments.[10] To differentiate them, one must introduce a chiral element into the NMR tube to create a diastereomeric relationship.[11][12] A Chiral Solvating Agent (CSA), such as a chiral lanthanide shift reagent, forms transient, non-covalent diastereomeric complexes with each enantiomer.[12] These diastereomeric complexes are no longer mirror images and have different energies and spatial arrangements, leading to distinct chemical shifts in the NMR spectrum, allowing for both identification and quantification of each enantiomer.[13]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the enantiomeric sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a small, sub-stoichiometric amount of a chiral solvating agent (e.g., Eu(hfc)₃) to the NMR tube.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum. The formerly overlapping signals for the enantiomers should now resolve into two separate sets of peaks.

  • Titration (Optional): If resolution is poor, incrementally add more CSA and re-acquire the spectrum until optimal separation is achieved.

  • Integration: Integrate the resolved peaks corresponding to each enantiomer to determine the enantiomeric ratio or excess (e.g., for assessing optical purity).

NMR_Workflow Start Racemic Mixture (R and S Enantiomers) NMR1 Acquire Standard NMR (Single set of peaks) Start->NMR1 AddCSA Add Chiral Solvating Agent (CSA) to NMR Tube NMR1->AddCSA Complex Formation of Transient Diastereomeric Complexes (R-CSA and S-CSA) AddCSA->Complex NMR2 Acquire NMR of Mixture (Two resolved sets of peaks) Complex->NMR2 Result Quantification of Enantiomeric Ratio NMR2->Result

Caption: Using a Chiral Solvating Agent to resolve enantiomeric signals in NMR.

Single-Crystal X-ray Crystallography

Causality: X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through an ordered crystal, one can map the electron density and thus the precise position of every atom. This technique allows for the unambiguous assignment of the absolute configuration (R or S) at each chiral center, providing irrefutable proof of the enantiomer's identity.

Experimental Protocol: X-ray Crystallography Workflow

  • Crystallization: The primary challenge is to grow a high-quality, single crystal of the compound. This is typically achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data (intensities and positions of spots) are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined using anomalous dispersion effects (the Flack parameter), which confirms the correct enantiomeric form.

XRay_Workflow cluster_exp Experiment cluster_analysis Analysis Crystal Grow Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Diffract Collect Diffraction Data Mount->Diffract Solve Solve Phase Problem & Build Model Diffract->Solve Refine Refine Atomic Coordinates Solve->Refine Assign Assign Absolute Configuration (R/S) Refine->Assign

Caption: High-level workflow for absolute structure determination via X-ray crystallography.

Part 3: Implications for Biological Activity

The structural differences between this compound and its (2R,4S,5R) enantiomer are absolute. When interacting with a chiral biological target, such as an enzyme's active site or a cell surface receptor, this difference in 3D shape dictates the binding affinity and subsequent biological response.

The widely accepted "three-point attachment" model provides a simple yet powerful explanation for chiral recognition. For a productive interaction to occur, at least three points on the chiral molecule must align with corresponding complementary sites on the biological target. Due to its inverted stereochemistry, one enantiomer may achieve this optimal three-point fit, while its mirror image cannot, resulting in a significantly weaker or non-existent interaction.

Caption: The three-point attachment model explaining stereoselective binding.

Conclusion

The structural comparison of this compound and its enantiomer underscores a fundamental principle in drug development: enantiomers are distinct chemical entities in a biological context. While they share identical basic physicochemical properties, their chiroptical properties and, most importantly, their interactions with biological systems can differ profoundly. A thorough understanding and application of analytical techniques such as Circular Dichroism, NMR with chiral auxiliaries, and X-ray crystallography are not merely academic exercises; they are essential, non-negotiable steps in developing safe, effective, and optimized therapeutics. Neglecting stereoisomerism can lead to reduced efficacy or unforeseen toxicity, making rigorous chiral analysis a cornerstone of modern pharmaceutical science.

References

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  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Jiménez-López, J., et al. (2016). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 88(12), 6408-6415. [Link]

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A Researcher's Guide to Investigating (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol: A Comparative Framework for In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the life sciences, the journey from a novel chemical entity to a potential therapeutic is both systematic and fraught with challenges. This guide provides a comprehensive framework for evaluating the biological activity of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol , a modified pentose sugar, by comparing established in vitro and in vivo methodologies. While specific experimental data for this compound is not yet prevalent in published literature, its structural similarity to key biological building blocks, such as D-ribose, suggests a potential for bioactivity, possibly as an antiviral or anticancer agent upon metabolic activation.[1] This document will, therefore, serve as a roadmap for investigation, drawing parallels with well-characterized nucleoside analogs to illustrate the experimental journey.

Understanding the Molecule: A Modified Ribose Analog

This compound is a derivative of D-ribose, a cornerstone of ribonucleic acid (RNA).[1][2] Its structure, featuring a hydroxymethyl group, suggests it could act as a precursor or a mimic of natural nucleosides, potentially interfering with nucleic acid synthesis in rapidly replicating cells or viruses.[3] Molecules with similar backbones, known as nucleoside analogs, are a significant class of antiviral and anticancer drugs.[4][5]

The proposed mechanism of action, which warrants experimental validation, is its potential intracellular phosphorylation to a triphosphate form. This active metabolite could then compete with natural nucleoside triphosphates for incorporation into nascent DNA or RNA strands by viral or cellular polymerases, leading to chain termination and inhibition of replication.[5][6]

Potential Mechanism of Action Molecule This compound Cell_Membrane Cell Membrane Transport Molecule->Cell_Membrane Uptake Kinase1 Cellular/Viral Kinase (Phosphorylation Step 1) Cell_Membrane->Kinase1 Kinase2 Cellular Kinase (Phosphorylation Step 2) Kinase1->Kinase2 Kinase3 Cellular Kinase (Phosphorylation Step 3) Kinase2->Kinase3 Active_Metabolite Active Triphosphate Analog Kinase3->Active_Metabolite Polymerase Viral/Cellular Polymerase Active_Metabolite->Polymerase Nucleic_Acid Nascent DNA/RNA Strand Polymerase->Nucleic_Acid Incorporation Chain_Termination Chain Termination (Inhibition of Replication) Nucleic_Acid->Chain_Termination

Caption: Potential intracellular activation pathway of this compound.

The In Vitro Evaluation: A Foundational Assessment

The initial assessment of a novel compound's biological activity is performed in vitro using cell-based assays. This approach allows for a controlled and high-throughput evaluation of efficacy and cytotoxicity.[7]

Experimental Workflow for In Vitro Analysis

A typical workflow involves parallel assessment of the compound's activity against a specific target (e.g., a virus or cancer cell line) and its toxicity to host cells. This dual evaluation is crucial for determining the therapeutic window of the compound.[8]

In Vitro Experimental Workflow cluster_0 Cytotoxicity Assessment cluster_1 Efficacy Assessment (Antiviral Example) Host_Cells Host Cell Lines (e.g., Vero, MDCK, PBMCs) Compound_T Treat with serial dilutions of This compound Host_Cells->Compound_T MTT_Assay MTT/MTS Assay (Measure Cell Viability) Compound_T->MTT_Assay CC50 Calculate CC50 (50% Cytotoxic Concentration) MTT_Assay->CC50 SI Calculate Selectivity Index (SI) SI = CC50 / EC50 CC50->SI Target_Cells Target Cell Lines (Infected with Virus) Compound_E Treat with serial dilutions of This compound Target_Cells->Compound_E Plaque_Assay Plaque Reduction Assay or Viral Yield Reduction Assay Compound_E->Plaque_Assay EC50 Calculate EC50 (50% Effective Concentration) Plaque_Assay->EC50 EC50->SI

Caption: A standard workflow for in vitro evaluation of a novel compound.

Detailed In Vitro Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed host cells (e.g., Vero for general toxicity, or specific cancer cell lines like HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol 2: Antiviral Plaque Reduction Assay (Example for Herpes Simplex Virus - HSV)

  • Cell Seeding: Seed Vero cells in a 6-well plate to form a confluent monolayer.

  • Infection: Infect the cell monolayer with a known titer of HSV for 1 hour.

  • Treatment: Remove the viral inoculum and overlay the cells with a medium containing carboxymethyl cellulose and serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days until viral plaques are visible.

  • Staining: Fix the cells with methanol and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC50).

Hypothetical In Vitro Data and Comparison

The primary output of these assays are the CC50, EC50, and the Selectivity Index (SI = CC50/EC50). A higher SI indicates a more promising therapeutic window.[8]

CompoundTarget VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Influenza AMDCKHypotheticalHypotheticalHypothetical
Ribavirin (Reference) Influenza AMDCK15.2>100>6.6
This compound HeLa CellsN/AHypotheticalHypotheticalHypothetical
Gemcitabine (Reference) HeLa CellsN/A0.008>10>1250

The In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Positive in vitro results are a prerequisite for advancing a compound to in vivo studies. These studies in animal models provide critical information on efficacy, pharmacokinetics, and safety that cannot be obtained from cell culture systems.[7]

Experimental Design for In Vivo Analysis

The design of an in vivo study is highly dependent on the therapeutic indication. For an antiviral, a viral challenge model would be appropriate, while an anticancer agent would be tested in a tumor xenograft model.

In Vivo Experimental Design Animal_Model Select Animal Model (e.g., Influenza-infected mice) Grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) Animal_Model->Grouping Treatment Administer Treatment (e.g., oral gavage, intraperitoneal injection) Grouping->Treatment Monitoring Monitor for Efficacy and Toxicity (Weight loss, survival, clinical signs) Treatment->Monitoring Endpoints Collect Primary Endpoints (e.g., Viral load in lungs, histopathology) Monitoring->Endpoints Data_Analysis Statistical Analysis of Data Endpoints->Data_Analysis

Caption: A generalized workflow for an in vivo efficacy study.

Detailed In Vivo Protocol

Protocol 3: Murine Model of Influenza A Virus Infection

  • Animal Acclimatization: Acclimatize 6-8 week old BALB/c mice for one week.

  • Infection: Anesthetize the mice and intranasally infect them with a non-lethal dose of Influenza A virus.

  • Group Assignment: Randomly assign mice to treatment groups: Vehicle control, this compound (at various doses), and a positive control (e.g., Oseltamivir).

  • Treatment Administration: Begin treatment 4 hours post-infection and continue for 5 days (e.g., twice daily oral gavage).

  • Monitoring: Monitor mice daily for weight loss, clinical signs of illness, and survival for 14 days.

  • Endpoint Analysis: On day 5 post-infection, euthanize a subset of mice from each group to collect lung tissue for viral titer determination (e.g., by plaque assay or qRT-PCR) and histopathological analysis.

  • Data Analysis: Analyze differences in survival curves, weight loss, and viral titers between groups using appropriate statistical tests (e.g., Log-rank test for survival, ANOVA for viral titers).

Hypothetical In Vivo Data and Comparison
Treatment GroupMean Weight Loss (%)Survival Rate (%)Lung Viral Titer (log10 PFU/g)
Vehicle Control 20206.5
This compound (20 mg/kg) HypotheticalHypotheticalHypothetical
Oseltamivir (20 mg/kg) 51003.2

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of preclinical drug development is understanding the correlation between in vitro potency and in vivo efficacy. Discrepancies are common and can be attributed to a multitude of factors related to the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

In Vitro-In Vivo Correlation In_Vitro In Vitro Activity (EC50, CC50, SI) PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vitro->PK_PD In_Vivo In Vivo Efficacy (Survival, Biomarker reduction) PK_PD->In_Vivo Metabolism Metabolism (Activation/Inactivation) Metabolism->PK_PD Bioavailability Bioavailability (Absorption, Distribution) Bioavailability->PK_PD Toxicity Off-target Toxicity Toxicity->In_Vivo

Caption: Factors influencing the correlation between in vitro and in vivo results.

A compound with high in vitro potency may fail in vivo due to poor oral bioavailability, rapid metabolism to an inactive form, or unforeseen toxicity. Conversely, a compound with modest in vitro activity might show significant efficacy in vivo if it is metabolized to a more potent form or accumulates at the site of action. Therefore, pharmacokinetic studies are an essential component of the in vivo evaluation to understand the drug's concentration profile in the body over time.

Conclusion

The evaluation of a novel compound like this compound requires a systematic and multi-faceted approach. While direct experimental data is not yet available, its structural characteristics suggest that it is a worthwhile candidate for investigation as a potential antiviral or anticancer agent. By following the established in vitro and in vivo protocols outlined in this guide, researchers can effectively characterize its biological activity and therapeutic potential. The comparison with well-known drugs at each stage provides essential benchmarks for decision-making in the long and complex process of drug discovery and development.

References

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A Comparative Guide to the Stereochemical Confirmation of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and natural product synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Biological systems are inherently chiral, and as such, different stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] The synthesis of a specific stereoisomer, such as (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, is only half the battle; rigorous analytical confirmation of the intended stereochemistry is a critical, non-negotiable step.

This guide provides an in-depth comparison of the primary analytical methodologies for unambiguously confirming the relative and absolute stereochemistry of polyhydroxylated molecules like the target oxolanediol. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and definitive data.

Method 1: Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule.[4][5][6] It provides a direct visualization of the atomic arrangement in the solid state, leaving no ambiguity about the relative and, crucially, the absolute configuration of all stereocenters.

Causality of Method Choice

When absolute certainty is required, X-ray crystallography is the method of choice. It doesn't rely on interpretation of through-space interactions or conformational models, but rather on the fundamental diffraction of X-rays by a crystal lattice.[7] For a molecule with multiple stereocenters like this compound, this technique can simultaneously confirm the configuration at C2, C4, and C5. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, quantified by the Flack parameter.[8] A Flack parameter approaching zero provides high confidence in the assigned absolute stereochemistry.

Experimental Protocol: From Solution to Structure
  • Crystal Growth (The Critical Step):

    • Objective: To obtain a single, well-ordered crystal of high purity, typically 0.1-0.3 mm in each dimension. This is often the most challenging and time-consuming part of the process.

    • Procedure:

      • Ensure the synthesized compound is of high purity (>98%) via NMR and LC-MS.

      • Screen a wide range of solvents and solvent systems (e.g., methanol, ethanol, ethyl acetate, acetone, and their mixtures with water or hexanes).

      • Employ slow evaporation techniques: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days to weeks in a dust-free environment (e.g., a vial covered with perforated parafilm).

      • Alternatively, use vapor diffusion (hanging or sitting drop) or slow cooling of a saturated solution.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

    • Procedure:

      • Carefully select a well-formed, transparent crystal under a microscope.

      • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

      • Center the crystal in the X-ray beam of the diffractometer.

      • Collect a full sphere of diffraction data. Modern diffractometers automate this process. Using a copper (Cu) X-ray source is often preferred for light-atom organic compounds to enhance the anomalous scattering signal for absolute configuration determination.[5]

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate a final, validated 3D molecular structure.

    • Procedure:

      • Integrate the raw diffraction intensities and correct for experimental factors.

      • Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map.

      • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

      • Validate the final structure using metrics such as the R-factor (agreement factor) and the Flack parameter for absolute configuration.

Data Interpretation

The primary output is a refined 3D structural model, often visualized as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which shows the atomic positions and thermal vibrations. The key validation metric for absolute stereochemistry is the Flack parameter , which should be close to 0 with a small standard uncertainty (e.g., 0.02(4)) to confidently assign the structure as the (2S,4R,5S) enantiomer.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purification High Purity (>98%) Sample Screening Crystal Growth Screening Purification->Screening Crystal Single Crystal (0.1-0.3 mm) Screening->Crystal Mount Mount & Cryo-Cool (100 K) Crystal->Mount Diffractometer X-ray Diffraction Data Collection Mount->Diffractometer Solution Structure Solution (Direct Methods) Diffractometer->Solution Refinement Model Refinement Solution->Refinement Validation Validation (R-factor, Flack) Refinement->Validation Structure Final 3D Structure (2S,4R,5S) Validation->Structure

Fig. 1: Workflow for single-crystal X-ray crystallography.

Method 2: NMR Spectroscopy via Diastereomeric Derivatization (Mosher's Ester Analysis)

For non-crystalline samples or when an alternative confirmation is needed, Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful solution. To determine absolute configuration, the enantiomeric compound is converted into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA).[9] The most established CDA for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[10][11]

Causality of Method Choice

Enantiomers are indistinguishable by standard NMR.[12] By reacting the diol with both (R)- and (S)-MTPA, two diastereomeric esters are formed. These diastereomers have distinct physical properties and, most importantly, different NMR spectra. The analysis of the chemical shift differences (Δδ) between the two diastereomeric products allows for the deduction of the absolute configuration of the alcohol centers.[12] This method is particularly valuable as it can be performed on small amounts of material without the need for crystallization. For a 1,3-diol system like the one present in the target molecule, the modified Mosher's method has been shown to be applicable.[13]

Experimental Protocol: Mosher's Ester Analysis for a Diol
  • Diastereomer Synthesis:

    • Objective: To synthesize both the di-(R)-MTPA and di-(S)-MTPA esters of the this compound. Two separate reactions are required.

    • Procedure (for one enantiomer, e.g., (R)-MTPA):

      • To a solution of the diol (~1-5 mg) in dry pyridine or CH₂Cl₂ with a catalytic amount of DMAP, add (R)-(-)-MTPA chloride (2.2 equivalents).

      • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

      • Quench the reaction with a small amount of water.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with dilute HCl, saturated NaHCO₃, and brine.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the resulting di-MTPA ester by flash column chromatography or preparative TLC.

      • Repeat the entire procedure using (S)-(+)-MTPA chloride to synthesize the other diastereomer.

  • NMR Data Acquisition and Analysis:

    • Objective: To acquire high-resolution ¹H NMR spectra for both purified diastereomers and assign the proton signals.

    • Procedure:

      • Acquire a ¹H NMR spectrum for each diastereomer.

      • If assignments are not trivial, acquire 2D NMR spectra (e.g., COSY, HSQC) to unambiguously assign all relevant protons in the molecule.

      • Carefully measure and tabulate the chemical shifts (δ) for each assigned proton in both the (R)- and (S)-ester spectra.

      • Calculate the chemical shift difference for each proton: Δδ = δ(S-ester) - δ(R-ester) .

Data Interpretation

The analysis relies on the principle that in the most stable conformation of the MTPA esters, the trifluoromethyl and carbonyl groups are anti-periplanar, placing the phenyl group in a specific shielding cone relative to the rest of the molecule.

  • Protons that lie on the same side as the phenyl group in the (R)-ester model will be shielded (appear at a lower δ) compared to the (S)-ester. This results in a positive Δδ (δS - δR) .

  • Protons on the opposite side will experience the reverse effect, resulting in a negative Δδ (δS - δR) .

By mapping the signs of the Δδ values onto a 3D model of the molecule, the absolute configuration can be confidently assigned. For the target (2S,4R,5S) configuration, a specific pattern of positive and negative Δδ values for the protons around the C4 and C5 stereocenters would be expected.

mosher_workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis cluster_interp Interpretation Diol Synthesized Diol (Unknown Abs. Config) R_MTPA React with (R)-MTPA-Cl Diol->R_MTPA S_MTPA React with (S)-MTPA-Cl Diol->S_MTPA Ester_R (R, 2S, 4R, 5S) Di-MTPA Ester R_MTPA->Ester_R Ester_S (S, 2S, 4R, 5S) Di-MTPA Ester S_MTPA->Ester_S NMR ¹H & 2D NMR Acquisition Ester_R->NMR Ester_S->NMR Assign Signal Assignment NMR->Assign Calc Calculate Δδ = δS - δR Assign->Calc Model Apply Mosher's Conformational Model Calc->Model Config Assign Absolute Configuration Model->Config

Fig. 2: Workflow for Mosher's ester analysis.

Comparison of Stereochemical Confirmation Methods

While X-ray crystallography and NMR derivatization are primary methods for absolute configuration, other techniques can provide valuable, albeit often complementary, information. Chiral High-Performance Liquid Chromatography (HPLC) is exceptional for determining enantiomeric purity and for separating stereoisomers, but generally requires an authentic, confirmed standard to assign absolute configuration.[14][15] Circular Dichroism (CD) spectroscopy measures the differential absorption of circularly polarized light by chiral molecules and can be used to determine absolute configuration, especially for rigid molecules or with computational support, but can be ambiguous for conformationally flexible molecules.[16][17][18]

The table below provides a direct comparison of the leading methods for the stereochemical analysis of this compound.

FeatureSingle-Crystal X-ray CrystallographyNMR with Mosher's AnalysisChiral HPLC
Primary Output Unambiguous 3D structureInferred configuration from Δδ valuesChromatogram showing separation
Unambiguity Gold Standard; highly unambiguous.[4][8]Very high confidence if model is applied correctly.[10]Requires an authentic standard for absolute assignment.
Sample Requirement High-quality single crystal (often difficult).1-10 mg of non-crystalline material.Micrograms, for analytical scale.
Information Provided Relative & Absolute Stereochemistry, Conformation.Absolute Stereochemistry.Enantiomeric/Diastereomeric Purity, Separation.
Key Challenge Growing a suitable crystal.Chemical derivatization, potential for signal overlap.Method development, finding a suitable chiral phase.
Time & Cost Can be lengthy (crystal growth); moderate to high cost.Relatively fast (1-2 days); moderate cost.Fast for analysis; can be lengthy for method development.

Conclusion and Recommended Strategy

For the unequivocal confirmation of the stereochemistry of synthesized this compound, a multi-faceted approach provides the highest level of scientific rigor.

  • Initial Assessment and Purity: Use Chiral HPLC to confirm the diastereomeric and enantiomeric purity of the synthesized material. This establishes that a single stereoisomer has been produced.

  • Definitive Confirmation: The recommended primary approach is Single-Crystal X-ray Crystallography . Despite the potential challenge of obtaining suitable crystals, the resulting data is absolute and serves as irrefutable proof of both relative and absolute stereochemistry.

  • Alternative/Orthogonal Confirmation: If crystallization is unsuccessful, Mosher's Ester Analysis is a robust and well-established alternative. It provides a definitive assignment of the absolute configuration in the solution state, which is highly complementary to the solid-state data from crystallography.

By combining a separation technique with one or two definitive structural elucidation methods, researchers can be fully confident in the stereochemical integrity of their synthesized molecules, a critical requirement for advancing compounds in the drug development pipeline.

References

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  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Course Description. Available at: [Link]

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  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Superchi, S., Scafato, P., & Calice, U. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules, 27(5), 1681. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum AB. Available at: [Link]

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  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Available at: [Link]

  • Matsumori, N., Nakatani, M., Murata, M., & Tachibana, K. (1999). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Tetrahedron, 55(21), 6637-6648. Available at: [Link]

  • Smith, S. G., Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry, 74(12), 4597–4607. Available at: [Link]

  • PubChem. (n.d.). (2R,3R,4S,5S)-2-(dihydroxymethyl)-5-(hydroxymethyl)oxolane-3,4-diol.
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  • ResearchGate. (n.d.). Stereochemistries for 1,2-diols with two secondary alcohol groups.
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  • Pitre, S. P., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Angewandte Chemie International Edition, 57(34), 11023-11027. Available at: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at: [Link]

  • PubChem. (n.d.). (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol.
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A Comparative Benchmarking Guide: Evaluating the In Vitro Efficacy and Cytotoxicity of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of drug discovery, the rigorous evaluation of novel compounds against established standards is a cornerstone of preclinical development. This guide provides a comprehensive framework for benchmarking the biological activity of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol , a stereoisomer of the fundamental biological molecule 2-Deoxy-D-ribose (2dDR). As a precursor to deoxyribonucleic acid (DNA), 2dDR and its analogs present intriguing possibilities for therapeutic intervention, particularly in antiviral and antineoplastic research.[1][2][3]

This document outlines a head-to-head comparison of 2dDR against two widely recognized reference compounds: Doxorubicin , a potent chemotherapeutic agent for cytotoxicity assessment, and Remdesivir , a clinically approved broad-spectrum antiviral agent. We provide detailed, field-proven protocols for two gold-standard assays: the MTT assay to determine cytotoxicity (CC50) and the Plaque Reduction Assay to establish antiviral efficacy (EC50). The ultimate goal is to calculate the Selectivity Index (SI), a critical metric for gauging a compound's therapeutic window. This guide is designed for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale behind them to ensure robust and reproducible results.

Introduction to the Benchmarking Candidate and Reference Compounds

The Test Compound: this compound (2-Deoxy-D-ribose)

This compound is a specific stereoisomer of 2-Deoxy-D-ribose (2dDR). Its foundational role in biology is as a core component of DNA, where the absence of the 2' hydroxyl group provides the flexibility for DNA to form its iconic double-helix structure.[2] Beyond its structural role, 2dDR is a naturally occurring metabolite and has been investigated for various biological activities, including the promotion of angiogenesis (new blood vessel formation) in wound healing contexts.[4][5] However, the structural similarity of 2dDR to nucleosides used in many antiviral and anticancer therapies makes it a compelling candidate for evaluation in these areas.[3] The central question is whether this endogenous molecule or its derivatives can exhibit therapeutic activity at concentrations that are non-toxic to host cells.

The Reference Compounds: Rationale for Selection

The selection of appropriate reference compounds is critical for contextualizing experimental data.

  • For Cytotoxicity Benchmarking: Doxorubicin. Doxorubicin is a well-characterized anthracycline antibiotic widely used in chemotherapy. It induces significant cytotoxicity through mechanisms including DNA intercalation and inhibition of topoisomerase II. Its potent, dose-dependent effect on cell viability makes it an ideal positive control for establishing assay validity and comparing the relative toxicity of a test compound.[6]

  • For Antiviral Benchmarking: Remdesivir. Remdesivir is a nucleoside analog that has demonstrated broad-spectrum antiviral activity and is clinically approved for treating infections like COVID-19. It functions as a prodrug that is metabolized into its active form, which then competes with natural nucleotides and disrupts viral RNA-dependent RNA polymerase. Its well-defined mechanism and efficacy profile provide a high-quality benchmark for evaluating novel antiviral agents.[7]

Experimental Design and Methodologies

Our experimental approach is designed to first determine the general cytotoxicity of our test compound across a range of concentrations. This data is then used to inform the non-toxic concentration range for the subsequent antiviral efficacy studies.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy A Prepare Serial Dilutions (2dDR & Doxorubicin) C Treat Cells with Compounds (24-72h Incubation) B Seed Host Cells (e.g., Vero E6) D Perform MTT Assay E Measure Absorbance (570 nm) F Calculate CC50 Values M Calculate EC50 & Selectivity Index (SI) F->M G Prepare Serial Dilutions (2dDR & Remdesivir) H Incubate Compound with Virus (e.g., HCoV-229E) I Infect Host Cell Monolayers (Vero E6) J Overlay with Semi-Solid Medium K Incubate to Allow Plaque Formation L Stain and Count Plaques

Figure 1: Overall experimental workflow for cytotoxicity and antiviral benchmarking.

General Cytotoxicity Assessment: The MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust measure of cell viability.[10][11]

Protocol:

  • Cell Seeding: Seed Vero E6 cells (or another appropriate cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adhesion.

  • Compound Preparation: Prepare a 2-fold serial dilution of 2-Deoxy-D-ribose and Doxorubicin in a separate plate. Concentrations should span a wide range to capture the full dose-response curve (e.g., from 1000 µM down to 0.5 µM). Include a "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO) and a "cells only" control.

  • Cell Treatment: Carefully remove the old medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time should be consistent with the duration of the planned antiviral assay.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[11][12] Observe for the formation of purple precipitate.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8] Mix gently by shaking the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting a dose-response curve and using non-linear regression analysis.

Antiviral Efficacy Assessment: Plaque Reduction Assay

This assay is the gold standard for determining the effectiveness of an antiviral compound.[13] It measures the ability of a drug to prevent a virus from forming plaques, which are localized areas of cell death (cytopathic effect) in a confluent monolayer of host cells.[14]

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 12-well plates at a density that will result in a confluent monolayer (approximately 90-100%) on the day of infection. Incubate for 24-48 hours at 37°C with 5% CO₂.

  • Compound-Virus Incubation: Prepare serial dilutions of 2-Deoxy-D-ribose and Remdesivir at non-toxic concentrations (as determined by the MTT assay). Mix each compound dilution with a standardized amount of virus (e.g., HCoV-229E, aiming for 50-100 plaque-forming units (PFU) per well) in equal volumes. Incubate this mixture at 37°C for 1 hour to allow the compounds to interact with the virus.[15]

  • Infection: Aspirate the growth medium from the confluent cell monolayers. Inoculate the cells with the virus-compound mixtures. Include a "virus control" (virus + vehicle) and a "cell control" (no virus).

  • Adsorption: Incubate the plates for 1 hour at 37°C, rocking gently every 15 minutes to ensure even distribution of the inoculum.[16]

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with 2 mL of a semi-solid medium (e.g., growth medium containing 1% low-melting-point agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, ensuring that distinct plaques are formed.[15]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until clear plaques are visible in the virus control wells.

  • Plaque Visualization and Counting: Fix the cells with a 10% formalin solution. After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution. The stain will color the living cells purple, leaving the plaques as clear, unstained zones. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is determined using non-linear regression analysis of the dose-response curve.

G cluster_0 Viable Cell cluster_1 Non-Viable Cell Mito Mitochondrial Dehydrogenase Formazan Formazan (Purple, Insoluble) Mito->Formazan MTT MTT (Yellow, Soluble) MTT->Mito Reduction NoMito No Active Enzyme MTT2 MTT (Yellow, Soluble) MTT2->NoMito No Reduction

Figure 2: Principle of the MTT cytotoxicity assay.

Data Interpretation and Expected Outcomes

All quantitative data should be summarized for clear comparison. The primary endpoints are the CC50 (from the MTT assay) and the EC50 (from the plaque reduction assay).

Quantitative Data Summary
CompoundAssay TypeEndpointResult (µM)
This compound CytotoxicityCC50 Experimental Value
Doxorubicin (Reference)CytotoxicityCC50 Experimental Value
This compound Antiviral EfficacyEC50 Experimental Value
Remdesivir (Reference)Antiviral EfficacyEC50 Experimental Value

Table 1: Summary of Cytotoxicity and Antiviral Efficacy Endpoints.

Calculating the Selectivity Index (SI)

The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI), also known as the therapeutic index. It is a calculated ratio that compares the concentration at which the drug is toxic to host cells to the concentration at which it is effective against the virus.

Formula: Selectivity Index (SI) = CC50 / EC50

A higher SI value is desirable, as it indicates that the compound can inhibit viral replication at concentrations far below those that would cause significant harm to host cells.

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compound From Table 1From Table 1Calculate
Remdesivir (Reference)From Table 1From Table 1Calculate

Table 2: Calculation of the Selectivity Index.

Discussion of Potential Results
  • Cytotoxicity: As a natural metabolite, 2-Deoxy-D-ribose is expected to have a very high CC50 value, indicating low cytotoxicity compared to Doxorubicin, which should be highly toxic with a low CC50 value. This result would validate the assay's ability to distinguish between toxic and non-toxic compounds.

  • Antiviral Efficacy: The antiviral activity of 2dDR is exploratory. If it demonstrates a measurable EC50, it would be a significant finding. Its performance relative to Remdesivir is key. A lower EC50 indicates higher potency.

  • Selectivity: The SI is the most critical outcome. A compound with moderate antiviral activity (a respectable EC50) but extremely low toxicity (a very high CC50) could have a superior SI to a more potent but more toxic compound. This balance is paramount in drug development.

Conclusion

This guide provides a standardized, robust framework for the initial benchmarking of this compound. By employing validated assays like the MTT and Plaque Reduction assays and comparing the results against industry-standard reference compounds, researchers can generate high-quality, interpretable data. The determination of the CC50, EC50, and the resulting Selectivity Index will provide a clear, quantitative assessment of the compound's potential as a therapeutic candidate, guiding future research and development efforts.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • 2-Deoxy-D-ribose | Pro-angiogenic Research Sugar.Benchchem.
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  • Plaque Reduction Neutralization Test (PRNT) Protocol.
  • MTT assay protocol.Abcam.
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  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Deoxyribose.Wikipedia.
  • 2-Deoxy-D-ribose Powder and Its Main Applic
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  • Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor. (2021). NIH.
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  • Antiviral Pipeline. (2025). Intrepid Alliance.
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  • Development of a novel plaque reduction neutralis
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A Comparative Guide to the Synthesis of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol (2-Deoxy-L-ribose)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, the systematic name for 2-deoxy-L-ribose, is a crucial carbohydrate building block. As the enantiomer of the naturally abundant 2-deoxy-D-ribose, a cornerstone of deoxyribonucleic acid (DNA), its L-counterpart is indispensable for the synthesis of L-nucleoside analogues. These unnatural nucleosides are of significant interest in the development of antiviral and anticancer therapeutics, as they can act as chain terminators in DNA synthesis or inhibit key viral enzymes, often with improved metabolic stability and reduced toxicity compared to their D-enantiomers. The stereocontrolled synthesis of this molecule, with its three contiguous chiral centers, presents a significant challenge. This guide provides a comparative analysis of three distinct and prominent synthetic routes, offering insights into their underlying chemical principles, practical execution, and relative merits to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: Stereochemical Inversion from an Abundant Precursor: 2-Deoxy-D-ribose

This strategy leverages the commercial availability and relative low cost of 2-deoxy-D-ribose, the natural enantiomer of our target molecule. The core of this approach is the inversion of the stereochemistry at the C3 and C4 positions of the furanose ring. This is a classic and logical approach in carbohydrate chemistry, where an abundant chiral starting material is converted into its rarer enantiomer.

Causality of Experimental Choices

The synthesis necessitates a four-stage process: protection of the anomeric carbon, activation of the C3 and C4 hydroxyl groups to facilitate nucleophilic substitution, the key double inversion step, and final deprotection.

  • Protection: The anomeric carbon of 2-deoxy-D-ribose is first protected as an acetal (e.g., a methyl or butyl glycoside). This prevents unwanted side reactions of the hemiacetal group and locks the molecule in the furanose form. This is typically achieved by treatment with an alcohol in the presence of an acid catalyst.

  • Activation: The secondary hydroxyl groups at C3 and C4 are poor leaving groups. To enable their displacement, they are converted into good leaving groups, typically sulfonates like tosylates or mesylates. This is achieved by reacting the protected sugar with the corresponding sulfonyl chloride in a base like pyridine.

  • Inversion: The double inversion at C3 and C4 is the crux of this synthesis. It is accomplished via an SN2 reaction using a nucleophile, such as the benzoate anion from potassium benzoate. The reaction proceeds via a Walden inversion, where the nucleophile attacks from the backside of the carbon-leaving group bond, thus inverting the stereocenter. A double inversion across both C3 and C4 effectively converts the D-ribose configuration to the L-ribose configuration.

  • Deprotection: Finally, the protecting groups (the benzoate esters and the anomeric acetal) are removed by hydrolysis under acidic and basic conditions to yield the final product, 2-deoxy-L-ribose.

Experimental Protocol (Based on Patent EP1556396A1)[1]
  • Step 1: Protection of 2-Deoxy-D-ribose. 2-deoxy-D-ribose is reacted with an alcohol (e.g., butanol) containing a catalytic amount of acid (e.g., HCl) at low temperature (-2°C) to form the corresponding 2-deoxy-1-O-butyl-D-ribofuranoside.[1]

  • Step 2: Activation of Hydroxyl Groups. The resulting butyl ribofuranoside is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in pyridine to convert the C3 and C4 hydroxyls into tosylates.[1]

  • Step 3: Stereochemical Inversion. The di-tosylated intermediate is heated with a metal salt of an organic acid (e.g., potassium benzoate) in a suitable solvent (e.g., N,N-dimethylformamide) to effect the double SN2 displacement of the tosylate groups, yielding the dibenzoyl-L-ribofuranoside derivative with inverted stereochemistry.[1]

  • Step 4: Deprotection. The intermediate is first treated with a base (e.g., sodium hydroxide) to hydrolyze the benzoate esters, followed by acid hydrolysis to remove the anomeric butyl group, affording 2-deoxy-L-ribose.[1]

Synthetic Pathway Diagram

Route 1 start 2-Deoxy-D-ribose step1 Protection (Butanol, HCl) start->step1 intermediate1 1-O-Butyl-2-deoxy-D-ribofuranoside step1->intermediate1 step2 Activation (TsCl, Pyridine) intermediate1->step2 intermediate2 3,4-Di-O-tosyl Intermediate step2->intermediate2 step3 Inversion (Potassium Benzoate) intermediate2->step3 intermediate3 3,4-Di-O-benzoyl-L-ribofuranoside derivative step3->intermediate3 step4 Deprotection (NaOH, then H+) intermediate3->step4 end_product (2S,4R,5S)-5-(Hydroxymethyl) oxolane-2,4-diol step4->end_product Route 2 start L-Arabinose step1 Protection start->step1 intermediate1 Protected L-Arabinofuranoside step1->intermediate1 step2 Activation (Thiocarbonyl formation) intermediate1->step2 intermediate2 C2-Thiocarbonyl Ester step2->intermediate2 step3 Deoxygenation (Bu3SnH, AIBN) intermediate2->step3 intermediate3 Protected 2-Deoxy-L-ribose step3->intermediate3 step4 Deprotection intermediate3->step4 end_product (2S,4R,5S)-5-(Hydroxymethyl) oxolane-2,4-diol step4->end_product

Caption: Deoxygenation route starting from L-arabinose.

Route 3: Radical-Mediated Carbonyl Translocation from D-Ribose

This is an elegant and more recent approach that achieves both the necessary deoxygenation and the complete inversion of stereochemistry from a D-sugar to an L-sugar in a single key step. It starts from the readily available D-ribose.

Causality of Experimental Choices

This synthesis relies on the generation of an acyclic sugar derivative that can undergo a radical-mediated cascade reaction.

  • Preparation of the Acyclic Precursor: D-ribose is converted into an acyclic precursor suitable for the radical reaction. This involves, for example, forming a dithioacetal at C1 and protecting the hydroxyl groups.

  • Radical Cascade Reaction: The key step involves a radical reaction that initiates a "carbonyl translocation." In this process, the configuration of the sugar is transformed from the D-form to the L-form, and simultaneously, deoxygenation at the C2 position is achieved. This unique radical reaction is a highly efficient method for converting a D-sugar to a 2-deoxy-L-sugar in one step. [2][3][4]3. Cyclization and Deprotection: The acyclic 2-deoxy-L-ribose derivative is then cyclized to form the desired furanose ring, followed by the removal of any remaining protecting groups. For instance, an NIS-initiated cyclization can be used for a thioethyl glycoside derivative. [2][3]

Experimental Protocol (Based on Lin et al.)

[2][3]

  • Step 1: Synthesis of the Acyclic Precursor. D-ribose is converted into an acyclic dithioacetal derivative with protected hydroxyl groups.

  • Step 2: Carbonyl Translocation. The precursor undergoes a radical reaction. This process transforms the D-sugar configuration to the L-sugar configuration while also deoxygenating the C2 position. [2][3][4]* Step 3: Formation of the 2-Deoxy-L-ribosyl Synthon. The resulting acyclic product is further derivatized, for example, by forming a diethyl thioacetal, which is then selectively protected.

  • Step 4: Cyclization and Final Product Formation. The thioacetal derivative is subjected to an NIS-initiated cyclization to form the ethyl S-L-2-deoxyriboside, a versatile intermediate. Subsequent hydrolysis of the thioglycoside would yield the target molecule. [2][3]

Synthetic Pathway Diagram

Route 3 start D-Ribose step1 Acyclic Precursor Formation start->step1 intermediate1 Acyclic D-Sugar Derivative step1->intermediate1 step2 Radical Carbonyl Translocation intermediate1->step2 intermediate2 Acyclic 2-Deoxy-L-Sugar Derivative step2->intermediate2 step3 Cyclization (e.g., NIS-initiated) intermediate2->step3 intermediate3 Protected 2-Deoxy-L-ribofuranoside step3->intermediate3 step4 Deprotection intermediate3->step4 end_product (2S,4R,5S)-5-(Hydroxymethyl) oxolane-2,4-diol step4->end_product

Caption: Radical-mediated conversion from D-ribose.

Comparative Analysis

FeatureRoute 1: Inversion from 2-Deoxy-D-riboseRoute 2: Deoxygenation of L-ArabinoseRoute 3: Carbonyl Translocation from D-Ribose
Starting Material 2-Deoxy-D-ribose (abundant, inexpensive)L-Arabinose (readily available)D-Ribose (abundant, inexpensive)
Key Transformation Double SN2 inversionBarton-McCombie deoxygenationRadical carbonyl translocation
Number of Steps ~4-6 steps~4-6 steps~4-5 steps
Overall Yield Moderate (A reported synthesis from the enantiomer achieved >30% overall yield) [4]Good to high (reported as efficient for large scale) [5]Good (described as a practical method) [2]
Stereocontrol Excellent, relies on well-established SN2 mechanism.Excellent, preserves existing stereocenters.Excellent, key step achieves both inversion and deoxygenation.
Reagents & Conditions Uses standard reagents; inversion step may require high temperatures.Involves toxic and expensive tributyltin hydride, though alternatives exist. [6]Employs specialized radical chemistry.
Scalability Potentially scalable, uses common reactions.Described as practical for large-scale synthesis. [5]Potentially scalable, but may require specialized equipment for radical reactions.
Primary Advantage Utilizes the most direct enantiomeric precursor.Starts with a substrate having partially correct stereochemistry.Elegant and efficient, achieving two key transformations in one step.
Primary Disadvantage Requires a double inversion, which can be challenging to drive to completion.Use of toxic tin reagents is a significant drawback.The key radical translocation reaction is less conventional than the other methods.

Conclusion

The choice of synthetic route to this compound depends heavily on the specific requirements of the researcher, including scale, cost, and available expertise.

  • Route 1 is a classic and logical approach, ideal for labs with strong expertise in traditional carbohydrate chemistry. Its reliance on the readily available enantiomer as a starting material is a major plus.

  • Route 2 is a highly practical and scalable option, particularly if the issues with tin toxicity can be managed through modern, tin-free alternatives to the Barton-McCombie reaction. Its use of L-arabinose simplifies the stereochemical challenge.

  • Route 3 represents a more modern and elegant solution, showcasing the power of radical chemistry to achieve complex transformations efficiently. While perhaps less traditional, its ability to both deoxygenate and invert stereochemistry in a single step makes it a very attractive and atom-economical option.

Each route is a testament to the ingenuity of synthetic organic chemistry in accessing stereochemically complex and biologically important molecules. A thorough evaluation of the experimental details and safety considerations is essential before embarking on any of these synthetic pathways.

References

  • Lin, H.-L., et al. (2019). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of Organic Chemistry, 84(1), 40-49. Available at: [Link]

  • Lin, H.-L., et al. (2019). Synthesis of L-Deoxyribonucleosides from D-Ribose. ResearchGate. Available at: [Link]

  • Wikipedia. Barton–McCombie deoxygenation. Available at: [Link]

  • Qi, X., et al. (2006). A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose. Synlett, 2006(15), 2498-2500. Available at: [Link]

  • Grokipedia. Barton–McCombie deoxygenation. Available at: [Link]

  • Kim, J., et al. (2005). Method for producing 2-deoxy-l-ribose. Google Patents, EP1556396A1.
  • Liang, X.-Y. (2016). Method for preparing 2-deoxy-D-ribose. SciSpace. Available at: [Link]

  • NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Barton-McCombie Reaction. Available at: [Link]

  • Jeong, B. S., et al. (2002). Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose. Carbohydrate Research, 337(5), 397-402. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, a sugar analog, is not classified as a hazardous substance according to available data.[1][2] However, it is crucial to treat all laboratory chemicals with a degree of caution. Before beginning any disposal process, a thorough risk assessment should be conducted.

Key Chemical Properties:

PropertyValueSource
Molecular FormulaC5H10O4[1]
Molecular Weight134.13 g/mol [1]
AppearanceNot specified, likely a solid or liquid
SolubilityExpected to be soluble in water and polar organic solvents

Although not listed as hazardous, spills and direct contact should be avoided. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound.[3][4]

Waste Segregation and Containerization

Proper segregation of chemical waste is fundamental to safe disposal.[5] this compound waste should be segregated as non-halogenated organic waste.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container: Choose a clean, leak-proof container made of a material compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.[6][7] The original container is often the best choice for waste storage.[7]

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[3][8]

  • Accumulate Waste: Collect the waste in the designated, labeled container. Do not mix with other waste streams, particularly halogenated solvents or heavy metals.[5]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[3][7] This prevents the release of any potential vapors and reduces the risk of spills.

Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations.[6][9][10] In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11]

Disposal Workflow:

cluster_collection Waste Collection and Storage cluster_disposal Disposal Process A Generate Waste This compound B Select Compatible Container (HDPE or Glass) A->B C Label Container Correctly 'Hazardous Waste', Chemical Name, Date B->C D Store in Satellite Accumulation Area Keep Container Closed C->D E Request Waste Pickup from EH&S D->E Container is full or accumulation time limit reached F Complete Waste Manifest E->F G Transport by Certified Vendor F->G H Final Disposal (Incineration or other approved method) G->H

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Guide:

  • Storage in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[8] The SAA must be under the control of the laboratory personnel.

  • Requesting Pickup: Once the container is full or has reached the accumulation time limit set by your institution, request a pickup from your institution's Environmental Health and Safety (EH&S) department.[6][7]

  • Documentation: Complete any necessary paperwork, such as a hazardous waste manifest, provided by your EH&S department. This document tracks the waste from its point of generation to its final disposal.[12]

  • Professional Disposal: Your institution's EH&S department will arrange for a licensed hazardous waste vendor to transport and dispose of the waste in accordance with all regulations.[3][8] Common disposal methods for organic compounds include incineration.[8]

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Contain the Spill: Use an absorbent material, such as sand or vermiculite, to contain the spill.

  • Clean the Spill: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the contaminated absorbent material as hazardous waste, following the procedures outlined above.[7]

Waste Minimization

A key aspect of responsible chemical management is waste minimization.[5][6] Consider the following strategies to reduce the generation of this compound waste:

  • Source Reduction: Order only the amount of the chemical that is needed for your research.[6]

  • Inventory Management: Maintain a current inventory of all chemicals in the laboratory to avoid ordering duplicates.[5][6]

  • Sharing: Share surplus chemicals with other laboratories.[6]

Decision Tree for Disposal:

A Is the substance This compound no longer needed? B Is it a pure, unexpired surplus chemical? A->B Yes D Is it contaminated or expired? A->D No C Consider sharing with another lab or returning to the supplier. B->C Yes B->D No E Segregate as non-halogenated organic waste. D->E Yes F Follow containerization and disposal procedures. E->F

Caption: Decision-making process for the disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
  • (2S,3R,4R,5S)-2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)oxolane Safety Data Sheet. AK Scientific, Inc.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Hazardous Waste. US EPA.
  • 5-(Hydroxymethyl)oxolane-2,4-diol. PubChem.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
  • (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol. Fluorochem.
  • (2Ξ,4Ξ)-2-(Hydroxymethyl)oxolane-2,4-diol. Pharmaffiliates.
  • (4S,5R)-5-(Hydroxymethyl)oxolane-2,4-diol. Echemi.
  • Method of disposal and degradation of toxic organic compounds. Google Patents.
  • Safety Data Sheet. Sigma-Aldrich.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • (2S,3R,4S,5R)-5-(hydroxymethyl)(2,3-13C2)oxolane-2,3,4-triol. PubChem.
  • Researchers Clarify Recycling Mechanism for Hydroxyl Radicals. SciTechDaily.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • GlyTouCan:G74107ZE. PubChem.
  • (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. PubChem.
  • Safety Data Sheet: 2-Methyl-2,4-pentanediol. Carl ROTH.

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Navigating the Safe Handling of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is a cornerstone of both safety and experimental success. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, a key building block in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are necessary, thereby fostering a robust culture of safety within your laboratory.

Core Principles of Protection: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all protocol but rather a dynamic risk assessment. The primary hazards associated with handling this compound in its solid form are:

  • Dermal Contact: Potential for skin irritation upon direct contact.[1][2]

  • Ocular Exposure: The fine particulate nature of the solid can lead to serious eye irritation.[1][2]

  • Inhalation: Airborne dust generated during handling may cause respiratory tract irritation.[1][2]

The following sections detail the minimum and recommended PPE to mitigate these risks.

Essential Personal Protective Equipment: A Detailed Breakdown

A comprehensive PPE strategy creates a barrier between the researcher and the chemical, ensuring personal safety without compromising experimental integrity.[3]

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement. However, for tasks with a higher risk of dust generation, such as weighing or transferring large quantities, snugly fitting safety goggles are strongly recommended to prevent airborne particles from entering the eyes.[1][2]
Hand Protection Nitrile gloves are a standard and effective choice for handling solid chemicals. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.[4]
Protective Clothing A laboratory coat is mandatory to protect against accidental spills and contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Protection For procedures that may generate significant amounts of dust, such as weighing large quantities or performing vigorous mixing, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particulates. In a well-ventilated area for handling small quantities, this may not be necessary, but a risk assessment should always be performed.

Procedural Guidance: Donning and Doffing PPE for Optimal Safety

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Lab Coat: Remove the lab coat by folding it inward to contain any potential contaminants.

  • Eye Protection: Remove safety glasses or goggles.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Thoroughly wash hands with soap and water after removing all PPE.

Visualizing Your Safety Workflow

To aid in the decision-making process for selecting the appropriate level of PPE, the following flowchart provides a clear, step-by-step guide.

PPE_Decision_Workflow start Start: Handling This compound weighing Weighing or Transferring? start->weighing small_scale Small Scale (<1g)? weighing->small_scale Yes large_scale Large Scale (>1g) or Dust is Visible? weighing->large_scale No ppe_standard Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves small_scale->ppe_standard Yes ppe_enhanced Enhanced PPE: - Lab Coat - Safety Goggles - Nitrile Gloves small_scale->ppe_enhanced No large_scale->ppe_enhanced No ppe_full Full PPE: - Lab Coat - Safety Goggles - N95 Respirator - Nitrile Gloves large_scale->ppe_full Yes disposal Proceed with Experiment ppe_standard->disposal ppe_enhanced->disposal ppe_full->disposal

Caption: PPE selection flowchart for handling the specified chemical.

Disposal and Decontamination: Completing the Safety Cycle

Proper disposal of contaminated materials is a critical final step.

  • Solid Waste: All disposable PPE (gloves, respirator) and any contaminated materials (weighing paper, etc.) should be placed in a sealed bag and disposed of in the appropriate solid chemical waste stream.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent in a fume hood before being washed.

  • Spills: In the event of a spill, cordon off the area. For a small spill of solid material, gently cover it with a damp paper towel to avoid raising dust, then carefully scoop it into a designated waste container. For larger spills, follow your institution's specific hazardous material spill response protocol.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors. This commitment to safety is the foundation of innovative and trustworthy research.

References

  • Material Safety Data Sheet - 2-Deoxy-D-ribose, 99%. (2013, April 4).
  • Safety Data Sheet: 2-Deoxy-D-ribose. (n.d.).
  • Safety Data Sheet. (2025, September 22).
  • 2-Deoxy-D-ribose - Safety Data Sheet. (2025, December 27).
  • Safety Data Sheet 2-Deoxy-D-ribose. (n.d.).
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.).
  • Personal protective equipment. (n.d.). In Wikipedia.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • PPE and Safety for Chemical Handling. (2020, July 14).
  • Powder Coating Safety and Regulations. (2022, June 8).
  • Tetrahydrofuran-2,4-diol | C4H8O3 | CID 57417540. (n.d.). In PubChem.
  • Global Product Strategy (GPS) Safety Summary Tetrahydrofuran. (n.d.).
  • SAFETY DATA SHEET. (2025, July 8).
  • Safety Data Sheet. (2015, June 17).
  • Tetrahydrofurandiols (THF-diols), Leukotoxindiols (LTX-diols), and Endocrine Disruption in Rats. (n.d.). In PMC.
  • Laboratory Safety Guidelines. (n.d.).
  • Laboratory Safe Practices: Food Handling and Storage. (n.d.). In Vanderbilt University Medical Center.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safety and Handling Guidelines for Molecular Biology Reagents and Equipment. (2025, October 13).
  • Safe Handling of Labor

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Reactant of Route 2
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.